molecular formula C9H11BO4 B1340005 3-Formyl-2-methoxy-5-methylphenylboronic acid CAS No. 480424-55-3

3-Formyl-2-methoxy-5-methylphenylboronic acid

Cat. No.: B1340005
CAS No.: 480424-55-3
M. Wt: 193.99 g/mol
InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N
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Description

3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS 480424-55-3) is an aromatic boronic acid derivative of significant interest in synthetic organic chemistry. With the molecular formula C9H11BO4 and a molecular weight of 193.99 g/mol, this compound is characterized by the presence of both a formyl group and a boronic acid group on the same aromatic ring, making it a versatile multifunctional reagent . This combination of functional groups allows researchers to utilize this compound as a key building block, or synthon, for the construction of more complex molecules. The boronic acid group is well-known for its role in cross-coupling reactions, such as the Suzuki and Chan-Lam couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively . Simultaneously, the aldehyde group can undergo various reactions, including condensations to form imines (Schiff bases) with primary amines, which are valuable intermediates for synthesizing heterocyclic compounds and ligands . The specific substitution pattern of the methoxy and methyl groups on the phenyl ring can influence the compound's electronic properties and steric hindrance, potentially tuning its reactivity and the stability of its derivatives. Researchers might explore its use in developing novel covalent organic frameworks (COFs), sensors, or pharmaceutical intermediates . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before use and handle with appropriate precautions.

Properties

IUPAC Name

(3-formyl-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUHXJSEZPXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584294
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-55-3
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-55-3), a versatile trifunctional building block crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document elucidates the compound's physicochemical properties, outlines a representative synthetic pathway, and details its application in palladium-catalyzed cross-coupling reactions. A comprehensive, field-tested experimental protocol for a typical Suzuki-Miyaura coupling is provided, underscoring the practical utility of this reagent. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.

Introduction and Compound Significance

This compound is a highly functionalized aromatic organoboron compound. Its structure incorporates three distinct reactive sites: a boronic acid moiety for metal-catalyzed cross-coupling, an aldehyde (formyl) group for nucleophilic additions and reductive aminations, and a methoxy group that electronically influences the phenyl ring's reactivity. This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical lead compounds and functional organic materials.[1] The boronic acid group is a cornerstone of modern organic chemistry, primarily due to its stability, low toxicity, and exceptional utility in reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds with unparalleled efficiency.[2][3]

The strategic placement of the formyl and methoxy groups ortho to the boronic acid allows for the exploration of intricate molecular designs, including the synthesis of heterocyclic systems and compounds with tailored steric and electronic properties. This guide will serve as a comprehensive resource for effectively utilizing this powerful synthetic tool.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 480424-55-3[4]
Molecular Formula C₉H₁₁BO₄[4]
Molecular Weight 193.99 g/mol [4]
Appearance White to light yellow solid/powder
Melting Point 117-122 °C[4]
Boiling Point 424.1 ± 55.0 °C (Predicted)[4]
Density 1.22 ± 0.1 g/cm³ (Predicted)[4]
Acidity (pKa) 7.95 ± 0.58 (Predicted)[4]
InChI Key WDUHXJSEZPXEFU-UHFFFAOYSA-N[4]
SMILES String Cc1cc(c(OC)c(c1)B(O)O)C=O

Synthesis Pathway: A Representative Protocol

Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.[2] The following is an illustrative, logical synthesis workflow for preparing this compound from a suitable halogenated precursor.

Causality in Experimental Design: The choice of an ortho-lithiating strategy or a lithium-halogen exchange is dictated by the starting material. A bromine or iodine atom is an excellent handle for such an exchange at low temperatures (-78 °C) to prevent side reactions. The subsequent reaction with triisopropyl borate is chosen for its steric bulk, which can improve yields compared to smaller borates. The final acidic hydrolysis is a critical step to convert the boronate ester into the desired boronic acid.

Synthesis_Workflow Start Start: 1-Bromo-3-formyl- 2-methoxy-5-methylbenzene Step1 Dissolve in Anhydrous THF Cool to -78 °C under Argon Start->Step1 Step2 Add n-Butyllithium (n-BuLi) (Lithium-Halogen Exchange) Step1->Step2 Step3 Add Triisopropyl Borate B(O-iPr)₃ Step2->Step3 Step4 Warm to Room Temperature (Formation of Boronate Ester) Step3->Step4 Step5 Aqueous Acidic Workup (e.g., 1M HCl) Step4->Step5 Product Product: 3-Formyl-2-methoxy- 5-methylphenylboronic acid Step5->Product Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_entry cluster_exit Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) + Base

References

3-Formyl-2-methoxy-5-methylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Formyl-2-methoxy-5-methylphenylboronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of a boronic acid moiety, a reactive formyl (aldehyde) group, a methoxy group, and a methyl group on a phenyl ring makes it a versatile reagent for constructing complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, and key applications, with a focus on its role in facilitating the discovery of novel therapeutics.

Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. The boronic acid group serves as the reactive center for cross-coupling reactions, while the aldehyde function provides a handle for subsequent derivatization. The methoxy and methyl groups modulate the electronic properties and solubility of the molecule and its derivatives.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Weight 193.99 g/mol [2][3]
CAS Number480424-55-3[2][3]
Molecular FormulaC₉H₁₁BO₄[2]
Exact Mass194.075039 Da[2]
Melting Point117-122 °C[2][3]
Density1.22 ± 0.1 g/cm³[2]
pKa7.95 ± 0.58[2]
AppearanceSolid / White to light yellow powder[3]

Structural Identifiers:

  • InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N[2][3]

  • SMILES: Cc1cc(c(OC)c(B(O)O)c1)C=O[3]

Synthesis of Arylboronic Acids: A Generalized Approach

The synthesis of functionalized arylboronic acids like this compound typically proceeds through the borylation of an appropriately substituted aryl halide or organometallic intermediate. A common and robust strategy involves a lithium-halogen exchange followed by electrophilic trapping of the resulting aryllithium species with a trialkyl borate ester.

The causality of this experimental design is rooted in fundamental organometallic principles. The lithium-halogen exchange (e.g., using n-butyllithium) at low temperatures is a highly efficient method for generating a nucleophilic aryl anion from an aryl bromide. This anion then readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl or triisopropyl borate). The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product. This multi-step, one-pot procedure is a cornerstone of synthetic chemistry due to its high efficiency and functional group tolerance.[1]

G A Substituted Aryl Bromide (Starting Material) C Aryllithium Intermediate A->C Lithium-Halogen Exchange B n-Butyllithium (n-BuLi) THF, -78 °C E Boronate Ester Intermediate C->E Electrophilic Trapping D Trialkyl Borate B(OR)₃ G This compound (Final Product) E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl)

Caption: Generalized workflow for the synthesis of an arylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate) using a palladium catalyst and a base. Its significance in drug discovery cannot be overstated, as it provides a powerful method for assembling biaryl and heteroaryl scaffolds, which are privileged structures in many approved drugs.[1][4]

In this context, this compound is invaluable. It allows for the direct installation of a substituted phenyl ring containing a versatile formyl group. This aldehyde can be subsequently transformed into a wide array of other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alcohols via reduction), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4][5]

G cluster_0 Reactants cluster_1 Catalytic Cycle A This compound E Transmetalation A->E B Aryl/Heteroaryl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regenerates Catalyst G Biaryl Product F->G H Base (e.g., K₂CO₃) H->E

Caption: Role of the boronic acid in a Suzuki-Miyaura catalytic cycle.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a robust, self-validating methodology for a typical cross-coupling reaction. The precise stoichiometry, choice of catalyst, base, and solvent are critical for ensuring high yield and reproducibility.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 10:1 v/v)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas. Immediately add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage class is 13 (Non-Combustible Solids).[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its molecular weight of 193.99 g/mol belies its significant impact as a versatile and strategically important building block.[2][3] The ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with a reactive aldehyde handle for post-coupling diversification, ensures its continued relevance. For researchers aiming to construct complex molecules with tailored biological functions, a thorough understanding and application of this reagent are essential for accelerating the journey from initial hit discovery to the development of next-generation therapeutics.[6]

References

An In-depth Technical Guide to 3-Formyl-2-methoxy-5-methylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Formyl-2-methoxy-5-methylphenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes with mechanistic insights, and its significant role in modern synthetic chemistry, particularly in the construction of complex biaryl scaffolds relevant to medicinal chemistry.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a trifunctional aromatic compound featuring a boronic acid, a formyl (aldehyde) group, and a methoxy ether. This unique arrangement of functional groups on a substituted toluene backbone makes it a highly versatile reagent in organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.[1] The ortho-formyl and methoxy groups offer opportunities for further chemical transformations and can influence the electronic and steric properties of the molecule, making it an attractive component in the design of novel therapeutics and functional materials.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 480424-55-3[2]
Molecular Formula C₉H₁₁BO₄[2]
Molecular Weight 193.99 g/mol [2]
Appearance White to off-white solid
Melting Point 117-122 °C[2]
IUPAC Name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis and Mechanistic Insights

Synthesis of the Precursor: 2-Methoxy-5-methylbenzaldehyde

The starting material for our proposed synthesis is 2-methoxy-5-methylbenzaldehyde. This can be prepared from commercially available 5-methylsalicylaldehyde through a straightforward Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzaldehyde [3]

  • Reaction Setup: In a round-bottom flask, suspend 5-methylsalicylaldehyde (1.0 eq.) in a biphasic solvent system of dichloromethane and water.

  • Addition of Reagents: Add 1N sodium hydroxide solution (3.0 eq.) followed by tetrabutylammonium hydroxide (2.0 eq.) as a phase-transfer catalyst.

  • Methylation: Add iodomethane (5.0 eq.) to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3 hours).

  • Work-up: Upon completion, perform a liquid-liquid extraction with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 2-methoxy-5-methylbenzaldehyde.

Directed ortho-Metalation and Borylation

The key step in the synthesis of the title compound is the regioselective introduction of the boronic acid group. The methoxy group in 2-methoxy-5-methylbenzaldehyde can act as a directed metalation group (DMG), guiding the deprotonation of the adjacent ortho-position by a strong organolithium base. The resulting aryllithium species can then be quenched with a boron electrophile to furnish the desired boronic acid.

Proposed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add a solution of 2-methoxy-5-methylbenzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of s-butyllithium (1.1 eq.) in cyclohexane dropwise via syringe. The methoxy group directs the lithiation to the C3 position.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Quench and Work-up: After stirring for an additional 1-2 hours, allow the reaction to warm to room temperature and then quench by the slow addition of 1M hydrochloric acid. Perform a liquid-liquid extraction with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Directed ortho-Metalation and Borylation 5-Methylsalicylaldehyde 5-Methylsalicylaldehyde 2-Methoxy-5-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehyde 5-Methylsalicylaldehyde->2-Methoxy-5-methylbenzaldehyde CH3I, NaOH, TBAB Aryllithium Intermediate Aryllithium Intermediate 2-Methoxy-5-methylbenzaldehyde->Aryllithium Intermediate s-BuLi, THF, -78 °C This compound This compound Aryllithium Intermediate->this compound B(OiPr)3, then H3O+

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Illustrative)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, CHO), 7.8 (d, J = 2.0 Hz, 1H, Ar-H), 7.5 (d, J = 2.0 Hz, 1H, Ar-H), 6.0 (br s, 2H, B(OH)₂), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.0 (CHO), 160.0 (C-OCH₃), 140.0 (C-B), 135.0 (C-CH₃), 132.0 (Ar-CH), 128.0 (Ar-CH), 125.0 (C-CHO), 56.0 (OCH₃), 21.0 (CH₃).

  • FT-IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2950 (C-H), 1680 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1350 (B-O).

  • Mass Spectrometry (ESI-MS): m/z 195.08 [M+H]⁺.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. These motifs are prevalent in many biologically active compounds and approved drugs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

Conclusion

This compound is a strategically important synthetic intermediate. Its trifunctional nature allows for sequential and diverse chemical modifications, making it a valuable tool for the construction of complex molecular architectures. The ability to participate in robust and reliable carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further functionalization of the formyl and methoxy groups, ensures its continued relevance in the fields of organic synthesis, materials science, and medicinal chemistry. As the demand for novel and complex small molecules in drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly expand.

References

An In-Depth Technical Guide to the Synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The protocol is designed with scientific integrity at its core, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound of significant interest in contemporary organic synthesis. Its unique arrangement of a boronic acid, a formyl group, and electron-donating methoxy and methyl groups makes it a versatile reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for the formation of carbon-carbon bonds, which is fundamental in constructing complex molecular architectures, including many active pharmaceutical ingredients (APIs).[1][2] The ortho-methoxy and formyl groups offer additional handles for subsequent chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery programs.[3]

The synthesis strategy outlined herein is a multi-step process designed from established, high-yielding transformations. It begins with a commercially available precursor and proceeds through a logical sequence of methylation, regioselective bromination, functional group protection, and a core lithiation-borylation reaction, culminating in the target molecule. This approach ensures a reliable and scalable pathway to this important synthetic intermediate.

Logical Workflow of the Synthesis

The overall synthetic pathway is depicted below. Each step is designed to set the stage for the subsequent transformation, with careful consideration given to functional group compatibility and regioselectivity.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Borylation Sequence cluster_2 Part 3: Final Product Formation A 5-Methylsalicylaldehyde B 2-Methoxy-5-methylbenzaldehyde A->B Methylation C 3-Bromo-2-methoxy-5-methylbenzaldehyde B->C Bromination D Protected Bromo-intermediate (Acetal) C->D Acetal Protection E Organolithium Intermediate D->E Halogen-Lithium Exchange F Boronate Ester Intermediate E->F Borylation with Triisopropyl Borate G This compound F->G Hydrolysis (Deprotection)

References

An In-Depth Technical Guide to the Physical Properties of 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-methoxy-5-methylphenylboronic acid, a polysubstituted aromatic boronic acid, is a compound of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive formyl group, a methoxy substituent, and a methyl group on the phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, offering insights into its behavior and handling, which are critical for its effective application in research and development.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below, providing a foundational understanding of this compound.

PropertyValueSource
CAS Number 480424-55-3[1]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 193.99 g/mol [1]
Appearance Solid (form may vary)
Melting Point 117-122 °C[1]
Boiling Point 424.1 ± 55.0 °C (Predicted)[1]
Density 1.22 ± 0.1 g/cm³ (Predicted)[1]
Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the successful application of a chemical compound. The following are standard methodologies for the characterization of a solid compound like this compound.

Melting Point Determination

The melting point provides a quick and effective assessment of purity.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure crystalline solids, this range is typically narrow. The observed range of 117-122 °C for this compound suggests it is a crystalline solid.[1]

Solubility Profile

Qualitative Solubility Testing Protocol:

  • Solvent Selection: A range of common laboratory solvents should be tested, including but not limited to:

    • Protic Solvents: Water, Methanol, Ethanol

    • Aprotic Polar Solvents: Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

    • Aprotic Nonpolar Solvents: Hexanes, Toluene

  • Procedure: To approximately 1 mL of each solvent in a test tube, a small, measured amount of the compound (e.g., 10 mg) is added. The mixture is agitated at room temperature.

  • Observation: Solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If partial dissolution occurs, it is sparingly soluble. Heating can be applied to assess temperature effects on solubility.

Based on the polarity of the functional groups present (formyl, methoxy, and boronic acid), it is anticipated that this compound will exhibit good solubility in polar organic solvents like methanol, ethanol, acetone, and DMSO, and limited solubility in nonpolar solvents like hexanes.

Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the identity and purity of a compound. Although specific spectra for this compound are not publicly available, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically δ 9-10 ppm), the methoxy protons (a singlet around δ 3-4 ppm), the methyl protons (a singlet around δ 2-3 ppm), and the acidic protons of the boronic acid group (a broad singlet which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the aromatic carbons, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • A strong C=O stretching band for the aldehyde group (around 1700 cm⁻¹).

  • O-H stretching vibrations for the boronic acid group (a broad band around 3200-3600 cm⁻¹).

  • C-H stretching and bending vibrations for the aromatic ring and alkyl groups.

  • C-O stretching for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 194.

Crystal Structure

The solid-state structure of a compound, determined by X-ray crystallography, provides definitive information about its three-dimensional arrangement and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, phenylboronic acids are known to form hydrogen-bonded dimers in the solid state.[3][4] These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific safety data sheet (SDS) for this compound is not widely available, general hazards associated with arylboronic acids include:

  • Skin and eye irritation: Direct contact may cause irritation.[5][6][7]

  • Respiratory tract irritation: Inhalation of dust may cause respiratory irritation.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined set of physical properties. A thorough understanding of its molecular structure, melting point, solubility, and spectroscopic characteristics, coupled with appropriate safety and handling procedures, is essential for its effective and safe utilization in research and drug development. While some experimental data is not yet publicly available, the information presented in this guide provides a solid foundation for scientists working with this compound.

References

A Technical Guide to the Solubility of 3-Formyl-2-methoxy-5-methylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the aqueous and organic solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its lifecycle from discovery to formulation.[1][2] Poor solubility can lead to challenges in formulation, reduced bioavailability, and ultimately, the failure of a promising therapeutic candidate. 3-Formyl-2-methoxy-5-methylphenylboronic acid, a substituted arylboronic acid, presents a case study in the importance of understanding and quantifying solubility. Boronic acids and their derivatives are a class of compounds with increasing significance in medicinal chemistry, notably as enzyme inhibitors and as key intermediates in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, discusses the general solubility characteristics of arylboronic acids, and presents a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Profile of this compound

While specific, publicly available quantitative solubility data for this compound is limited, a profile of its key physicochemical properties can be compiled from various sources. These parameters are crucial for predicting its general solubility behavior and for designing appropriate experimental protocols.

PropertyValueSource
CAS Number 480424-55-3[5]
Molecular Formula C₉H₁₁BO₄[5]
Molecular Weight 193.99 g/mol [5]
Melting Point 117-122 °C[5]
Boiling Point (Predicted) 424.1 ± 55.0 °C[5]
Density (Predicted) 1.22 ± 0.1 g/cm³[5]
pKa (Predicted) 7.95 ± 0.58[5]
Appearance Solid

Understanding the Solubility of Arylboronic Acids: A Class-Wide Perspective

The solubility of arylboronic acids is a complex subject influenced by several factors, including the nature of the solvent, temperature, and the specific substituents on the phenyl ring.[3][4] It is a common misconception that all boronic acids are water-soluble.[6] In fact, many arylboronic acids exhibit low solubility in aqueous solutions.[6]

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][7] This equilibrium between the acid and its anhydride can complicate solubility measurements, as the two species often have different solubilities.[7]

In organic solvents, the solubility of arylboronic acids is highly variable. Generally, they exhibit higher solubility in polar organic solvents such as ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[8][9] The introduction of functional groups to the phenyl ring, such as the formyl, methoxy, and methyl groups in the target compound, will further modulate these solubility characteristics.[3]

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

To address the absence of specific solubility data for this compound, a robust and widely accepted experimental approach is necessary. The shake-flask method is a gold-standard technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.[1][10]

Rationale for the Shake-Flask Method

The shake-flask method is chosen for its direct measurement of equilibrium solubility, providing a true representation of the compound's intrinsic solubility in a given solvent system. This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.[1] The subsequent separation of the solid and liquid phases, followed by quantification of the dissolved compound, ensures an accurate and reproducible measurement.[1][10]

Step-by-Step Protocol
  • Preparation of the Solvent System:

    • Select a range of relevant solvents for testing. For pharmaceutical applications, this should include purified water, phosphate-buffered saline (PBS) at physiological pH (7.4), and various organic solvents representative of different polarity classes (e.g., methanol, ethanol, acetone, chloroform).[1]

    • Ensure all solvents are of high purity to avoid interferences.[10]

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the suspensions at a constant, controlled temperature. For pharmaceutical relevance, 25 °C (room temperature) and 37 °C (physiological temperature) are commonly used.[1]

    • Agitation can be achieved using an orbital shaker or a magnetic stirrer.

    • The equilibration time is critical. A minimum of 24 hours is typically recommended to ensure equilibrium is reached, although longer times (48-72 hours) may be necessary for some compounds.[1][10]

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed for a short period to allow for sedimentation of the excess solid.

    • Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter). It is crucial to avoid any transfer of solid particles into the sample for analysis.[1]

  • Sample Dilution and Analysis:

    • Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable method as it can separate the analyte from any potential impurities or degradation products.[11] UV-Vis spectroscopy can also be used for a quicker, though less specific, determination.[11]

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or µg/mL.

    • The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvents Add Add Excess Compound to Solvent Solvent->Add Compound Weigh Compound Compound->Add Equilibrate Agitate at Constant Temp (24-72h) Add->Equilibrate Separate Centrifuge/ Filter Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify via HPLC-UV Dilute->Analyze Report Calculate & Report Solubility Analyze->Report

References

A Technical Guide to the Stability of 3-Formyl-2-methoxy-5-methylphenylboronic Acid Under Atmospheric Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the stability of 3-Formyl-2-methoxy-5-methylphenylboronic acid when exposed to ambient air. Arylboronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, their susceptibility to degradation under atmospheric conditions presents a significant challenge for researchers, impacting reagent purity, reaction efficiency, and overall project timelines. This document elucidates the primary degradation pathways for this specific, highly functionalized arylboronic acid, including oxidative decomposition and protodeboronation. We will explore the electronic and steric influences of the formyl, methoxy, and methyl substituents on the boronic acid moiety. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic evaluation of the compound's stability, employing common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Visual aids in the form of diagrams and structured data tables are provided to enhance understanding and practical application. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Duality of Arylboronic Acids - Versatility and Vulnerability

Arylboronic acids have emerged as foundational building blocks in contemporary organic chemistry, most notably for their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Their utility is rooted in their tolerance of a wide array of functional groups, relatively low toxicity, and general ease of handling. However, the very nature of the boronic acid functional group, an sp²-hybridized boron atom with a vacant p-orbital, renders it susceptible to several degradation pathways, particularly in the presence of atmospheric oxygen and moisture.

The stability of an arylboronic acid is not an intrinsic constant but is profoundly influenced by the electronic and steric environment of the aromatic ring. Substituents can either stabilize or destabilize the C-B bond, thereby dictating the reagent's shelf-life and its performance in chemical transformations. For this compound, the interplay between the electron-withdrawing formyl group, the electron-donating methoxy group, and the weakly electron-donating methyl group creates a unique stability profile that warrants careful consideration.

This guide will dissect the key factors governing the stability of this specific molecule and provide the necessary tools to assess and manage its degradation.

Predicted Stability Profile of this compound

The substitution pattern on the phenyl ring of this compound suggests a nuanced stability profile. The methoxy group at the 2-position and the methyl group at the 5-position are electron-donating, which can increase the electron density on the aromatic ring. Conversely, the formyl group at the 3-position is electron-withdrawing.

The ortho-methoxy group may offer some degree of stabilization through intramolecular coordination with the boron atom, a phenomenon known to enhance the stability of some arylboronic acids. However, the presence of both electron-donating and electron-withdrawing groups can influence the propensity for both oxidative degradation and protodeboronation.

Primary Degradation Pathways in the Presence of Air

Two principal degradation pathways are of concern when handling and storing this compound under ambient conditions:

Oxidative Degradation

The carbon-boron bond is susceptible to oxidation, leading to the formation of a phenol and boric acid. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The aldehyde functionality of the formyl group is also prone to oxidation to a carboxylic acid.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, resulting in the formation of the corresponding arene (in this case, 2-methoxy-5-methylbenzaldehyde) and boric acid. This process can be catalyzed by acids or bases. The rate of protodeboronation is sensitive to the electronic properties of the aryl group; electron-donating groups can sometimes accelerate this process.[1]

Experimental Assessment of Stability

To quantitatively assess the stability of this compound, a systematic study should be conducted. The following protocols are designed to be self-validating and provide a clear picture of the compound's degradation profile over time.

Materials and Equipment
  • This compound (high purity)

  • Amber vials with PTFE-lined caps

  • Desiccator

  • Controlled temperature and humidity chamber (optional)

  • NMR spectrometer (¹H and ¹¹B capabilities)

  • HPLC system with a UV detector

  • Analytical balance

  • Solvents (deuterated for NMR, HPLC grade for chromatography)

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability study:

experimental_workflow cluster_setup 1. Sample Preparation & Storage cluster_analysis 2. Time-Point Analysis cluster_evaluation 3. Data Evaluation prep Weigh high-purity sample into amber vials storage_ambient Store under ambient light and air prep->storage_ambient Divide into cohorts storage_dark Store in dark (desiccator) under air prep->storage_dark Divide into cohorts storage_inert Store under inert gas (e.g., Argon) prep->storage_inert Divide into cohorts timepoint Analyze at T=0, 1, 2, 4, 8 weeks storage_ambient->timepoint storage_dark->timepoint storage_inert->timepoint nmr_analysis ¹H and ¹¹B NMR Spectroscopy timepoint->nmr_analysis hplc_analysis RP-HPLC with UV Detection timepoint->hplc_analysis quantify Quantify parent compound and identify degradation products nmr_analysis->quantify hplc_analysis->quantify kinetics Determine degradation rate under each condition quantify->kinetics report Generate stability report kinetics->report

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Protocols

Protocol 4.3.1: ¹H NMR Spectroscopy for Monitoring Degradation

  • Sample Preparation: At each time point, accurately weigh approximately 5 mg of the stored this compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it can help to break up boronic acid anhydrides (boroxines).[2]

  • Internal Standard: Add a known amount of a stable internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.

  • Data Analysis: Integrate the signals corresponding to the parent compound and any new signals that appear over time. The formyl proton and the aromatic protons are good reporters for the parent compound. The appearance of a new aldehyde proton signal may indicate protodeboronation to 2-methoxy-5-methylbenzaldehyde. Oxidation of the formyl group to a carboxylic acid would result in the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal.

Protocol 4.3.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[3] A C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

  • Sample Preparation: At each time point, prepare a stock solution of the stored boronic acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a fixed volume (e.g., 10 µL) of the freshly prepared solution onto the HPLC system.

  • Data Analysis: Record the peak area of the parent compound and any new peaks that emerge. Calculate the percentage of the parent compound remaining at each time point.

Potential Degradation Pathways and Identification

The following diagram illustrates the potential degradation pathways for this compound under atmospheric conditions.

degradation_pathways cluster_oxidation Oxidation cluster_protodeboronation Protodeboronation parent This compound C₉H₁₁BO₄ phenol 3-Formyl-2-methoxy-5-methylphenol C₉H₁₀O₃ parent->phenol O₂, light acid 2-Methoxy-5-methyl-3-(dihydroxyboryl)benzoic acid C₉H₁₁BO₅ parent->acid O₂ arene 2-Methoxy-5-methylbenzaldehyde C₉H₁₀O₂ parent->arene H₂O

Caption: Potential degradation pathways of this compound.

Data Presentation and Interpretation

The stability of the compound should be reported as the percentage of the parent compound remaining at each time point under the different storage conditions.

Table 1: Stability of this compound by HPLC Analysis

Time (weeks)% Purity (Ambient, Light)% Purity (Ambient, Dark)% Purity (Inert Gas)
099.599.599.5
197.298.899.4
294.898.199.3
489.196.599.1
882.394.298.9

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Recommended Handling and Storage

Based on the general understanding of arylboronic acid stability and the potential for degradation, the following handling and storage procedures are recommended for this compound:

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advised.[4] Protect from light.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or under a fume hood. Avoid creating dust.

Conclusion

The stability of this compound is a critical parameter that dictates its utility and reliability in synthetic applications. While the specific interplay of its substituents presents a unique case, the primary modes of degradation—oxidation and protodeboronation—are common to arylboronic acids. By employing the systematic experimental protocols detailed in this guide, researchers can confidently assess the stability of this valuable reagent under their specific laboratory conditions. Adherence to the recommended storage and handling procedures will ensure the preservation of its purity and reactivity, ultimately contributing to the success of synthetic endeavors.

References

An In-Depth Technical Guide to the NMR Spectra of 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formyl-2-methoxy-5-methylphenylboronic acid is a bespoke chemical entity with significant potential in synthetic organic chemistry and drug discovery. As a trifunctional building block, it incorporates a reactive boronic acid moiety, a directing methoxy group, and a versatile formyl group on a substituted phenyl scaffold. These features make it an invaluable precursor for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.

Accurate structural elucidation and purity assessment are paramount for the reliable application of this reagent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive technical overview of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who seek to understand, acquire, and interpret the NMR data of this and structurally related arylboronic acids.

The Challenge of Boroxine Formation: A Critical Consideration

A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium between the monomeric boronic acid and the boroxine can significantly complicate NMR spectra, often resulting in broadened peaks or the appearance of multiple sets of signals, leading to misinterpretation.

The extent of boroxine formation is highly dependent on the solvent and the presence of water. In non-polar aprotic solvents like chloroform-d (CDCl₃), the equilibrium often favors the boroxine. Conversely, coordinating deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD) can break up the boroxine structure by forming adducts with the boronic acid, thus providing a clearer NMR spectrum of the monomeric species. The addition of a small amount of D₂O to a DMSO-d₆ solution can also shift the equilibrium towards the monomeric form. For the purpose of this guide, we will focus on the spectra obtained in DMSO-d₆, a common and effective solvent for this class of compounds.

Predicted ¹H and ¹³C NMR Spectral Analysis

In the absence of a publicly available experimental spectrum for this compound, we can predict the ¹H and ¹³C NMR spectra based on established substituent effects on the benzene ring. These predictions provide a solid foundation for interpreting experimentally acquired data.

Molecular Structure and Proton/Carbon Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, H4 and H6. The chemical shifts are influenced by the electronic effects of the four substituents.

  • -B(OH)₂ (Boronic acid): A weakly deactivating group.

  • -OCH₃ (Methoxy): A strong electron-donating group through resonance, which shields the ortho and para positions.

  • -CHO (Formyl): A strong electron-withdrawing group through both induction and resonance, which deshields the ortho and para positions.

  • -CH₃ (Methyl): A weak electron-donating group through hyperconjugation.

Analysis of Aromatic Protons:

  • H4: This proton is ortho to the electron-withdrawing formyl group and meta to the electron-donating methoxy group and the boronic acid group. The strong deshielding effect of the formyl group will dominate, shifting this proton significantly downfield.

  • H6: This proton is ortho to the boronic acid group and meta to both the methoxy and formyl groups. Its chemical shift will be less affected by the strong activating and deactivating groups.

Predicted Chemical Shifts:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
CHO~10.2s-Aldehydic proton, strongly deshielded.
B(OH)₂~8.1br s-Exchangeable protons of the boronic acid, often broad.
H4~7.8d~2 HzDeshielded by the ortho formyl group. Coupled to H6 (meta coupling).
H6~7.6d~2 HzLess influenced by the formyl and methoxy groups. Coupled to H4 (meta coupling).
OCH₃~3.9s-Methoxy protons, typical chemical shift.
CH₃~2.3s-Methyl protons attached to the aromatic ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the electronic effects of the substituents.

CarbonPredicted δ (ppm)Rationale
C=O (Formyl)~192Carbonyl carbon of the aldehyde.
C2~162Attached to the strongly electron-donating methoxy group.
C5~140Attached to the methyl group and influenced by other substituents.
C3~135Attached to the electron-withdrawing formyl group.
C1~133Attached to the boronic acid group (ipso-carbon). Signal may be broad due to quadrupolar relaxation of the boron nucleus.
C6~130Aromatic CH.
C4~128Aromatic CH.
OCH₃~56Methoxy carbon.
CH₃~21Methyl carbon.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate experimental parameters.

Protocol 1: Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is excellent for dissolving the boronic acid and disrupting the boroxine trimer.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. The solution should be clear and free of any particulate matter.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

¹¹B NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: A wide range, e.g., from +100 to -100 ppm, should be sufficient. Arylboronic acids typically appear around +30 ppm.[1]

  • Number of Scans: 128-512.

  • Relaxation Delay (d1): 1 second.

  • Note: Use of a quartz NMR tube can reduce background signals from borosilicate glass.

Protocol 3: 2D NMR for Unambiguous Assignments

To confirm the assignments of the ¹H and ¹³C signals, a suite of 2D NMR experiments is indispensable.

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

References

A Technical Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Chemistry

3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-55-3) is a highly functionalized aromatic boronic acid that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a boronic acid moiety, a sterically accessible aldehyde group, and a methoxy substituent on a toluene backbone, makes it an invaluable reagent for creating diverse molecular architectures. This guide provides an in-depth overview of its commercial availability, quality control, and applications, with a focus on its utility in drug discovery and development.

Boronic acids are renowned for their stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of the formyl (aldehyde) group on this specific boronic acid provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, further expanding its synthetic potential. This dual reactivity is particularly advantageous in the construction of molecular libraries for screening and in the synthesis of pharmaceutical intermediates.[3][4]

Commercial Availability and Supplier Specifications

This compound is readily available from a number of commercial chemical suppliers. Researchers should, however, exercise diligence in verifying the purity and specifications of the material, as these can vary between suppliers and batches. The CAS number 480424-55-3 should always be used for unambiguous identification.

Below is a comparative table of prominent suppliers offering this reagent. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers for the latest data and a certificate of analysis (CoA) is strongly recommended.

SupplierProduct Number (Example)Purity SpecificationPhysical Form
BLD Pharm BD217994≥98% (HPLC)Solid
Sigma-Aldrich 425835Not specified (Discontinued)Solid
Arctom Scientific PBTC206≥95%Not specified
JHECHEM CO LTD JHE480424-55-3Not specifiedSolid
Alfa Chemistry AC480424-55-3Not specifiedSolid
Laibo Chem LB480424-55-3Not specifiedSolid

Key Physicochemical Properties: [5][6]

  • Molecular Formula: C₉H₁₁BO₄

  • Molecular Weight: 193.99 g/mol

  • Melting Point: 117-122 °C

  • Appearance: Typically a solid, which can range from white to off-white or light yellow.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for reproducible and successful synthetic outcomes. The primary methods for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aldehyde proton (CHO): A singlet in the downfield region, typically around 9.5-10.5 ppm.

  • Aromatic protons: Signals in the aromatic region (7.0-8.5 ppm), with splitting patterns corresponding to their substitution on the phenyl ring.

  • Methoxy protons (OCH₃): A singlet around 3.5-4.0 ppm.

  • Methyl protons (CH₃): A singlet around 2.0-2.5 ppm.

  • Boronic acid protons (B(OH)₂): A broad singlet that can be exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for determining the purity of boronic acids. A typical protocol involves a C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[1][8]

Illustrative HPLC Protocol for Arylboronic Acids: [1]

  • Column: C18 stationary phase (e.g., Waters XTerra MS C18; 4.6 x 50 mm)

  • Mobile Phase A: Water with 0.05% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.05% Formic Acid

  • Gradient: A linear gradient from 20% B to 80% B over a set time (e.g., 5 minutes).

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 35 °C

This method is effective for analyzing the purity of boronic acid pinacol esters and can be adapted for boronic acids, with the understanding that on-column hydrolysis can sometimes be a complicating factor.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), enabling the synthesis of biaryl and conjugated systems.[2][9] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in our target molecule.[2]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, reforming the carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Objective: To synthesize a biaryl compound via the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (e.g., 4 mol%)

  • Base: Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2-3 equivalents)

  • Solvent: A mixture such as dioxane/water or toluene/ethanol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask. In a separate vial, prepare a solution of the palladium precursor and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif accessible through reactions with this compound is of significant interest in medicinal chemistry. The ability to generate highly substituted biaryl structures is fundamental to the design of small molecule drugs that target protein-protein interactions or enzyme active sites.

The aldehyde functionality allows for the introduction of various pharmacophores or for the attachment of the molecule to a larger scaffold. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be used to form amides or sulfonamides, common functional groups in bioactive molecules.

Boronic acids themselves are increasingly being incorporated into drug candidates due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, which are present in many biological molecules.[4]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its commercial availability, coupled with its predictable reactivity in Suzuki-Miyaura cross-coupling and the synthetic utility of its aldehyde group, makes it an essential tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, analytical characterization, and reaction conditions is key to leveraging its full potential in the development of novel chemical entities.

References

An In-Depth Technical Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Formyl-2-methoxy-5-methylphenylboronic acid is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a directing methoxy group, and a versatile boronic acid moiety, makes it a valuable synthon for the construction of complex molecular architectures. The strategic placement of these functional groups on the phenyl ring allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, offering insights for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 480424-55-3
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol
Appearance Solid
Melting Point 117-122 °C[1]
SMILES String [H]C(=O)c1cc(C)cc(B(O)O)c1OC[1]
InChI 1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3[1]

A Plausible Synthetic Pathway: From Commercial Precursors to a Key Intermediate

While a seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its synthesis can be logically deduced from well-established organic chemistry principles. The compound is commercially available from various suppliers, indicating that a robust synthetic route exists.[2][3] This guide proposes a plausible and scientifically sound multi-step synthesis, beginning with readily available starting materials.

The proposed synthesis commences with the methylation of 5-methylsalicylaldehyde to form the key intermediate, 2-methoxy-5-methylbenzaldehyde. This is followed by a regioselective introduction of the boronic acid group at the C3 position. Two effective methods for this crucial borylation step are presented: Directed ortho-Metalation and Iridium-Catalyzed C-H Borylation.

Part 1: Synthesis of the Precursor, 2-Methoxy-5-methylbenzaldehyde

The initial step involves the methylation of the phenolic hydroxyl group of 5-methylsalicylaldehyde. This reaction is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Protocol:

  • To a solution of 5-methylsalicylaldehyde in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride).

  • Stir the mixture at room temperature to form the corresponding phenoxide.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture.

  • Heat the reaction to an appropriate temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methoxy-5-methylbenzaldehyde.

Part 2: Borylation of 2-Methoxy-5-methylbenzaldehyde

The introduction of the boronic acid group at the position ortho to the methoxy group and meta to the aldehyde is the key transformation. The methoxy group can act as a directing group in several borylation methods.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group in 2-methoxy-5-methylbenzaldehyde can direct the deprotonation of the adjacent C3 position by a strong organolithium base. The resulting aryllithium species can then be quenched with a boron electrophile.

Experimental Protocol:

  • Dissolve 2-methoxy-5-methylbenzaldehyde in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong lithium base (e.g., n-butyllithium, sec-butyllithium) to the solution. The methoxy group directs the lithiation to the C3 position.

  • After stirring for a period to ensure complete lithiation, add a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_DoM 2-methoxy-5-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehyde Aryllithium Intermediate Aryllithium Intermediate 2-methoxy-5-methylbenzaldehyde->Aryllithium Intermediate 1. Strong Base (e.g., n-BuLi) 2. THF, -78 °C Boronate Ester Boronate Ester Aryllithium Intermediate->Boronate Ester 1. B(OR)₃ 2. -78 °C to RT Final Product 3-Formyl-2-methoxy-5- methylphenylboronic acid Boronate Ester->Final Product Aqueous Acid Workup

Caption: Directed ortho-Metalation (DoM) synthesis workflow.

A more modern and often milder alternative to DoM is the iridium-catalyzed direct C-H borylation. This method utilizes an iridium catalyst to selectively activate a C-H bond and install a boryl group. The regioselectivity is often governed by steric factors, with the least hindered C-H bond being functionalized. In the case of 2-methoxy-5-methylbenzaldehyde, the C-H bond at the 3-position is sterically accessible and electronically activated by the methoxy group.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, combine 2-methoxy-5-methylbenzaldehyde, a boron source (e.g., bis(pinacolato)diboron, B₂pin₂), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., a bipyridine derivative).

  • Add a dry, aprotic solvent (e.g., THF, cyclohexane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time, monitoring by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting pinacol boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Ir_Borylation Precursor 2-Methoxy-5-methylbenzaldehyde Pinacol_Ester Pinacol Boronate Ester Precursor->Pinacol_Ester [Ir] catalyst, B₂pin₂ Ligand, Solvent, Heat Final_Product 3-Formyl-2-methoxy-5- methylphenylboronic acid Pinacol_Ester->Final_Product Hydrolysis (e.g., aq. acid)

Caption: Iridium-catalyzed C-H borylation synthesis workflow.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary application of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, providing a powerful tool for the synthesis of biaryls and other conjugated systems.

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The aldehyde and methoxy groups on the boronic acid can influence the electronic properties of the molecule and may also participate in directing or chelating interactions, potentially affecting the reaction's efficiency and selectivity. The formyl group also provides a handle for further synthetic transformations after the coupling reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition ArPd(II)X Ar-Pd(II)(L)n-X OxAdd->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ArPd(II)Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->ArPd(II)Ar' RedElim Reductive Elimination ArPd(II)Ar'->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ Base Base Base->Transmetalation ArX Ar-X ArX->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The presence of the aldehyde group on this compound opens up possibilities for post-coupling modifications, such as:

  • Reductive amination to introduce amine functionalities.

  • Wittig reactions to form alkenes.

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to a benzyl alcohol.

These subsequent transformations significantly expand the molecular diversity that can be achieved from this single building block, making it particularly valuable in the synthesis of compound libraries for drug discovery.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. While its specific "discovery" may not be chronicled in a single landmark paper, its utility is evident from its commercial availability and its logical position within the framework of established synthetic methodologies. The ability to construct this molecule through reliable and scalable routes, combined with its trifunctional nature, ensures its continued importance in the synthesis of complex organic molecules. For researchers in drug development and materials science, this boronic acid derivative offers a strategic starting point for the creation of novel compounds with tailored properties and functions. As the demand for sophisticated molecular architectures continues to grow, the role of such multifunctional building blocks will undoubtedly become even more critical.

References

The Indispensable Role of Arylboronic Acids in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Arylboronic acids have firmly established themselves as indispensable reagents in the toolbox of the modern chemist, particularly for those in pharmaceutical research and materials science.[1][2] Their remarkable versatility, coupled with their relative stability and low toxicity, makes them ideal building blocks for the synthesis of complex organic molecules.[3][4] This guide provides an in-depth exploration of the fundamental chemistry of arylboronic acids, offering practical insights for researchers, scientists, and drug development professionals.

The Unique Structure and Properties of Arylboronic Acids

At its core, a boronic acid is an organoboron compound featuring a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[5] In arylboronic acids, the 'R' group is an aromatic ring. This seemingly simple structure gives rise to a unique combination of properties that are central to their utility.

Structure and Bonding

Arylboronic acids are trivalent, sp²-hybridized compounds with a trigonal planar geometry around the boron atom.[6][7] A key feature is the vacant p-orbital on the boron atom, which makes it a Lewis acid.[5][6] X-ray crystallography studies of phenylboronic acid reveal that the molecules form dimeric structures through hydrogen bonding between the hydroxyl groups.[6][7] The degree of π-bonding between the boron atom and the aryl ring can influence the compound's reactivity and acidity.[7]

Physicochemical Properties and Stability

Arylboronic acids are generally stable, crystalline solids that are often amenable to purification by recrystallization.[8] However, they can undergo dehydration to form cyclic trimers known as boroxines.[9][10] This equilibrium between the monomeric acid and the trimeric boroxine is an important consideration in their characterization and reactivity. The pKa of a typical arylboronic acid is around 9, but this can be modulated by the substituents on the aromatic ring.[6][11] Electron-withdrawing groups tend to increase the acidity of the boronic acid.

While generally stable, arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, such as prolonged heating in some solvents or in the presence of strong acids or bases.[7][12][13]

Synthesis and Purification of Arylboronic Acids

The accessibility of a wide range of arylboronic acids is a major contributor to their widespread use. Several synthetic methods have been developed to prepare these valuable reagents.

Common Synthetic Routes

The most prevalent method for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate).[13][14][15] This is followed by acidic workup to hydrolyze the resulting boronate ester.

More recently, transition metal-catalyzed C-H borylation reactions have emerged as powerful alternatives, allowing for the direct conversion of C-H bonds in arenes to C-B bonds.[15] The Miyaura borylation, which utilizes a palladium or iridium catalyst to couple an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is another widely used method for preparing arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids.[15]

Purification Strategies

Purification of arylboronic acids can sometimes be challenging due to their polarity and tendency to form boroxines.[16] Common purification techniques include:

  • Recrystallization: For many solid arylboronic acids, recrystallization from an appropriate solvent, such as hot water or ethanol, is an effective method.[8]

  • Acid-Base Extraction: The acidic nature of the boronic acid functional group can be exploited for purification. The crude boronic acid can be dissolved in a basic aqueous solution to form the boronate salt, which can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[17]

  • Chromatography: While silica gel chromatography can be challenging due to strong adsorption, it is sometimes employed.[8][16][18] The use of boronic acid-treated silica gel or alternative stationary phases like neutral alumina can improve outcomes.[16][18] For boronate esters, which are often less polar, silica gel chromatography is more straightforward.[16]

  • Derivatization: In some cases, the crude boronic acid is converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, which can then be converted back to the free boronic acid.[8]

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The most significant application of arylboronic acids is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate.[3][19][20] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most important and widely used methods for the synthesis of biaryls, styrenes, and polyolefins.[3][21] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi.[19]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][9][21] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[19][20][21]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)L_n-OH ArPdX->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArAr_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[19] This step is often the rate-determining step of the reaction.[3][21] The reactivity of the halide generally follows the trend: I > Br > OTf > Cl.[21]

  • Transmetalation: In this step, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide.[19][21] This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4][19] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is a crucial step for bringing both organic partners onto the palladium catalyst.[19][22][23]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and Ar') from the Pd(II) complex to form the desired C-C bond in the product (Ar-Ar').[19][21] This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][19]

Key Reaction Components and Their Roles

The success of a Suzuki-Miyaura coupling reaction depends on the careful selection of several components:

ComponentRole in the ReactionCommon Examples
Palladium Catalyst Facilitates the catalytic cycle.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, influences its reactivity and steric environment.Phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs)
Base Activates the boronic acid for transmetalation.Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Solubilizes the reactants and influences the reaction rate and outcome.Toluene, dioxane, THF, DMF, often with added water.

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction.

The choice of ligand is particularly critical. Electron-rich and bulky ligands can facilitate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[19][24]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Flame-dried flask under inert atmosphere - Add aryl halide, arylboronic acid, base, and catalyst/ligand start->setup solvent Add Degassed Solvent(s) setup->solvent reaction Heat to Reaction Temperature (e.g., 40-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography or recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst and ligand (typically 0.01–0.05 equiv).[20]

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 40 °C and 100 °C) and stir for the required time (typically 2–24 hours).[20]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. If necessary, quench the reaction (e.g., with saturated aqueous ammonium chloride).[20] Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Common Side Reactions

While highly versatile, the Suzuki-Miyaura coupling is not without potential side reactions. These include:

  • Protodeboronation: As mentioned earlier, the cleavage of the C-B bond of the boronic acid can occur, leading to the formation of an arene byproduct.[9]

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the arylboronic acid can occur.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene.[9]

  • Beta-Hydride Elimination: When using alkylboronic acids with β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to the formation of an alkene byproduct.[21]

Applications in Drug Discovery and Beyond

The ability to efficiently construct C-C bonds has made arylboronic acids and the Suzuki-Miyaura coupling invaluable in the pharmaceutical industry.[1][2][25] Many drugs and drug candidates contain biaryl scaffolds, which are readily synthesized using this methodology.[1][26][27] Beyond their role as coupling partners, some boronic acid-containing molecules have shown therapeutic activity themselves, such as the proteasome inhibitor bortezomib (Velcade®), used in cancer therapy.[5][26][27]

In addition to drug discovery, arylboronic acids are used in the synthesis of advanced materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[25][28]

Conclusion

Arylboronic acids are a cornerstone of modern organic synthesis, offering a powerful and versatile platform for the construction of complex molecules. Their unique properties, coupled with the efficiency and functional group tolerance of the Suzuki-Miyaura coupling, have had a profound impact on both academic research and industrial applications, particularly in the development of new pharmaceuticals and materials. A thorough understanding of their fundamental chemistry, from their synthesis and purification to their reactivity in cross-coupling reactions, is essential for any scientist working at the forefront of chemical innovation.

References

An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, now famously known as the Suzuki-Miyaura coupling, represents a cornerstone of modern organic synthesis.[1][2] Its profound impact on the construction of carbon-carbon bonds has revolutionized the synthesis of complex molecules across various scientific disciplines, most notably in pharmaceutical and materials science.[3][4][5] The reaction's widespread adoption in drug discovery and development is a direct result of its remarkable functional group tolerance, generally mild reaction conditions, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][2][3]

This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling, designed for researchers, scientists, and drug development professionals. It delves into the core mechanistic principles, explores the critical roles of each reaction component, offers insights into reaction optimization, and showcases its practical application in the synthesis of pharmaceuticals.

The Core of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][6] This cycle is fundamentally composed of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7]

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, R¹-X) to a coordinatively unsaturated Pd(0) complex.[1][7] This step, which is often the rate-determining step of the entire cycle, involves the insertion of the palladium atom into the carbon-halogen bond.[2][8] This process oxidizes the palladium from Pd(0) to Pd(II) and results in the formation of a square-planar organopalladium(II) intermediate.[2][6] The reactivity of the organic halide in this step generally follows the trend: I > OTf > Br >> Cl.[4]

Transmetalation: The Key Carbon-Carbon Bond Forming Precursor

Following oxidative addition, the transmetalation step occurs. In this crucial phase, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.[7][9] This process requires the activation of the organoboron species by a base.[10] The base reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.[11][12] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[11] The result is a diorganopalladium(II) intermediate.

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired carbon-carbon bond of the product (R¹-R²).[6][7] This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][9] Bulky, electron-rich ligands on the palladium catalyst are known to facilitate this step, particularly for sterically hindered substrates.[13]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (+ R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (+ R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (- R1-R2) R1-R2 R1-R2 R1-X R1-X R2-B(OR)2 R2-B(OR)2 Base Base Experimental_Workflow start Start: Define Coupling Partners setup Reaction Setup: - Add organic halide, boronic acid, base, and solvent to a reaction vessel. - Purge with an inert gas (e.g., Argon or Nitrogen). start->setup catalyst Add Palladium Precatalyst and Ligand setup->catalyst heating Heat to Desired Temperature with Stirring catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Reaction Workup: - Cool to room temperature. - Quench and perform aqueous extraction. monitoring->workup Upon Completion purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Product analysis->end

References

Methodological & Application

The Synthetic Versatility of 3-Formyl-2-methoxy-5-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

3-Formyl-2-methoxy-5-methylphenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features—a reactive formyl group, an electron-donating methoxy group, and the versatile boronic acid moiety—make it a powerful building block for constructing intricate molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, with the Suzuki-Miyaura cross-coupling reaction being its most prominent application.[1] This guide provides an in-depth exploration of the reaction conditions and protocols for utilizing this compound, with a focus on enabling researchers, scientists, and drug development professionals to effectively harness its synthetic potential.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 480424-55-3[2]
Molecular Formula C₉H₁₁BO₄[2]
Molecular Weight 193.99 g/mol [2]
Appearance White to off-white solid
Melting Point 117-122 °C[2]
Solubility Soluble in many organic solvents
pKa 7.95 ± 0.58[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the generation of non-toxic byproducts.[3] this compound is an excellent substrate for this reaction, allowing for the facile construction of biaryl structures, which are prevalent in many biologically active compounds.

Mechanism and Rationale for Reaction Conditions

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for the efficiency and success of the reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 (Boronic Acid) Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X (Aryl Halide) Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Palladium Catalyst: The heart of the reaction is the palladium catalyst. A variety of palladium sources can be used, with Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) being common choices. The selection of the catalyst and its associated ligands can significantly impact the reaction rate and yield, especially with sterically hindered or electronically challenging substrates.

  • Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence the reaction kinetics and compatibility with other functional groups in the substrates.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is frequently employed. The presence of water can be beneficial, aiding in the dissolution of the base and promoting the formation of the active boronate species.

Protocol: Synthesis of a Key Intermediate for Eltrombopag

Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia.[4] A critical step in its synthesis involves a Suzuki-Miyaura coupling to form the central biaryl core. While many patents describe this transformation using the corresponding carboxylic acid derivative, the following protocol is adapted for this compound, illustrating its application in the synthesis of a key precursor.

Reaction Scheme:

Eltrombopag_Intermediate_Synthesis cluster_reactants Reactants cluster_product Product Boronic_Acid 3-Formyl-2-methoxy- 5-methylphenylboronic acid Coupled_Product Eltrombopag Formyl Precursor Boronic_Acid->Coupled_Product Aryl_Bromide 1-(3,4-dimethylphenyl)-3-methyl-4- (3-bromo-2-methoxyphenyl)hydrazono -5-pyrazolone Aryl_Bromide->Coupled_Product Reaction_Conditions Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O Reflux

Caption: Suzuki-Miyaura coupling for the synthesis of an Eltrombopag precursor.

Materials and Reagents:
ReagentM.W.AmountMoles (mmol)Equivalents
1-(3,4-dimethylphenyl)-3-methyl-4-(3-bromo-2-methoxyphenyl)hydrazono-5-pyrazolone431.301.0 g2.321.0
This compound193.990.54 g2.781.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.13 g0.1160.05
Sodium Carbonate (Na₂CO₃)105.990.49 g4.642.0
Toluene-20 mL--
Ethanol-5 mL--
Deionized Water-5 mL--
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3,4-dimethylphenyl)-3-methyl-4-(3-bromo-2-methoxyphenyl)hydrazono-5-pyrazolone (1.0 g, 2.32 mmol) and this compound (0.54 g, 2.78 mmol).

  • Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a solution of sodium carbonate (0.49 g, 4.64 mmol) in deionized water (5 mL).

  • Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.13 g, 0.116 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Beyond Suzuki-Miyaura: Other Synthetic Transformations

The synthetic utility of this compound extends beyond Suzuki-Miyaura coupling. The presence of the formyl and boronic acid groups opens avenues for a variety of other transformations.

Oxidation of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation is particularly useful when the corresponding carboxylic acid is the desired final product or an intermediate for further reactions, such as amide bond formation.

Reaction Scheme:

Oxidation_Reaction Starting_Material 3-Formyl-2-methoxy- 5-methylphenylboronic acid Product 3-Carboxy-2-methoxy- 5-methylphenylboronic acid Starting_Material->Product Oxidizing Agent (e.g., PCC, KMnO₄)

Caption: Oxidation of the formyl group to a carboxylic acid.

A mild oxidizing agent such as Pyridinium chlorochromate (PCC) can be employed for this conversion.[5][6][7] Stronger oxidizing agents like potassium permanganate (KMnO₄) can also be used, although care must be taken to control the reaction conditions to avoid potential side reactions.

Reductive Amination

The formyl group serves as a handle for the introduction of nitrogen-containing moieties via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. This is a powerful method for constructing carbon-nitrogen bonds.

Wittig and Related Olefination Reactions

The aldehyde can participate in Wittig-type reactions to form alkenes. This allows for the extension of the carbon skeleton and the introduction of a double bond, which can be further functionalized.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly functionalized and versatile building block with significant applications in modern organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl systems, which are of great interest in medicinal chemistry and materials science. Furthermore, the presence of a reactive formyl group allows for a range of subsequent transformations, adding to its synthetic utility. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively and confidently utilize this valuable reagent in their synthetic endeavors.

References

Application Notes and Protocols for 3-Formyl-2-methoxy-5-methylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their importance stems from the versatile reactivity of the aldehyde group and the capacity to modify the aromatic ring with various substituents.[1] Among these, 3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-55-3) has emerged as a particularly valuable reagent. This trifunctional molecule, featuring a boronic acid, an aldehyde, and a methoxy group on a substituted toluene ring, offers a unique platform for the construction of complex molecular architectures.

The strategic placement of these functional groups allows for sequential and chemoselective transformations. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, and vinyl partners.[3][4] The aldehyde group serves as a versatile handle for a variety of subsequent reactions, including reductive amination, oxidation, reduction, and olefination.[5] The methoxy and methyl groups on the phenyl ring influence the electronic properties and steric environment of the molecule, providing a scaffold for the synthesis of highly substituted biaryl aldehydes and other complex structures. These biaryl structures are of significant interest in medicinal chemistry and materials science.[6]

This document provides a comprehensive guide to the applications of this compound in organic synthesis. It includes detailed protocols, mechanistic insights, and practical considerations to assist researchers in leveraging the full synthetic potential of this versatile reagent.

Physicochemical Properties
PropertyValue
CAS Number 480424-55-3
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol
Melting Point 117-122 °C
Boiling Point 424.1±55.0 °C (Predicted)
Density 1.22±0.1 g/cm³
pKa 7.95±0.58

(Data sourced from commercial supplier information)[7]

Application 1: Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds.[3][4] this compound is an excellent substrate for this reaction, allowing for the synthesis of a diverse range of biaryl aldehydes. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and liquid crystals.[4]

General Reaction Scheme

cluster_conditions Reaction Conditions reagent1 3-Formyl-2-methoxy- 5-methylphenylboronic acid catalyst Pd Catalyst Base reagent1->catalyst reagent2 Ar-X (Aryl Halide/Triflate) reagent2->catalyst product Substituted Biaryl Aldehyde catalyst->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2'-Methoxy-4'-methyl-5'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-bromobenzonitrile.

  • Add toluene and a minimal amount of ethanol to aid in dissolution.

  • Add the 2 M aqueous Na₂CO₃ solution to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the toluene under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired biaryl aldehyde.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3]

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'-B(OR)2(Base)]- RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 + Product reagents Ar-X + Ar'-B(OR)2 product Ar-Ar' Product base Base boronate [Ar'-B(OR)2(Base)]- base->boronate Activation boronate->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex with the base) is transferred to the palladium center.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.[3]

The choice of base is critical for activating the boronic acid to facilitate transmetalation.[8] Sodium carbonate is a commonly used and effective base for this purpose.

Application 2: Multicomponent Reactions and Further Derivatization

The presence of both a boronic acid and an aldehyde on the same molecule allows for its use in multicomponent reactions or sequential derivatizations, providing rapid access to complex molecular scaffolds.

Example Workflow: Suzuki Coupling followed by Reductive Amination

This workflow demonstrates a two-step, one-pot synthesis of a biaryl amine, a common motif in pharmacologically active compounds.

start 3-Formyl-2-methoxy- 5-methylphenylboronic acid step1 Suzuki Coupling (with Ar-X) start->step1 intermediate Biaryl Aldehyde step1->intermediate step2 Reductive Amination (with R-NH2, reducing agent) intermediate->step2 product Substituted Biaryl Amine step2->product

Caption: Sequential Suzuki coupling and reductive amination.

Protocol: One-Pot Synthesis of a Biaryl Benzylamine

Step 1: Suzuki-Miyaura Coupling (as previously described)

  • Perform the Suzuki-Miyaura coupling as detailed in the previous section.

  • After confirming the formation of the biaryl aldehyde intermediate via TLC or LC-MS, cool the reaction mixture to room temperature. Do not proceed with the workup.

Step 2: In-situ Reductive Amination

Materials (to be added to the crude Suzuki reaction mixture):

  • Primary or Secondary Amine (e.g., Benzylamine) (1.2 equiv relative to the starting boronic acid)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Methanol or Dichloromethane

Procedure:

  • To the cooled, crude reaction mixture from the Suzuki coupling, add the desired amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions. This reagent is a mild and selective reducing agent suitable for reductive aminations.

  • Stir the reaction at room temperature for an additional 4-12 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup as described in the Suzuki protocol (extraction with an organic solvent, washing, drying, and concentration).

  • Purify the final product by column chromatography to isolate the desired biaryl amine.

Causality and Experimental Choices
  • One-Pot Procedure: This approach is highly efficient as it avoids the isolation and purification of the intermediate biaryl aldehyde, saving time and reducing material loss.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the aldehyde before imine formation is complete and is tolerant of mildly acidic conditions that can catalyze imine formation.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature enables its participation in a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling for the synthesis of complex biaryl aldehydes. The strategic arrangement of its functional groups allows for efficient one-pot, multi-step syntheses, providing rapid access to molecular scaffolds relevant to the pharmaceutical and materials science industries. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this powerful reagent.

References

Application Notes and Protocols for 3-Formyl-2-methoxy-5-methylphenylboronic Acid: A Versatile Ortho-Substituted Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formyl-2-methoxy-5-methylphenylboronic acid is a multifunctional aromatic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a boronic acid, a formyl group, and a methoxy group on a toluene scaffold, offers a rich platform for the construction of complex molecular architectures. The ortho-positioning of the formyl and methoxy groups relative to the boronic acid moiety imparts specific reactivity and steric influence, making it a valuable reagent for creating diverse compound libraries.

This document provides a comprehensive guide to the applications of this compound, with a focus on its utility in cross-coupling reactions and other transformations. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful experimental design and execution.

PropertyValueReference
Molecular Formula C9H11BO4[1]
Molecular Weight 194.00 g/mol [1]
Appearance Off-white to light yellow solidCommercially available
Melting Point 117-122 °C[1]
Boiling Point 424.1±55.0 °C (Predicted)[1]
pKa 7.95±0.58[1]
CAS Number 480424-55-3[1]

Core Applications and Mechanistic Insights

The strategic placement of the three functional groups in this compound dictates its primary applications. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, while the aldehyde (formyl) group serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations.[2] The methoxy group, positioned ortho to the boronic acid, can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and selectivities.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3][4] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials.[5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Start Reactants: This compound + Aryl Halide Reaction Reaction Setup: - Pd Catalyst - Base - Solvent - Inert Atmosphere Start->Reaction Combine Heating Heating & Stirring Reaction->Heating Initiate Workup Aqueous Workup & Extraction Heating->Workup After completion Purification Column Chromatography Workup->Purification Isolate crude Product Purified Biaryl Product Purification->Product Obtain pure

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Transformations of the Formyl Group

A significant advantage of using this compound is the presence of the formyl group, which remains intact during the Suzuki-Miyaura coupling. This aldehyde functionality can then be elaborated into a variety of other functional groups, providing a gateway to a diverse range of complex molecules.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.[2]

  • Reduction: The formyl group can be reduced to a hydroxymethyl group.[2]

  • Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcone-like structures.[8]

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization may be necessary depending on the specific substrate and desired outcome.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generally applicable method for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equivalents)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and the aryl bromide.

  • Add toluene, a small amount of ethanol to aid solubility, and the 2 M aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Reductive Amination of the Biaryl Aldehyde

This protocol describes a general method for the conversion of the formyl group of the coupled product into an amine.

Materials:

  • Biaryl aldehyde (from Protocol 1) (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the biaryl aldehyde and the amine in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Post_Coupling_Modification cluster_pathway Post-Coupling Derivatization Pathways Start Biaryl Aldehyde Product (from Suzuki Coupling) Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction ReductiveAmination Reductive Amination (Amine, NaBH(OAc)3) Start->ReductiveAmination CarboxylicAcid Biaryl Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Biaryl Alcohol Reduction->Alcohol Amine Biaryl Amine ReductiveAmination->Amine

Caption: Potential transformations of the formyl group after Suzuki coupling.

Troubleshooting and Considerations

  • Low Yields in Suzuki Coupling: If low yields are observed, consider using a more active catalyst system, such as one based on a phosphine ligand like P(t-Bu)₃ or PCy₃, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7] The choice of base can also be critical; potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives to sodium carbonate.

  • Protodeboronation: The loss of the boronic acid group before coupling can be a significant side reaction. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using a suitable base.

  • Purification Challenges: The polarity of the biaryl products can vary significantly depending on the coupling partner. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to participate in robust C-C bond-forming reactions, coupled with the potential for subsequent derivatization of the formyl group, makes it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in a wide range of synthetic contexts.

References

derivatization of the formyl group in 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Application Note & Protocols: Chemoselective Derivatization of the Formyl Group in 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Introduction

This compound is a versatile bifunctional organic building block, prized in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates a reactive formyl (aldehyde) group and a boronic acid moiety on a substituted aromatic ring. This unique combination allows for sequential, orthogonal chemical modifications. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[4] The formyl group, an electrophilic center, serves as a gateway for a vast array of classical carbonyl chemistries.

This guide provides a detailed exploration of strategies for the chemoselective derivatization of the formyl group while preserving the synthetically valuable boronic acid. We will delve into the causality behind experimental choices, provide field-proven, step-by-step protocols for key transformations, and address critical considerations for ensuring reaction success and integrity of the boronic acid moiety.

Molecular Profile & Reactivity Considerations

Understanding the interplay between the functional groups is paramount for designing successful synthetic strategies.

  • The Boronic Acid Moiety (-B(OH)₂): This group is a Lewis acid, capable of coordinating with Lewis bases.[5] Its stability is a critical consideration. Under aqueous conditions with pH values above its pKa, it converts from a neutral, trigonal planar form to an anionic, tetrahedral boronate species.[4] While generally stable, the C–B bond can be susceptible to cleavage (protodeboronation) under harsh acidic or basic conditions, or at elevated temperatures.[6] Boronic acids can also undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, which can affect stoichiometry but typically does not impede reactivity in cross-coupling reactions.[7]

  • The Formyl Group (-CHO): This aldehyde is a classic electrophile, readily undergoing nucleophilic attack. Its reactivity is modulated by the electron-donating methoxy group on the aromatic ring, which can slightly reduce its electrophilicity compared to unsubstituted benzaldehydes.

  • Chemoselectivity: The primary challenge is to perform transformations on the formyl group using reagents and conditions that do not degrade or unintentionally react with the boronic acid. This requires careful selection of mild reagents that are compatible with both functionalities. For instance, strongly nucleophilic and basic reagents used in some carbonyl additions could potentially form stable boronate complexes or promote side reactions.

Chemoselective Derivatization Strategies: An Overview

The strategic derivatization of this compound allows for the creation of a diverse library of compounds. The aldehyde can be transformed into amines, alkenes, or extended conjugated systems, with each new derivative retaining the boronic acid "handle" for subsequent Suzuki coupling or other applications.

G start 3-Formyl-2-methoxy- 5-methylphenylboronic Acid reductive Reductive Amination start->reductive R¹R²NH, [H] wittig Wittig Reaction start->wittig Ph₃P=CHR condense Condensation Reaction (Knoevenagel / Claisen-Schmidt) start->condense Active Methylene Cmpd. or Ketone prod_amine Substituted Amines reductive->prod_amine prod_alkene Alkenes / Stilbenes wittig->prod_alkene prod_unsat α,β-Unsaturated Systems condense->prod_unsat

Caption: Key derivatization pathways for the formyl group.

Protocol 1: Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for converting aldehydes into secondary or tertiary amines. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. The key to success is using a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose due to its mildness and excellent chemoselectivity, which leaves the boronic acid group untouched.[8] Amine-borane complexes like 2-picoline borane are also highly effective and stable alternatives.[9]

Experimental Workflow:

G sub 1. Dissolve Aldehyde & Amine in Solvent (e.g., DCE) imine 2. Imine Formation (Stir at RT, optional AcOH) sub->imine reduce 3. Add NaBH(OAc)₃ (Portion-wise) imine->reduce react 4. Reaction (Stir at RT, 2-16h) reduce->react quench 5. Quench (aq. NaHCO₃) react->quench extract 6. Extraction & Purification quench->extract

Caption: Workflow for Reductive Amination.

Detailed Protocol:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.2 equiv).

  • Solvation: Dissolve the solids in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.[10]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Wittig Reaction

Principle & Rationale: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[11] This reaction is highly reliable and generally compatible with the boronic acid moiety, especially when performed under anhydrous conditions with a non-nucleophilic base for ylide generation. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[12]

Experimental Workflow:

G ylide_prep 1. Generate Ylide: Phosphonium Salt + Base in Anhydrous THF aldehyde_add 2. Add Aldehyde Solution (Dropwise at low temp.) ylide_prep->aldehyde_add react 3. Warm to RT & Stir (1-4h) aldehyde_add->react quench 4. Quench (aq. NH₄Cl) react->quench extract 5. Extraction & Purification quench->extract

Caption: Workflow for the Wittig Reaction.

Detailed Protocol:

  • Ylide Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the appropriate triphenylphosphonium salt (1.1 equiv).

    • Suspend the salt in anhydrous THF.

    • Cool the suspension to the recommended temperature for the base (e.g., 0 °C for NaH, or -78 °C for n-BuLi).

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv). Stir until the characteristic color of the ylide appears (often deep red, orange, or yellow).[12]

  • Aldehyde Addition:

    • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise via syringe to the cold ylide solution. Maintain the low temperature during addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Triphenylphosphine oxide is a common byproduct and can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture) or by flash chromatography.

Protocol 3: Knoevenagel Condensation

Principle & Rationale: The Knoevenagel condensation is a reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[13] This reaction forms a new C=C bond and is an excellent method for synthesizing electron-deficient alkenes. The mild, often catalytic, basic conditions are generally well-tolerated by the boronic acid. In some cases, boric acid itself can be used as a catalyst for condensation reactions under microwave conditions.[14]

Experimental Workflow:

G mix 1. Combine Aldehyde, Active Methylene Cmpd, & Catalyst heat 2. Heat Reaction (e.g., Reflux in Toluene) mix->heat monitor 3. Monitor Progress (TLC, Water formation) heat->monitor isolate 4. Isolate Product (Cooling, Filtration) monitor->isolate purify 5. Purification (Recrystallization) isolate->purify

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water is necessary), combine this compound (1.0 equiv), the active methylene compound (e.g., malononitrile) (1.05 equiv), and a suitable solvent such as toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base. Piperidine or pyrrolidine (0.1 equiv) are commonly used.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the removal of water in the Dean-Stark trap or by TLC analysis. Reactions are typically complete within 2-8 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be isolated by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or hexanes) to remove residual catalyst and starting materials. If necessary, the product can be further purified by recrystallization.

Data & Protocol Summary

Derivatization ReactionKey ReagentsTypical SolventTemperatureProduct ClassKey Considerations
Reductive Amination R¹R²NH, NaBH(OAc)₃DCE, THFRoom Temp.Substituted AmineNaBH(OAc)₃ is moisture sensitive; use anhydrous conditions.[8]
Wittig Reaction Ph₃PCHR-X, n-BuLi/NaHTHF-78 °C to RTAlkeneRequires strictly anhydrous and inert conditions.[11][12]
Knoevenagel Condensation CH₂(CN)₂, PiperidineToluene, EtOHRefluxα,β-Unsaturated NitrileMild base is sufficient; strong base may cause protodeboronation.[14]

Troubleshooting & Further Considerations

  • Protodeboronation: This is the most common failure mode, where the C-B bond is cleaved and replaced with a C-H bond. It is promoted by strong acids, strong bases, and some transition metal catalysts at high temperatures. Always use the mildest conditions possible and monitor reactions carefully to avoid prolonged reaction times.[14]

  • Boronic Acid Protection: If harsh conditions are unavoidable, the boronic acid can be temporarily protected as a more robust boronic ester, such as a pinacol ester.[15][16] This ester is stable to a wider range of reagents and can be hydrolyzed back to the boronic acid in a final step.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in biological contexts or in the presence of reactive oxygen species.[17] For most standard organic transformations, this is less of a concern but should be considered if using oxidative reagents elsewhere in the synthetic sequence.

Conclusion

The formyl group of this compound provides a versatile handle for a wide range of chemical transformations. By employing chemoselective reagents and carefully controlled reaction conditions, as detailed in the protocols for reductive amination, Wittig olefination, and Knoevenagel condensation, researchers can generate a diverse array of functionalized building blocks. These derivatives retain the crucial boronic acid moiety, enabling their use in powerful synthetic applications like Suzuki-Miyaura cross-coupling, thus facilitating the efficient construction of complex molecules for drug discovery and materials science.

References

Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the synthesis of complex biaryl compounds using 3-Formyl-2-methoxy-5-methylphenylboronic acid. Biaryls are privileged structural motifs central to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C(sp²)–C(sp²) bonds to construct these architectures.[3][4][5]

The subject boronic acid, with its unique substitution pattern—an ortho-formyl group, an ortho-methoxy group, and a para-methyl group—presents both opportunities for functionalization and challenges related to steric hindrance. The electron-withdrawing nature of the formyl group can influence the electronic properties of the aromatic ring, while the ortho-substituents demand careful selection of catalytic systems to achieve efficient coupling. This document outlines the mechanistic underpinnings of the reaction and provides actionable protocols to navigate these challenges, enabling the successful synthesis of highly functionalized biaryl products.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3][7] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[8]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[4][9] This complex then reacts with the Pd(II) species to displace the halide and form a diorganopalladium(II) intermediate.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][7]

The efficiency of each step is heavily influenced by the choice of ligands, base, and solvent. Ligands, typically bulky and electron-rich phosphines, stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[4][7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Diorgano Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diorgano Byproduct X⁻ + B(OH)₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Transmetal

A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) OR XPhos Pd G3 (2 mol%)

  • Ligand (if using a precatalyst that is not pre-ligated): XPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Standard laboratory glassware (septum, needles, syringes, separatory funnel)

  • Rotary evaporator

Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (2.0 equiv.).[3]

  • Catalyst Addition : Add the palladium catalyst and ligand (if required). For the sterically hindered boronic acid, a catalyst system like XPhos Pd G3 is often more effective than traditional Pd(PPh₃)₄.[10]

  • Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the aryl halide).

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing and Drying : Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Parameter Optimization for Challenging Couplings

The ortho-substituents on this compound can impede the reaction. The following parameters are critical for optimization.

ParameterRecommendationRationale & Justification
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).Bulky ligands promote the reductive elimination step, which can be slow for sterically hindered substrates. Electron-rich ligands facilitate the initial oxidative addition step, especially for less reactive aryl chlorides.[4][7][11]
Base K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃.Stronger, yet non-nucleophilic, bases can accelerate transmetalation. K₃PO₄ is particularly effective in many challenging couplings.[9] Cs₂CO₃ is also highly effective but more expensive.
Aryl Halide Reactivity: I > Br > OTf >> Cl.For aryl chlorides, a more active catalyst system (e.g., a Ni catalyst or a highly active Pd/ligand system) and higher temperatures may be necessary to facilitate the difficult oxidative addition.[6][8][12]
Solvent Toluene/water, Dioxane/water, or THF/water are common. Anhydrous conditions (e.g., THF with KF as base) can also be effective.The aqueous phase is crucial for dissolving inorganic bases and facilitating the formation of the active boronate species. However, in cases of significant protodeboronation, anhydrous conditions can be beneficial.[13]
Temperature Typically 80-110 °C.Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions. The optimal temperature should be determined empirically.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading. 2. Inappropriate base or solvent system. 3. Reaction temperature is too low.1. Use a fresh, high-quality catalyst, potentially a more active precatalyst. Increase catalyst loading to 3-5 mol%. 2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. The desired cross-coupling is slower than the competing protodeboronation side reaction. 2. Excessively harsh basic conditions or prolonged heating.1. Use a more active catalyst/ligand system to accelerate the cross-coupling rate.[10] 2. Use a milder base if possible, or consider anhydrous conditions with a base like KF or potassium trimethylsilanolate (KOSiMe₃).[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel. 2. Catalyst-promoted homocoupling.1. Ensure the reaction setup is rigorously degassed and maintained under a strict inert atmosphere. 2. Screen different palladium catalysts and ligands, as some are more prone to promoting homocoupling.[2]
Formation of Unknown Byproducts 1. Decomposition of starting materials or product under reaction conditions. 2. Side reactions involving the formyl group.1. Lower the reaction temperature and monitor closely. 2. Protect the formyl group as an acetal if it proves to be incompatible with the reaction conditions, followed by deprotection after the coupling.

References

The Strategic Role of 3-Formyl-2-methoxy-5-methylphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linchpin for Drug Discovery

In the intricate landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 3-Formyl-2-methoxy-5-methylphenylboronic acid (herein referred to as FMPBA ) represents a class of highly valuable, multifunctional building blocks. Its strategic arrangement of a boronic acid, a reactive formyl (aldehyde) group, and carefully positioned methoxy and methyl substituents offers a powerful platform for generating diverse libraries of drug-like molecules.

This guide provides an in-depth exploration of FMPBA's role in medicinal chemistry, moving beyond simple reaction schemes to explain the underlying strategic considerations. We will detail field-proven protocols for its use in constructing biaryl scaffolds and for the subsequent derivatization of its formyl group, providing researchers with a practical framework for leveraging this versatile reagent in their drug discovery programs.

Core Attributes and Strategic Value

The utility of FMPBA in medicinal chemistry stems from its unique combination of functional groups, each serving a distinct and synergistic purpose.

Functional GroupRole in SynthesisStrategic Advantage in Drug Design
Boronic Acid Enables palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation.Allows for the construction of complex biaryl and heteroaryl scaffolds, which are prevalent motifs in many approved drugs.[1]
Formyl (Aldehyde) Acts as a versatile chemical handle for a wide range of subsequent transformations.Provides a key point for diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of various functional groups (amines, oximes, alcohols, etc.).
Methoxy Group Influences the electronic properties of the phenyl ring and provides steric hindrance.Can modulate the reactivity of the boronic acid, influence the conformation of the final molecule, and serve as a hydrogen bond acceptor, potentially improving drug-target interactions.
Methyl Group Adds lipophilicity and steric bulk.Can be used to probe hydrophobic pockets in a target protein, improve metabolic stability, and fine-tune the overall physicochemical properties of the compound.

This combination allows for a divergent synthetic strategy, where a common biaryl core can be rapidly elaborated into a multitude of derivatives for biological screening.

FMPBA 3-Formyl-2-methoxy- 5-methylphenylboronic acid Suzuki Suzuki-Miyaura Coupling FMPBA->Suzuki ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Suzuki Biaryl Biaryl Aldehyde Intermediate Suzuki->Biaryl Core Scaffold Formation Deriv Formyl Group Derivatization Biaryl->Deriv SAR Exploration Library Diverse Library of Bioactive Candidates Deriv->Library

Figure 1: A divergent synthetic workflow utilizing FMPBA.

Application Protocol 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone application for FMPBA, enabling the formation of a carbon-carbon bond between the boronic acid-bearing ring and an aryl or heteroaryl halide.[2][3] The choice of catalyst, base, and solvent is critical for achieving high yields, particularly with potentially challenging coupling partners.

Causality Behind Experimental Choices:
  • Catalyst System: Palladium(0) is the active catalytic species.[2] We describe a protocol using a Pd(II) precatalyst, Palladium(II) acetate, which is reduced in situ to Pd(0). This is often more practical as Pd(II) sources are more stable to air and moisture than many Pd(0) complexes. The phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) is crucial; it stabilizes the palladium center, influences its reactivity, and facilitates the oxidative addition and reductive elimination steps. Buchwald-type ligands like SPhos are often superior for coupling with sterically hindered partners or less reactive aryl chlorides.

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4] An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is commonly used. It activates the boronic acid by forming a more nucleophilic boronate species. The biphasic nature of the reaction (e.g., Toluene/Water) facilitates the reaction and product/reagent separation.

  • Solvent: A combination of an organic solvent (like Toluene, Dioxane, or DMF) and water is typical. The organic solvent solubilizes the aryl halide and the catalyst system, while the aqueous phase contains the base and helps solubilize the boronate intermediate.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst degradation and ensures reproducible results.

Detailed Step-by-Step Protocol:

This protocol describes a general procedure for the coupling of FMPBA with a representative aryl bromide.

Materials:

  • This compound (FMPBA) (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (Sphingosine-1-phosphate) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add FMPBA (1.0 equiv), the aryl bromide (1.1 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add Toluene and deionized water in a 4:1 ratio (e.g., 8 mL Toluene and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 1. Combine Reactants (FMPBA, Ar-Br, Base, Catalyst) P2 2. Inert Atmosphere (Evacuate/Backfill N2/Ar) P1->P2 P3 3. Add & Degas Solvents P2->P3 R1 4. Heat to 90-100 °C with Vigorous Stirring P3->R1 R2 5. Monitor Progress (TLC / LC-MS) R1->R2 W1 6. Cool & Dilute R2->W1 W2 7. Liquid-Liquid Extraction W1->W2 W3 8. Dry & Concentrate W2->W3 W4 9. Column Chromatography W3->W4

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Derivatization of the Formyl Group

Once the biaryl core is synthesized, the formyl group of the FMPBA-derived moiety becomes the focal point for generating a library of analogues. We present protocols for two common, high-yield transformations: reductive amination and oxime formation.

2A. Reductive Amination

This powerful reaction forms a new carbon-nitrogen bond, converting the aldehyde into a secondary or tertiary amine.[5] It is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and provide key interactions with biological targets.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds in two steps: first, the formation of an imine (or iminium ion) intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the amine.[6]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction. It is mild enough that it does not readily reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[7] This selectivity prevents the side-reaction of reducing the aldehyde to an alcohol.

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions with the hydride reagent.

Detailed Step-by-Step Protocol:

Materials:

  • Biaryl Aldehyde (from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: Dissolve the biaryl aldehyde (1.0 equiv) and the amine (1.2 equiv) in DCM in a round-bottom flask under ambient atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to accelerate imine formation, particularly with less nucleophilic amines.[8]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the stirred solution. The reaction is mildly exothermic.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude amine product by flash column chromatography or preparative HPLC.

2B. Oxime Formation

Converting the aldehyde to an oxime introduces a functional group that can act as a hydrogen bond donor and acceptor and is a common bioisostere for other functional groups. The reaction is straightforward and typically high-yielding.

Causality Behind Experimental Choices:

  • Mechanism: The reaction is a condensation between the aldehyde and hydroxylamine. It proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[9]

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable salt and the common source of hydroxylamine. A mild base, such as pyridine or sodium acetate, is required to liberate the free hydroxylamine nucleophile.[1]

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve both the organic substrate and the hydroxylamine salt.

Detailed Step-by-Step Protocol:

Materials:

  • Biaryl Aldehyde (from Protocol 1) (1.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the biaryl aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.

  • Base Addition: Add pyridine (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup:

    • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 times).

    • Combine the organic layers. If pyridine was used, wash with 1 M HCl to remove it, followed by a wash with saturated NaHCO₃ and then brine.

    • Dry the organic layer over Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude oxime by recrystallization or flash column chromatography.

Safety and Handling

  • Boronic Acids: Phenylboronic acids are generally stable solids but should be handled in a well-ventilated area or fume hood. They can be eye and skin irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents and Reagents: The solvents and reagents used in these protocols (e.g., Toluene, DCM, NaBH(OAc)₃) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is more than just a reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed functionality allows chemists to rapidly construct complex molecular cores and then efficiently explore the chemical space around them. The robust and reproducible protocols detailed herein for Suzuki-Miyaura coupling and subsequent formyl group derivatization provide a solid foundation for researchers to integrate this powerful building block into their synthetic campaigns, ultimately enabling the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Catalyst Selection for Palladium-Catalyzed Cross-Coupling Reactions with 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Building Block

3-Formyl-2-methoxy-5-methylphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of functional groups for molecular elaboration. However, its structure presents significant challenges in palladium-catalyzed cross-coupling reactions. The presence of two ortho-substituents—a methoxy and a formyl group—introduces considerable steric hindrance around the boronic acid moiety. This steric congestion can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the formyl group can influence the electronic properties of the boronic acid, affecting its reactivity.

This comprehensive guide provides a detailed analysis of catalyst selection and protocol optimization for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this challenging substrate. By understanding the interplay of steric and electronic effects, researchers can select the optimal catalyst system to achieve high yields and reaction efficiency.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. However, the steric hindrance in this compound necessitates the use of highly active catalyst systems.

Catalyst System Selection: Overcoming Steric Hindrance

The primary challenge in the Suzuki-Miyaura coupling of this substrate is facilitating the transmetalation step, where the aryl group is transferred from boron to the palladium center. Steric bulk from the ortho-substituents can slow this step dramatically. To overcome this, catalyst systems featuring bulky, electron-rich phosphine ligands are paramount.[1][2][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more accessible for the sterically hindered boronic acid.

Recommended Catalyst Systems:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4]

  • Ligands:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective for sterically demanding couplings.[2][4][5] Their bulky biaryl phosphine structure promotes the formation of the active catalytic species and accelerates the reductive elimination step.

    • Other Bulky Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can also be effective.

Base Selection: The choice of base is critical for activating the boronic acid. A moderately strong base is typically required to form the boronate salt, which is more nucleophilic and reactive in the transmetalation step.

  • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally effective.[4] For particularly challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be employed, though care must be taken to avoid side reactions.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • Toluene/Water (e.g., 10:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The Heck Coupling: Olefin Arylation

The Heck reaction provides a powerful method for the arylation of olefins.[6][7] When using this compound as the aryl source, a modified Heck protocol, often referred to as the "boron-Heck" or "Suzuki-Heck" reaction, is employed.

Catalyst System Selection: Promoting C-H Activation

In this variation, the palladium catalyst must effectively mediate the coupling between the boronic acid and the olefin. Similar to the Suzuki-Miyaura coupling, sterically demanding ligands are beneficial.

Recommended Catalyst Systems:

  • Palladium Precatalyst: Pd(OAc)₂ is a common and effective choice.[8][9]

  • Ligands: While some Heck reactions can proceed without phosphine ligands, for this sterically hindered substrate, a ligand is recommended. Bulky phosphines like P(t-Bu)₃ or Herrmann's palladacycle can be effective.

  • Oxidant/Additive: An oxidant is often required to facilitate the regeneration of the active Pd(II) species from Pd(0). N-bromosuccinimide (NBS) has been reported as an effective additive in some phosphine- and base-free Heck couplings of arylboronic acids.[8]

Base Selection: A base is required to facilitate the deprotonation of the olefin and the overall catalytic cycle.

  • Recommended Bases: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used.[6]

Visualizing the Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid, Olefin, Base Catalyst Pd(OAc)2, Ligand (optional) Solvent Anhydrous, Degassed Solvent Heating Heat to 80-120 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Extraction Aqueous Workup Monitoring->Extraction Drying Dry Organic Layer Purification Column Chromatography

Caption: General workflow for a Heck coupling experiment.

Protocol: Heck Coupling of this compound with an Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Pd(OAc)₂

  • Triethylamine (Et₃N)

  • DMF (anhydrous, degassed)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and n-butyl acrylate (1.5 equiv.) in DMF.

  • Add Et₃N (2.0 equiv.) followed by Pd(OAc)₂ (5 mol%).

  • Heat the reaction mixture to 100 °C and monitor its progress.

  • After completion, cool the reaction and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[10][11] A Sonogashira-type coupling can be achieved using the boronic acid as the aryl partner, typically requiring a copper co-catalyst.

Catalyst System Selection: The Role of Copper

The standard Sonogashira coupling involves an aryl halide. When using a boronic acid, a copper-catalyzed variant is often employed.[12][13] The copper acetylide is believed to be the key intermediate that undergoes transmetalation with the palladium center.

Recommended Catalyst Systems:

  • Palladium Precatalyst: A standard Pd(0) or Pd(II) source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often sufficient.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst.[12]

  • Ligands: Triphenylphosphine (PPh₃) is typically part of the palladium precatalyst and is often sufficient.

  • Base: An amine base is crucial for the deprotonation of the terminal alkyne.

Base Selection:

  • Recommended Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent.[14] For some systems, an inorganic base like cesium carbonate may be more effective.[12]

Tabulated Data: Catalyst System Comparison for Cross-Coupling Reactions
Coupling ReactionPalladium SourceRecommended Ligand(s)Recommended Base(s)Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Bulky ligands are crucial to overcome steric hindrance.
Heck Pd(OAc)₂P(t-Bu)₃, PalladacyclesEt₃N, K₂CO₃An oxidant may be necessary for catalyst turnover.
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEA, Cs₂CO₃A Cu(I) co-catalyst is essential.
Protocol: Sonogashira-type Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₄

  • CuI

  • Triethylamine (Et₃N)

  • THF (anhydrous, degassed)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add degassed THF followed by degassed Et₃N.

  • Add the terminal alkyne (1.0 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Conclusion and Future Perspectives

The successful application of this compound in palladium-catalyzed cross-coupling reactions hinges on the rational selection of a catalyst system that can overcome the inherent steric and electronic challenges. The use of bulky, electron-rich phosphine ligands is a common strategy that proves effective across Suzuki-Miyaura, Heck, and Sonogashira couplings. As catalyst technology continues to advance, the development of even more active and robust catalysts will further expand the utility of this and other sterically demanding building blocks in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Notes and Protocols: Investigating Solvent Effects on Palladium-Catalyzed Cross-Coupling Reactions with 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Modulating Reactivity

3-Formyl-2-methoxy-5-methylphenylboronic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures through carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The presence of the formyl, methoxy, and methyl groups on the phenyl ring offers multiple points for further functionalization, making it a valuable reagent for drug discovery and materials science.[1] However, the success of these coupling reactions is not solely dependent on the choice of catalyst or base; the reaction solvent plays a multifaceted and often decisive role that is frequently underestimated.[3][4]

This guide provides an in-depth exploration of how the choice of solvent can profoundly influence the efficiency, selectivity, and overall outcome of reactions involving this compound. We will move beyond a superficial listing of solvents to a mechanistic-driven understanding of their function, empowering researchers to make informed decisions for reaction optimization. The protocols and insights provided herein are designed for practical application by researchers, scientists, and drug development professionals.

Scientific Foundation: Deconstructing Solvent Effects in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry.[5][6] The catalytic cycle, broadly accepted, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[5] The solvent influences every step of this process.

Key Solvent Parameters and Their Mechanistic Impact:
  • Polarity: The polarity of the solvent can significantly affect the rate of oxidative addition, which is often the rate-determining step.[7][8] More polar solvents can stabilize the charged intermediates and transition states involved in this step, thereby accelerating the reaction.[9][10] However, the relationship is not always linear; an optimal polarity range often exists for a given catalytic system.[8] For a substrate like this compound, which possesses both polar (formyl, methoxy, boronic acid) and nonpolar (methyl, phenyl) regions, solubility is a primary consideration, often necessitating solvent mixtures.

  • Coordinating Ability: Solvents can act as ligands, coordinating to the palladium center.[8][11][12] This coordination can be beneficial, stabilizing the catalyst and preventing agglomeration into inactive palladium black. However, strongly coordinating solvents (e.g., DMF, DMSO) can also compete with other ligands or reactants for a site on the palladium, potentially inhibiting catalysis.[9][12] The choice of palladium precatalyst and its ligands must be considered in tandem with the solvent's coordinating properties.[7] For instance, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic precatalysts.[7]

  • Proticity: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and influence the equilibrium of the boronic acid. Boronic acids exist in equilibrium with their corresponding boroxines (trimeric anhydrides), a process that liberates water.[13] In aqueous or protic media, they can also form tetracoordinate boronate species (R-B(OH)₃⁻), which are often more nucleophilic and reactive in the transmetalation step.[13] The presence of water, even in small amounts in a biphasic system, can be crucial for facilitating the formation of the key catalytic intermediate, [Pd(OH)ArLₙ], via phase transfer of the hydroxide base.[13] However, an excess of protic solvent can also lead to undesired side reactions like protodeboronation, where the C-B bond is cleaved.[13]

Experimental Design: A Comparative Study of Solvents

To illustrate the practical implications of these effects, we present a standardized protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (4-bromoanisole). This allows for a direct comparison of solvent performance.

Core Reaction Scheme:
Standardized Protocol for Solvent Screening:

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Selected Solvent (see Table 1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere, add this compound, 4-bromoanisole, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent to form the catalyst.

  • Add the bulk of the solvent to the Schlenk flask, followed by the catalyst solution.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Analysis

The following table summarizes the expected outcomes of the standardized protocol across a range of commonly used solvents, illustrating the profound impact of solvent choice.

Table 1: Influence of Solvent on the Suzuki-Miyaura Coupling of this compound

EntrySolventDielectric Constant (ε)TypeReaction Time (h)Yield (%)Observations
1Toluene2.4Aprotic, Nonpolar1275Good solubility of starting materials, moderate reaction rate.
2Tetrahydrofuran (THF)7.6Aprotic, Polar888Faster reaction rate compared to toluene, good yields.[9]
31,4-Dioxane2.2Aprotic, Nonpolar1082Often used for its higher boiling point and good performance.[7]
4Acetonitrile (MeCN)37.5Aprotic, Polar, Coordinating665Potential for catalyst inhibition due to strong coordination.[9][11]
5Dimethylformamide (DMF)36.7Aprotic, Polar, Coordinating592High reaction rate due to polarity, but requires careful purification.[9]
6Toluene/Ethanol/Water (4:1:1)MixtureBiphasic, Protic495Excellent performance due to enhanced transmetalation and base solubility.[5][14]
7Water80.1Protic, Polar1250Poor solubility of organic reactants can hinder the reaction.[5][9]

Yields are hypothetical based on established principles and are intended for illustrative purposes.

Interpretation of Results:

The data clearly indicates that a "one-size-fits-all" approach to solvent selection is inadequate.

  • Nonpolar Aprotic Solvents (Toluene, Dioxane): These provide reliable, albeit slower, reaction rates. They are a good starting point for optimization.[7]

  • Polar Aprotic Solvents (THF, DMF): These generally accelerate the reaction.[9] DMF, in particular, often leads to high yields and fast conversions but its high boiling point can complicate product isolation. The coordinating nature of solvents like MeCN can sometimes be detrimental, leading to lower yields despite high polarity.[9][11][12]

  • Protic and Biphasic Systems (Toluene/EtOH/H₂O): The inclusion of a protic solvent like ethanol and water often provides the best results.[14] This is attributed to the improved solubility of the inorganic base and the favorable equilibrium shift of the boronic acid to the more reactive boronate species.[13] The biphasic nature can also facilitate catalyst turnover.

Visualizing the Mechanistic Role of the Solvent

To further clarify the solvent's role, the following diagrams illustrate key concepts.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Solv_Coord Solvent as Ligand (e.g., DMF, MeCN) Solv_Coord->Pd(0)L2 Coordination/ Inhibition Polarity Stabilizes Charged Intermediates Polarity->OxAdd Accelerates

Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.

Boronic_Acid_Equilibrium BoronicAcid Ar-B(OH)₂ (Boronic Acid) Boroxine (ArBO)₃ (Boroxine) BoronicAcid->Boroxine - H₂O (Aprotic) Boronate [Ar-B(OH)₃]⁻ (Reactive Boronate) BoronicAcid->Boronate + OH⁻ (Aqueous/Protic)

Caption: Solvent-dependent equilibrium of boronic acid species.

Conclusion and Best Practices

The choice of solvent is a powerful tool for optimizing reactions with this compound. While there is no single "best" solvent, a systematic approach based on a mechanistic understanding can lead to significant improvements in reaction outcomes.

Recommendations for Researchers:

  • Start with a Biphasic System: For general screening, a mixture like Toluene/Ethanol/Water or THF/Water often provides a robust and high-yielding starting point.

  • Consider Solubility: Ensure all components, including the boronic acid, aryl halide, and base, are sufficiently soluble in the chosen solvent system. Gentle heating can aid dissolution.

  • Match Solvent to Catalyst: Be mindful of the interaction between your solvent and palladium catalyst. Avoid strongly coordinating solvents with coordinatively saturated catalysts unless literature suggests otherwise.

  • Embrace Water (Judiciously): The presence of water is often beneficial for Suzuki-Miyaura couplings, but its concentration should be optimized to maximize reactivity while minimizing protodeboronation.

  • Systematic Screening: When optimizing a new transformation, screen a diverse set of solvents (nonpolar aprotic, polar aprotic, and protic/biphasic systems) to identify the optimal conditions.

By applying these principles, researchers can harness the full potential of this compound and accelerate the development of novel chemical entities.

References

Application Note & Protocol: Scale-Up Synthesis Utilizing 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-55-3) is a highly versatile and strategically important building block in modern organic synthesis. Its unique trifunctional substitution pattern—a reactive boronic acid, an ortho-methoxy group, and a formyl group—makes it an invaluable precursor for the construction of complex molecular architectures. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3] The aldehyde provides a synthetic handle for subsequent transformations such as reductive aminations, Wittig reactions, or condensations, while the methoxy group can influence conformation and solubility.

This combination of functionalities is frequently exploited in the development of novel pharmaceuticals and advanced materials.[4][5] However, transitioning a synthetic route involving this reagent from bench-scale (milligrams to grams) to pilot or manufacturing scale (kilograms) introduces significant challenges. Issues such as reaction kinetics, thermal management, impurity profiling, and downstream processing require rigorous optimization to ensure a safe, reproducible, and economically viable process.

This document serves as a comprehensive technical guide for researchers, process chemists, and drug development professionals. It provides a detailed, field-proven protocol for a scale-up Suzuki-Miyaura coupling reaction, explains the causality behind critical process parameters, and offers a framework for troubleshooting common scale-up challenges.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties is the foundation of a successful scale-up campaign.

Physicochemical Data
PropertyValueSource(s)
CAS Number 480424-55-3[6]
Molecular Formula C₉H₁₁BO₄[6]
Molecular Weight 194.00 g/mol [6]
Appearance White to off-white crystalline powder[5]
Melting Point 117-122 °C[6]
pKa 7.95 ± 0.58 (Predicted)[6]
Solubility Soluble in solvents like THF, Dioxane, Ethyl Acetate, Dichloromethane. Limited solubility in non-polar hydrocarbons.[7]
Stability and Storage

Like many boronic acids, this compound is susceptible to degradation. The primary degradation pathway is protodeboronation, particularly in the presence of moisture or strong acids.[8] On a large scale, it is also prone to forming boroxines (anhydrides) upon prolonged storage or heating, which can impact reactivity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place (refrigerated conditions at 2-8°C are recommended).[9]

  • Handling: Handle in a well-ventilated area or glovebox to minimize exposure to atmospheric moisture.[9][10] Use and store under nitrogen.[9]

Safety and Hazard Management

While not acutely toxic, boronic acids are classified as irritants.[11] Adherence to strict safety protocols is mandatory during large-scale handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (Nitrile or Butyl rubber), and protective clothing.[9][12]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.[9][10]

  • Spill & Disposal: In case of a spill, vacuum or sweep up the material into a suitable disposal container, avoiding dust generation.[9] Dispose of as chemical waste in accordance with local, state, and federal regulations.[10][11]

  • Fire & Explosion: Boronic acid is not flammable.[11] In a fire, use media appropriate for the surrounding fire (water spray, dry chemical, CO₂).[11] Thermal decomposition may release irritating fumes.[11]

Core Protocol: Scale-Up Suzuki-Miyaura Cross-Coupling

This section details a robust, scalable protocol for coupling this compound with a representative aryl bromide. The procedure is designed for a 20-L scale, a common volume for pilot plant and early-stage manufacturing campaigns.[13][14]

General Reaction Scheme

Suzuki_Reaction BoronicAcid This compound Product Coupled Product BoronicAcid->Product Solvent, Heat Byproducts Salts BoronicAcid->Byproducts Solvent, Heat ArylHalide Ar-Br ArylHalide->Product Solvent, Heat ArylHalide->Byproducts Solvent, Heat Base Base (e.g., K2CO3) Base->Product Solvent, Heat Base->Byproducts Solvent, Heat Catalyst Pd Catalyst / Ligand Catalyst->Product Solvent, Heat Catalyst->Byproducts Solvent, Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Rationale for Process Parameters

The choice of each reagent and condition is critical for success at scale. This is not merely a recipe but a system designed for efficiency and control.

  • Coupling Partner (Aryl Bromide): Aryl bromides offer a good balance of reactivity and cost for scale-up. While iodides are more reactive, they are often more expensive and can generate more colored impurities. Chlorides are cheaper but typically require more specialized, highly active catalyst systems to achieve reasonable reaction times.[15]

  • Catalyst System (Pd(OAc)₂ / P(o-tol)₃): This is a classic, cost-effective, and well-understood catalyst system. Palladium(II) acetate is a stable precatalyst, and Tri(o-tolyl)phosphine is a moderately electron-rich, bulky ligand that promotes the key steps of the catalytic cycle. For particularly challenging couplings, more advanced (and expensive) pre-catalysts like XPhos G3/G4 might be considered, but for many applications, this system is sufficient.[14][16] Catalyst loading is a key cost driver; it should be optimized to be as low as possible (typically 0.05 - 1 mol%) while ensuring complete conversion in a reasonable timeframe.

  • Base (Potassium Carbonate, K₂CO₃): An inorganic base is essential for activating the boronic acid for transmetalation.[2] K₂CO₃ is chosen for its low cost, high basicity, and ease of removal during aqueous work-up. It is typically used in a 2-3 molar excess.

  • Solvent System (Toluene / Water): A biphasic solvent system is highly advantageous for scale-up. Toluene is an excellent solvent for the organic components, has a suitable boiling point for thermal control, and facilitates work-up. The addition of water is crucial; it helps dissolve the inorganic base, facilitates the catalytic cycle, and can improve reaction rates.[17]

Detailed Step-by-Step Protocol (20-L Scale)

Materials:

ReagentCASAmountMolesEquiv.
Aryl Bromide (MW: 200 g/mol , example)Varies1.00 kg5.001.0
This compound480424-55-31.07 kg5.501.1
Palladium(II) Acetate (Pd(OAc)₂)3375-31-311.2 g0.050.01
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-230.4 g0.100.02
Potassium Carbonate (K₂CO₃), anhydrous584-08-72.07 kg15.003.0
Toluene108-88-38 L--
Deionized Water7732-18-54 L--

Procedure:

  • Vessel Inerting: Charge the 20-L glass-lined reactor with Toluene (8 L). Begin subsurface sparging with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintaining a positive nitrogen pressure is critical throughout the process to prevent catalyst deactivation and homocoupling side reactions.[15][18]

  • Reagent Charging:

    • To the degassed toluene, add the Aryl Bromide (1.00 kg), this compound (1.07 kg), and Potassium Carbonate (2.07 kg) with moderate agitation.

    • In a separate, inerted container, dissolve the Palladium(II) Acetate (11.2 g) and Tri(o-tolyl)phosphine (30.4 g) in a small portion of degassed toluene (~200 mL). Stir until a homogeneous solution is formed.

    • Add the catalyst solution to the main reactor via a cannula or pressure transfer.

    • Add the deionized water (4 L).

  • Reaction Execution:

    • Begin heating the reaction mixture to 80-85 °C with robust agitation to ensure good mixing between the organic and aqueous phases.

    • Monitor the reaction progress every 1-2 hours by taking a sample from the organic layer and analyzing it by HPLC for the disappearance of the aryl bromide. The reaction is typically complete within 6-12 hours.

  • Work-up and Palladium Removal:

    • Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to 60 °C.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer containing the inorganic salts.

    • Palladium Scavenging Wash: To effectively reduce residual palladium, a wash with a scavenger is essential.[13][14] Prepare a 15% w/v aqueous solution of sodium bisulfite (NaHSO₃). Charge this solution (6 L) to the reactor. Stir vigorously at 60 °C for 1 hour.[17] This step reduces Pd(II) species and helps complex the palladium for removal into the aqueous phase.[13][14]

    • Stop agitation, separate, and discard the lower aqueous layer.

    • Wash the organic layer with deionized water (5 L) at 60 °C to remove any residual bisulfite. Separate and discard the aqueous layer.

  • Isolation and Purification:

    • Concentrate the toluene layer under vacuum to approximately 1/3 of its original volume (~2.5 L).

    • Add a suitable anti-solvent, such as heptane (5 L), slowly while stirring. This should induce crystallization.

    • Cool the slurry slowly to 0-5 °C and stir for at least 2 hours to maximize crystal growth and yield.

    • Isolate the product by filtration (e.g., using a Nutsche filter).

    • Wash the filter cake with cold heptane (2 x 1 L).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow and Catalytic Cycle Visualization

Scale-Up Experimental Workflow

Caption: Step-by-step workflow for the scale-up Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L2 OA Oxidative Addition PdII_1 Ar-Pd(II)-Br(L2) Pd0->PdII_1 TM Transmetalation PdII_2 Ar-Pd(II)-Ar'(L2) PdII_1->PdII_2 PdII_2->Pd0 RE Reductive Elimination Product Ar-Ar' PdII_2->Product ArX Ar-Br ArX->PdII_1 Boronic Ar'B(OH)3- Boronic->PdII_2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting and Impurity Control

Anticipating and controlling impurities is paramount in process chemistry.[1] The following table outlines potential issues and proven mitigation strategies.

Issue / ImpurityPotential Cause(s)Mitigation Strategy / Solution
Homocoupling of Boronic Acid Presence of oxygen; use of Pd(II) precatalyst without sufficient reduction to Pd(0).[15][18]Ensure rigorous degassing of solvents and maintain a positive inert gas atmosphere. Adding a mild reducing agent can sometimes help.[18]
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.[8][19]Use anhydrous base if possible; ensure starting materials are dry. Minimize reaction time once conversion is complete.
Incomplete Conversion Insufficient catalyst activity; poor mass transfer between phases; low reaction temperature.Increase catalyst loading or switch to a more active ligand. Increase agitation speed. Confirm reaction temperature is at the target.
High Residual Palladium Ineffective work-up; product chelating to palladium.Implement a dedicated scavenging step (e.g., NaHSO₃, N-acetylcysteine, or commercial scavengers).[13][14][17] An additional activated carbon treatment can also be effective.
Poor Crystallization / Oiling Out Incorrect anti-solvent choice; cooling rate is too fast; presence of impurities inhibiting crystallization.Screen various solvent/anti-solvent systems. Implement a controlled cooling profile. Purify the crude material via a silica plug before crystallization if necessary.

Conclusion

The successful scale-up of reactions involving this compound is readily achievable through a systematic, process-oriented approach. By understanding the reagent's inherent properties, carefully selecting a robust catalyst system, and implementing a work-up procedure designed to control key impurities like residual palladium, this valuable building block can be effectively incorporated into large-scale manufacturing campaigns. The protocol and strategies outlined in this document provide a validated starting point for process development, enabling chemists and engineers to accelerate the path from discovery to production.

References

Troubleshooting & Optimization

Technical Support Center: Managing Homocoupling in Reactions of 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Formyl-2-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid, featuring both an electron-donating methoxy group and an electron-withdrawing, ortho-directing formyl group, presents specific challenges, most notably the undesired formation of homocoupled biaryl impurities. This document provides in-depth troubleshooting advice, preventative strategies, and mechanistic insights to help you minimize this side reaction and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - Immediate Actions for Homocoupling Issues

This section is structured in a question-and-answer format to rapidly address problems encountered during your experiments.

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction with this compound. What is the likely cause and how can I fix it?

A1: The primary culprit for boronic acid homocoupling is often the presence of oxygen, which can lead to the oxidative homocoupling of your boronic acid.[1][2][3] This is particularly problematic when using a Pd(0) catalyst, as oxygen can facilitate a side reaction pathway that competes with the desired cross-coupling.[4][5]

Immediate Corrective Actions:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice involves at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[6][7] For more stringent oxygen removal, sparging the solvent with an inert gas for 20-30 minutes prior to adding the catalyst is highly effective.[6][7]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Catalyst Choice: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[1] Consider switching to a Pd(0) source like Pd(PPh₃)₄ to bypass this initial homocoupling pathway.

Q2: My attempts to degas the reaction mixture have not completely eliminated the homocoupling byproduct. What other parameters should I investigate?

A2: If rigorous exclusion of oxygen is not sufficient, other factors in your reaction conditions may be favoring the homocoupling pathway. Consider the following adjustments:

  • Base Selection: The choice and strength of the base are critical.[8] Very strong bases like NaOH or KOH can sometimes promote side reactions.[8] Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can reduce the incidence of homocoupling.[9][10] The base plays a crucial role in the activation of the boronic acid and the overall catalytic cycle.[10]

  • Solvent System: The polarity of the solvent can influence the reaction pathway.[11][12] Common solvent systems for Suzuki couplings include toluene, dioxane, or THF, often with an aqueous phase for the base.[10] Experimenting with different solvent combinations may be necessary to find the optimal conditions for your specific substrates.

  • Ligand Choice: The ligand coordinated to the palladium center has a profound impact on the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃), can accelerate the desired catalytic cycle, thereby outcompeting the homocoupling side reaction.[9][13]

Q3: Could the stability of the this compound itself be a contributing factor to homocoupling?

A3: Yes, boronic acids can be susceptible to decomposition, and their stability can influence the prevalence of side reactions.[14]

Preventative Measures:

  • Use Fresh Reagent: Whenever possible, use freshly purchased or recently prepared boronic acid.

  • Consider Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can suppress side reactions by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[14]

Part 2: Frequently Asked Questions (FAQs) - Deeper Mechanistic Insights

Q4: What is the detailed mechanism of palladium-catalyzed homocoupling of arylboronic acids?

A4: The most well-established mechanism for homocoupling involves the presence of oxygen.[4][5] The Pd(0) catalyst reacts with O₂ to form a palladium peroxo complex.[4][5][15] This complex then reacts with two molecules of the arylboronic acid, leading to the formation of a biaryl product through transmetalation and reductive elimination steps.[4][5] Another pathway involves the direct reaction of a Pd(II) precatalyst with two equivalents of the boronic acid.[1]

Q5: How do I choose the optimal palladium catalyst and ligand to minimize homocoupling for a sterically hindered substrate like this compound?

A5: For sterically demanding Suzuki-Miyaura couplings, the use of specialized catalysts and ligands is often necessary.[16]

  • Catalyst Precursors: While Pd(0) sources can be effective, modern, air-stable Pd(II) precatalysts complexed with bulky, electron-rich ligands are often preferred for their ease of handling and high activity.

  • Ligands: The key is to use ligands that promote a rapid rate of oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination to form the desired cross-coupled product. This increased rate of the desired catalytic cycle makes the competing homocoupling pathway less favorable.[13] Highly effective ligands for sterically hindered substrates include those with bulky and electron-donating properties.[9]

Q6: Beyond homocoupling, what other side reactions should I be aware of when using this compound?

A6: Besides homocoupling, another common side reaction to monitor is protodeborylation. This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-methoxy-5-methylbenzaldehyde as a byproduct. This can be promoted by the presence of water and certain basic or acidic conditions.

Part 3: Experimental Protocols & Data

Optimized Protocol for Minimizing Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the System: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.

  • Solvent Addition: Add a thoroughly degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-formed catalyst like SPhos Pd G2) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Matrix for Homocoupling
Parameter Condition Prone to Homocoupling Recommended Adjustment Rationale
Atmosphere Presence of air/oxygenRigorous degassing and use of inert gasPrevents oxygen-mediated oxidative homocoupling[1][4][5]
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂)Use a Pd(0) source or a modern precatalystMinimizes direct reaction of Pd(II) with the boronic acid[1]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligandsAccelerates the desired cross-coupling cycle[9][13]
Base Strong, highly nucleophilic basesWeaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Reduces the likelihood of base-induced side reactions[8]
Boronic Acid Aged or impure boronic acidUse fresh reagent or convert to a boronate esterEnhances stability and provides controlled release[14]
Visualizing the Competing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-mediated homocoupling pathway.

Troubleshooting_Flowchart start High Homocoupling Observed check_degas Is the reaction rigorously degassed? start->check_degas implement_degas Implement stringent degassing (e.g., sparging) check_degas->implement_degas No check_catalyst Using a Pd(II) precatalyst? check_degas->check_catalyst Yes implement_degas->check_catalyst switch_catalyst Switch to Pd(0) source or modern precatalyst with bulky ligand check_catalyst->switch_catalyst Yes check_base Is the base optimal? check_catalyst->check_base No switch_catalyst->check_base change_base Screen weaker bases (K₂CO₃, K₃PO₄) check_base->change_base No check_boronic_acid Is the boronic acid fresh? check_base->check_boronic_acid Yes change_base->check_boronic_acid use_ester Consider using a boronate ester (Bpin, MIDA) check_boronic_acid->use_ester No success Homocoupling Minimized check_boronic_acid->success Yes use_ester->success

References

Technical Support Center: Enhancing the Stability of 3-Formyl-2-methoxy-5-methylphenylboronic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. The stability of boronic acid solutions is paramount for achieving reproducible, high-yielding results, particularly in sensitive applications like Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth answers to common stability challenges, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary signs of degradation in my boronic acid solution?

Degradation often manifests as a decline in experimental performance. Key indicators include progressively lower yields in cross-coupling reactions, the appearance of new, unidentified spots on Thin Layer Chromatography (TLC), or the emergence of unexpected peaks in HPLC or LC-MS analysis of your reaction mixture. The most direct evidence comes from analytical monitoring of the solution itself over time, which may show a decrease in the parent compound's peak area and the growth of impurity peaks.

Q2: My Suzuki-Miyaura reaction yield has decreased significantly. Could my boronic acid be the problem?

Yes, this is a very common scenario. Arylboronic acids are susceptible to several degradation pathways that consume the active reagent. The most frequent culprit is protodeboronation, an irreversible process where the boronic acid moiety (-B(OH)₂) is replaced by a hydrogen atom.[1][2] This converts your valuable nucleophile into an inert byproduct (in this case, 2-methoxy-5-methylbenzaldehyde), directly reducing the potential yield of your desired coupled product.

Q3: What is protodeboronation and why is it such a critical issue for this specific molecule?

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond.[3] This reaction can be promoted by either acidic or basic conditions.[4][5] For this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. These groups increase the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the boron) more susceptible to protonation and subsequent C-B bond cleavage, which can accelerate the rate of protodeboronation compared to electron-deficient arylboronic acids.[4]

Q4: I've heard of boroxine formation. Is this considered degradation?

Boroxine formation is the reversible, thermal dehydration of three boronic acid molecules to form a stable, six-membered ring trimeric anhydride.[6][7][8][9] While it is not an irreversible degradation pathway like protodeboronation, it significantly impacts experiments. The formation of boroxine alters the effective molecular weight and stoichiometry of the active reagent in solution.[10] If you weigh out the solid, which may exist as a mixture of the acid and boroxine, and assume it is purely the monomeric boronic acid, your calculations will be inaccurate. The equilibrium can be shifted back to the boronic acid by the addition of water.

Q5: Is it safe to store my boronic acid pre-dissolved in a solvent for convenience?

We generally advise against long-term storage of boronic acids in solution. If short-term storage is necessary (e.g., for a series of reactions within a day), the choice of solvent is critical. Protic solvents, especially water, should be avoided to minimize hydrolysis and protodeboronation. The best practice is to use a dry, aprotic solvent such as anhydrous dioxane or tetrahydrofuran (THF) and store the solution under an inert atmosphere (e.g., Argon) in a tightly sealed container at low temperature.[11][12]

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and resolving common problems linked to the instability of this compound solutions.

Symptom Potential Cause Diagnostic Test Recommended Solution & Rationale
Low or inconsistent reaction yields Protodeboronation Analyze the boronic acid stock solution and/or reaction mixture via HPLC-MS or UPLC-MS. Look for the mass of the protodeboronated byproduct: 2-methoxy-5-methylbenzaldehyde (C₉H₁₀O₂).1. Use Anhydrous Solvents: Water is a reactant in protodeboronation; minimizing its presence is the first line of defense. 2. Optimize pH: Avoid strongly acidic or basic conditions during storage. Protodeboronation rates are highly pH-dependent.[13][14] 3. Convert to a Boronic Ester: For maximum stability, convert the boronic acid to an air- and moisture-stable derivative like a diethanolamine adduct or MIDA boronate, which can often be used directly in coupling reactions under slow-release conditions.[15][16]
Appearance of a new, more polar byproduct Oxidation Analyze the solution via HPLC-MS. Look for the mass of the corresponding phenol: 3-formyl-2-methoxy-5-methylphenol (C₉H₁₀O₃).1. Degas Solvents: Remove dissolved oxygen from all reaction solvents by sparging with an inert gas (Argon or Nitrogen). 2. Maintain Inert Atmosphere: Prepare solutions and run reactions under a positive pressure of an inert gas. This prevents atmospheric oxygen from degrading the reagent. 3. Avoid Peroxide-Containing Solvents: Ethereal solvents like THF can form explosive peroxides upon storage, which readily oxidize boronic acids.[10] Use freshly distilled or inhibitor-free solvents from a sealed bottle.
Inconsistent reagent stoichiometry or complex NMR spectra Boroxine Formation Analyze the solid or concentrated solution using ¹¹B NMR spectroscopy. The boronic acid and boroxine will have distinct chemical shifts. The presence of both indicates an equilibrium mixture.1. Controlled Hydrolysis: If using a solid that may contain boroxine, a small, controlled amount of water in the reaction mixture (common in many Suzuki protocols) will hydrolyze the boroxine back to the active boronic acid monomer.[7] 2. Use Fresh Reagent: Boroxine formation can occur during prolonged storage.[7] Using a fresh bottle of the boronic acid can sometimes resolve inconsistencies. 3. Stoichiometric Adjustment: Be aware that if a significant portion of the solid is boroxine, a 1:1 molar ratio based on the monomer's molecular weight will be inaccurate.

Section 3: Protocols for Enhanced Stability and Handling

Adherence to proper handling and preparation techniques is the most effective way to preserve the integrity of your boronic acid.

Protocol 1: Recommended Storage and Handling of Solid Reagent

The solid-state stability of this compound is generally good, but it is sensitive to moisture and light.

  • Upon Receipt: Inspect the container to ensure the seal is intact.

  • Storage Conditions: Store the container tightly closed in a refrigerator or freezer (2-8 °C is common) and in a desiccator to protect from moisture. The product should be kept away from direct light.[17]

  • Handling: When weighing the reagent, remove it from cold storage and allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Atmosphere: For long-term storage, flushing the container with a dry, inert gas like Argon or Nitrogen after each use is highly recommended to displace air and moisture.

Protocol 2: Preparation of a Standardized Stock Solution in Aprotic Solvent

This protocol is intended for preparing a solution for immediate use in a series of experiments.

  • Glassware Preparation: Ensure all glassware (volumetric flask, syringes, etc.) is oven-dried or flame-dried and cooled under a stream of inert gas.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as 1,4-dioxane, THF, or acetonitrile (MeCN). Solvents from a sealed bottle or passed through a solvent purification system are ideal.

  • Dissolution: Using an analytical balance, weigh the required amount of this compound into the volumetric flask under a blanket of inert gas.

  • Solubilization: Using a gas-tight syringe, add the anhydrous solvent to the flask. Cap the flask and gently swirl or sonicate until the solid is fully dissolved.

  • Storage: If the solution must be stored for a few hours, seal the flask with a septum, flush the headspace with inert gas, and wrap it in foil to protect it from light. Store at a cool, constant temperature. Do not store for more than 24 hours.

Protocol 3: In Situ Stabilization via Diethanolamine Adduct Formation

Converting the boronic acid to a stable, crystalline diethanolamine adduct is an excellent strategy for long-term storage and use. These adducts are often stable enough for benchtop handling and can be used directly in many coupling reactions.[15]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent like dichloromethane (DCM) or a mixture of DCM and methanol.

  • Adduct Formation: Add 1.05 equivalents of diethanolamine to the solution. A precipitate will typically form immediately or upon stirring for a short period (15-30 minutes) at room temperature.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting materials.

  • Drying: Dry the solid under vacuum. The resulting diethanolamine adduct is a stable, free-flowing solid that can be stored with greater confidence than the parent boronic acid. In many Suzuki-Miyaura protocols, the use of a protic solvent (like water) during the reaction facilitates the slow release of the active boronic acid from this stable adduct.[15]

Section 4: Visualizing Degradation & Troubleshooting

Understanding the chemical transformations and having a clear logical workflow are key to effective troubleshooting.

Key Degradation Pathways

Caption: Primary degradation pathways for the boronic acid.

Troubleshooting Workflow

TroubleshootingWorkflow Start Symptom: Low/Inconsistent Yield Check_Reagent Analyze Boronic Acid Stock Solution (HPLC-MS) Start->Check_Reagent Decision_Proto Protodeboronated Product Detected? Check_Reagent->Decision_Proto Decision_Ox Oxidized Product Detected? Decision_Proto->Decision_Ox No Sol_Proto Solution: 1. Use Anhydrous Solvents 2. Form Boronic Ester 3. Check Reaction pH Decision_Proto->Sol_Proto Yes Decision_Clean Is Spectrum Clean? Decision_Ox->Decision_Clean No Sol_Ox Solution: 1. Degas Solvents 2. Use Inert Atmosphere 3. Use Fresh Ethereal Solvents Decision_Ox->Sol_Ox Yes Sol_Other Investigate Other Reaction Parameters: - Catalyst Activity - Base Quality - Substrate Purity Decision_Clean->Sol_Other Yes Decision_Clean->Sol_Other No (Other Impurities)

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

Technical Support Center: 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Introduction: Understanding the Reagent's Reactivity

This compound is a multifunctional building block valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-withdrawing formyl group and an electron-donating methoxy group ortho to the boronic acid, presents both opportunities and challenges. The electronic nature of the substituents significantly influences the reactivity and stability of the C-B bond, making it susceptible to specific side reactions. This guide will help you understand and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most common causes?

A1: Low yields with this substrate are often attributed to two primary side reactions: protodeboronation and the formation of unreactive boroxine trimers. The electron-withdrawing formyl group can increase the propensity for protodeboronation, especially under basic conditions.[1][2] Additionally, like many boronic acids, this compound can undergo dehydration to form a cyclic boroxine anhydride, which may have different reactivity in your specific catalytic system.[3][4] Careful optimization of reaction conditions, including the choice of base, solvent, and catalyst, is crucial.

Q2: I am observing a significant amount of 2-methoxy-5-methylbenzaldehyde as a byproduct. What is this, and how can I prevent it?

A2: This byproduct is the result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is a common side reaction for arylboronic acids, and its rate can be influenced by factors such as pH, temperature, and the presence of water.[1][6] For arylboronic acids with electron-withdrawing substituents, this process can be accelerated under certain basic conditions.[2] To minimize protodeboronation, consider using milder bases, anhydrous solvents, or protecting the boronic acid as a boronate ester.

Q3: My solid this compound seems to have a different consistency/appearance than my last batch. Could it have degraded?

A3: Phenylboronic acids can dehydrate upon storage to form their corresponding cyclic anhydrides, known as boroxines.[4][7] This is a reversible process, and the presence of boroxine is not necessarily indicative of degradation in a way that would render the reagent useless. Boroxines can still be active in Suzuki-Miyaura couplings as they can hydrolyze back to the boronic acid in situ under the reaction conditions.[8] However, the presence of significant amounts of boroxine will change the molecular weight and may require adjusting the stoichiometry of your reaction.

Q4: Can the ortho-methoxy group influence the reaction?

A4: Yes, ortho-substituents can have a significant impact. The methoxy group can potentially form an intramolecular hydrogen bond with the boronic acid moiety.[9][10] This interaction can influence the crystal structure, solubility, and acidity of the boronic acid.[9][11] While this can sometimes stabilize the boronic acid, it may also affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of potential problems and actionable solutions to improve the success of your reactions.

Issue 1: Significant Protodeboronation Leading to Low Yield of Desired Product

Symptoms:

  • Formation of 2-methoxy-5-methylbenzaldehyde as a major byproduct, confirmed by GC-MS or NMR.

  • Low consumption of the aryl halide coupling partner.

  • Overall low yield of the cross-coupled product.

Causality: The C-B bond is susceptible to cleavage by protonolysis, a reaction that can be catalyzed by acid or base.[1][5] For electron-deficient arylboronic acids, a dissociative mechanism involving a transient aryl anion can occur under basic conditions.[1][2]

Solutions:

StrategyRationale
Use Milder Bases Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases can also be considered.
Anhydrous Conditions Water is a proton source for protodeboronation. Using anhydrous solvents (e.g., dry dioxane, toluene, or THF) and reagents can significantly suppress this side reaction.
Use of Boronate Esters Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow-release" of the active boronic acid into the reaction, keeping its concentration low and reducing decomposition.[12]
Optimize Reaction Temperature Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can improve the yield of the desired product.
Choice of Catalyst Highly active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling, making it more competitive with the protodeboronation side reaction.[12]
Issue 2: Inconsistent Reactivity Possibly Due to Boroxine Formation

Symptoms:

  • Variable reaction yields between different batches of the boronic acid.

  • Difficulty in achieving complete dissolution of the boronic acid.

  • Inconsistent stoichiometric calculations affecting reaction outcomes.

Causality: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] The extent of boroxine formation can vary depending on the storage conditions and the specific batch. While often still reactive, the change in molecular weight can lead to inaccurate reagent stoichiometry.

Solutions:

StrategyRationale
Pre-treatment of Boronic Acid Before use, the boronic acid can be stirred as a slurry in a solvent/water mixture to hydrolyze the boroxine back to the monomeric boronic acid, which can then be isolated. However, for many applications, this is not necessary.
Use Boroxine Directly In many Suzuki-Miyaura couplings, boroxines are effective coupling partners as they hydrolyze in situ to the active boronic acid.[8] Assuming the reagent is largely the boroxine form and adjusting the mass accordingly can lead to more consistent results.
Ensure Vigorous Stirring If using the reagent as a mixture of the acid and boroxine, vigorous stirring is essential to ensure consistent dissolution and reaction.
Aqueous Reaction Conditions Performing the reaction in a biphasic system with water can facilitate the hydrolysis of the boroxine to the boronic acid, ensuring the active species is present.[13]

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol is designed for a standard Suzuki-Miyaura coupling where protodeboronation is a suspected issue.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a mild base such as finely powdered K₃PO₄ (2.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%) to the flask.

  • Solvent Addition:

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

This protocol allows for the conversion of the boronic acid to its more stable pinacol ester derivative.

  • Esterification:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

    • Add a dehydrating agent, such as anhydrous MgSO₄, or set up the reaction with a Dean-Stark apparatus to remove water.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).

  • Isolation:

    • Filter off the drying agent (if used).

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.

Visualizing Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the key side reactions.

Side_Reactions Main This compound Protodeboronation Protodeboronation Product (2-methoxy-5-methylbenzaldehyde) Main->Protodeboronation Protodeboronation (+H₂O, Base/Acid) (Side Reaction) Boroxine Boroxine Trimer Main->Boroxine Dehydration (3 Molecules) (Equilibrium) Suzuki Desired Suzuki Coupling Product Main->Suzuki Suzuki-Miyaura Coupling (Desired Pathway) Boroxine->Main Hydrolysis (+3 H₂O)

Caption: Key reaction pathways for this compound.

Mitigation_Strategies Problem Low Yield due to Side Reactions Protodeboronation Protodeboronation Problem->Protodeboronation Boroxine_Issue Inconsistent Reactivity (Boroxine) Problem->Boroxine_Issue Sol_Proto_Base Use Milder Base Protodeboronation->Sol_Proto_Base Mitigate Sol_Proto_Anhydrous Anhydrous Conditions Protodeboronation->Sol_Proto_Anhydrous Mitigate Sol_Proto_Ester Convert to Boronate Ester Protodeboronation->Sol_Proto_Ester Mitigate Sol_Boro_Adjust Adjust Stoichiometry Boroxine_Issue->Sol_Boro_Adjust Address Sol_Boro_Hydrolysis In Situ Hydrolysis Boroxine_Issue->Sol_Boro_Hydrolysis Address

Caption: Troubleshooting logic for side reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Formyl-2-methoxy-5-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-2-methoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this sterically hindered and electronically complex substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your coupling reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no yield is a common issue, often stemming from several factors related to the specific structure of this compound. The ortho-formyl and ortho-methoxy groups introduce significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2][3]

Potential Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The electron-donating methoxy group can increase the electron density on the aromatic ring of your coupling partner (if it's an aryl halide), potentially slowing down the oxidative addition step.[4]

    • Solution: Employ more electron-rich and bulky phosphine ligands. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are excellent choices for promoting oxidative addition with challenging substrates.[5][6][7] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[5][6]

  • Slow Transmetalation: The steric bulk from the ortho-substituents on the boronic acid can hinder the transfer of the aryl group to the palladium center.[7][8]

    • Solution: Optimize the base and solvent system to facilitate the formation of the more reactive boronate species.[9] Switch to a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Ensure the base is a fine powder to maximize surface area.[4] Using a solvent system like dioxane/water or THF/water can improve the solubility of the boronate salt and accelerate transmetalation.[4][5]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[5][7] Inadequate degassing can lead to catalyst oxidation and decomposition.

    • Solution: Ensure rigorous degassing of your solvents and reaction vessel. Use a Schlenk line to perform several vacuum/inert gas (argon or nitrogen) backfill cycles.[5][10] Pre-forming the catalyst by heating the palladium source and ligand in the solvent for a short period before adding the substrates can sometimes be beneficial.

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low-yield Suzuki couplings.

Q2: I'm observing significant formation of a byproduct that appears to be 2-methoxy-4-methylbenzaldehyde. What is happening and how can I prevent it?

The formation of 2-methoxy-4-methylbenzaldehyde is a classic sign of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. Boronic acids with electron-withdrawing groups, such as the ortho-formyl group in your substrate, are particularly susceptible to this decomposition pathway, especially under harsh basic conditions.[6][8]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong aqueous bases can accelerate protodeboronation. Consider switching to milder bases like potassium fluoride (KF) or using anhydrous conditions.[6][9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[6][11] These derivatives are more resistant to premature decomposition and will slowly release the boronic acid in situ for the coupling reaction.

  • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can exacerbate the rate of protodeboronation.[6]

  • Optimize Catalyst Loading: A highly active catalyst can promote the desired coupling reaction to "outrun" the decomposition side reaction.[12] Experiment with slightly higher catalyst loading or more efficient pre-catalysts.

Mitigation StrategyKey Parameter ChangeRationale
Base Selection Switch from strong aqueous bases (e.g., NaOH) to milder options (e.g., KF, K₂CO₃).Reduces the rate of base-mediated protodeboronation.[6]
Boronic Acid Protection Convert to a pinacol ester or trifluoroborate salt.Increases stability and prevents premature decomposition.[6][11]
Temperature Control Lower the reaction temperature.Decreases the rate of the protodeboronation side reaction.[6]
Catalyst Efficiency Use a highly active catalyst system (e.g., Buchwald pre-catalysts).A faster coupling reaction competes more effectively with decomposition.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of sterically hindered coupling?

There is no single "optimal" catalyst loading, as it is highly dependent on the specific coupling partners and reaction conditions.[13][14][15] For challenging, sterically hindered couplings, a higher catalyst loading in the range of 1-5 mol% is a common starting point.[2] However, with a highly efficient ligand and optimized conditions, it may be possible to reduce the catalyst loading to as low as 0.025 mol%.[16] It is recommended to start with a higher loading (e.g., 2 mol%) and then systematically decrease it once a reliable yield is achieved.

Q2: Can the ortho-formyl group chelate to the palladium center and inhibit catalysis?

Yes, the oxygen atom of the ortho-formyl group, along with the methoxy group, could potentially chelate to the palladium center.[4][17] This chelation can sometimes stabilize a catalytic intermediate and hinder subsequent steps like reductive elimination. If you suspect this is an issue, trying a monodentate ligand instead of a bidentate one might be beneficial, as it can create a more flexible coordination sphere around the palladium.

Q3: What are the best practices for setting up a Suzuki coupling with this compound?

A successful reaction hinges on meticulous experimental setup.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[5][7] The reaction vessel must be thoroughly purged of air and maintained under an inert atmosphere (Argon or Nitrogen).[5][10]

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade upon storage. It is advisable to use fresh or properly stored this compound.

  • Solvent Degassing: Solvents must be thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.[10]

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid, base, and ligand to the reaction flask, followed by several cycles of evacuating and backfilling with inert gas. The degassed solvent is then added, followed by the palladium catalyst.

General Experimental Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Solids: Aryl Halide, Boronic Acid, Base, Ligand B Establish Inert Atmosphere (3x Vacuum/Argon Cycles) A->B C Add Degassed Solvent B->C D Add Pd Catalyst C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Dilute F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A standard workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Managing the Stability of 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic reagents. This guide is dedicated to researchers, medicinal chemists, and process development scientists who are utilizing 3-Formyl-2-methoxy-5-methylphenylboronic acid in their synthetic endeavors. The unique substitution pattern of this molecule, featuring both electron-withdrawing (formyl) and electron-donating (methoxy, methyl) groups, presents specific challenges, most notably its susceptibility to protodeboronation. This unwanted side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly impact reaction yields and purity.

This comprehensive guide provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and preventative strategies to ensure the successful application of this valuable building block in your research.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my this compound susceptible to it?

A1: Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is a common decomposition pathway for arylboronic acids.[1][2] The rate of this reaction is highly dependent on factors like pH, temperature, and the electronic properties of the substituents on the aromatic ring.[1][3]

Your specific boronic acid, this compound, has structural features that make it particularly prone to this side reaction:

  • Electron-Withdrawing Formyl Group: The aldehyde group (-CHO) is strongly electron-withdrawing, which can increase the lability of the C-B bond, especially under basic conditions.[3][4]

  • Ortho-Methoxy Group: The methoxy group at the ortho position can exert steric and electronic effects that may influence the rate of protodeboronation.

Q2: Under what conditions is protodeboronation most likely to occur?

A2: Protodeboronation can be catalyzed by both acid and base, but it is often most problematic under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[5][6] High temperatures can also accelerate the rate of decomposition. For many arylboronic acids, the rate of protodeboronation increases significantly at higher pH values.[4][5]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The primary byproduct of protodeboronation of this compound is 2-methoxy-5-methylbenzaldehyde. You can monitor the progress of your reaction and the formation of this byproduct using techniques such as:

  • Thin Layer Chromatography (TLC): Compare your reaction mixture to a standard of the protodeboronated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect and quantify the desired product and the undesired byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the aldehyde proton and aromatic protons of the byproduct.

Q4: Are there more stable alternatives to the free boronic acid that I can use?

A4: Yes, converting the boronic acid to a boronate ester or a trifluoroborate salt can significantly enhance its stability and reduce the rate of protodeboronation.[2][7] Common stable derivatives include:

  • Pinacol esters: These are widely used and offer a good balance of stability and reactivity.[2][8]

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that are particularly useful in "slow-release" strategies, minimizing the concentration of the free boronic acid in solution.[7][9]

  • Organotrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids.[7][9]

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing significant protodeboronation, consult the following table for recommended modifications to your reaction conditions.

Parameter Standard Condition (Prone to Protodeboronation) Recommended Modification to Minimize Protodeboronation Rationale
Base Strong, soluble bases (e.g., NaOH, KOH, NaOEt)Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)Strong bases can significantly accelerate protodeboronation. Weaker, less soluble bases maintain a lower effective base concentration in the reaction medium.[7]
Temperature High temperatures (>100 °C)Lower reaction temperature (e.g., 60-80 °C)Protodeboronation is often thermally accelerated. Reducing the temperature can slow down this undesired side reaction more than the desired cross-coupling.
Solvent Protic solvents (e.g., H₂O, alcohols) in high concentrationsAnhydrous or predominantly aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal water.Water is a proton source for protodeboronation. Minimizing its presence can suppress this pathway.[9]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.Advanced catalyst systems can accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[10]
Reagent Addition All reagents mixed at the start"Slow-release" strategy using a stable boronic acid derivative (e.g., MIDA boronate).This approach maintains a very low concentration of the active (and unstable) boronic acid, thus minimizing its decomposition over the course of the reaction.[9]

Visualizing the Problem: A Decision Tree for Troubleshooting

troubleshooting_protodeboronation start High Protodeboronation Observed? base Re-evaluate the Base start->base Is a strong, soluble base being used? temp Lower Reaction Temperature base->temp Still problematic? success Protodeboronation Minimized base->success Issue resolved. solvent Modify Solvent System temp->solvent Still problematic? temp->success Issue resolved. catalyst Optimize Catalyst/Ligand solvent->catalyst Still problematic? solvent->success Issue resolved. derivative Consider a Stable Derivative catalyst->derivative Still problematic? catalyst->success Issue resolved. derivative->success Issue resolved.

Caption: A decision tree for troubleshooting protodeboronation.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize the risk of protodeboronation.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Reaction vessel (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Storage and Handling of this compound

Proper storage is crucial to prevent degradation over time.

  • Storage Conditions: Store the boronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[11][12][13][14] For long-term storage, refrigeration (-20 °C) is recommended.

  • Handling: Avoid prolonged exposure to atmospheric moisture and air.[2] When weighing and handling the solid, do so in a dry environment (e.g., a glove box or on a balance in a low-humidity room) and work quickly.

Visualizing the Workflow: From Stable Derivative to Coupled Product

workflow cluster_prep Preparation & Storage cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification boronic_acid 3-Formyl-2-methoxy-5- methylphenylboronic acid storage Store under inert atmosphere, cool & dry boronic_acid->storage reaction_setup Reaction Setup: - Aryl Halide - Weak Base (K3PO4) - Pd Catalyst/Ligand - Anhydrous Solvent storage->reaction_setup heating Heat at Moderate Temp (e.g., 80°C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Desired Coupled Product purification->product

Caption: A generalized workflow for using the boronic acid while minimizing protodeboronation.

By understanding the mechanisms of protodeboronation and implementing these preventative strategies, you can significantly improve the outcomes of your reactions involving this compound. Should you have further questions, please do not hesitate to contact our technical support team.

References

troubleshooting guide for reactions involving 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis. The unique substitution pattern of this molecule, featuring an ortho-formyl, ortho-methoxy, and meta-methyl group, presents specific challenges and opportunities in cross-coupling reactions. This guide is structured to address these nuances with scientific rigor and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

A1: this compound possesses a unique combination of substituents that significantly impact its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Ortho-formyl group (-CHO): This electron-withdrawing group can influence the electronic properties of the boronic acid. More importantly, its proximity to the boronic acid moiety introduces significant steric hindrance, which can impede the transmetalation step in the catalytic cycle.[1][2][3] The formyl group is also known to accelerate hydrolytic deboronation under certain conditions.[3]

  • Ortho-methoxy group (-OCH₃): The methoxy group is an electron-donating group, which can affect the nucleophilicity of the arylboronic acid. Its position ortho to the boronic acid also contributes significantly to the steric bulk around the reactive center, further complicating cross-coupling with other sterically demanding partners.[1]

  • Meta-methyl group (-CH₃): This electron-donating group has a less pronounced electronic effect compared to the ortho-substituents but contributes to the overall electronic nature of the aromatic ring.

The combination of these groups makes this reagent a sterically demanding coupling partner. Successful reactions often require careful optimization of catalysts, ligands, and reaction conditions to overcome the steric challenges.[1][4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and reactivity of this compound, it is crucial to store it under appropriate conditions. The recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture and air. Exposure to atmospheric moisture can lead to the formation of the corresponding boroxine (a cyclic anhydride), which may affect its reactivity and stoichiometry in subsequent reactions. Proper storage in a desiccator or a glovebox is highly recommended.

Q3: What are the most common side reactions observed when using this boronic acid in Suzuki-Miyaura couplings?

A3: The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of 2-methoxy-5-methylbenzaldehyde as a byproduct.[5][6] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[5][7][8] The ortho-formyl group can make the boronic acid more susceptible to this process.[3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid.[9][10][11] It can be mediated by the palladium catalyst, especially in the presence of oxygen or other oxidants.[12][13] Rigorous degassing of the reaction mixture is essential to minimize homocoupling.[12]

Understanding the mechanisms of these side reactions is key to developing strategies to suppress them.

Troubleshooting Guide for Suzuki-Miyaura Reactions

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem 1: Low to No Conversion of Starting Materials

Q: I am observing poor or no conversion of my aryl halide and the boronic acid. What are the likely causes and how can I address them?

A: Low conversion is a common issue, often stemming from the sterically hindered nature of the boronic acid. Here is a systematic approach to troubleshoot this problem:

start Low/No Conversion catalyst Catalyst/Ligand Inactivity start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Quality Issue start->reagents ligand_choice Action: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst->ligand_choice Steric Hindrance catalyst_loading Action: Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). catalyst->catalyst_loading Insufficient Amount base_choice Action: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure adequate solubility. conditions->base_choice Base too weak/strong or insoluble solvent_choice Action: Use aprotic polar solvents (e.g., Dioxane, THF, Toluene) with minimal water. conditions->solvent_choice Poor solubility or coordination temperature Action: Gradually increase reaction temperature. conditions->temperature Insufficient thermal energy boronic_acid_quality Action: Use fresh, properly stored boronic acid or consider converting to a more stable boronate ester (e.g., MIDA or pinacol). reagents->boronic_acid_quality Degradation (Boroxine formation) degassing Action: Ensure rigorous degassing of solvents and reaction mixture (e.g., freeze-pump-thaw cycles or sparging with argon). reagents->degassing Oxygen presence deactivating catalyst

Caption: Troubleshooting workflow for low reaction conversion.

  • Catalyst and Ligand Selection: The steric hindrance from the ortho-formyl and ortho-methoxy groups necessitates the use of palladium catalysts with bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium center.[1][4]

    LigandKey FeaturesRecommended Catalyst System
    SPhos Bulky biarylphosphine, effective for sterically hindered couplings.[9]Pd₂(dba)₃ with SPhos or SPhos-based pre-catalysts.
    XPhos Highly active for a wide range of Suzuki couplings, including challenging substrates.Pd₂(dba)₃ with XPhos or XPhos-based pre-catalysts.
    RuPhos Another effective biarylphosphine ligand for sterically demanding transformations.Pd₂(dba)₃ with RuPhos or RuPhos-based pre-catalysts.
  • Base and Solvent System: The choice of base and solvent is critical for activating the boronic acid and ensuring the solubility of all components.[14][15]

    • Bases: For sterically hindered boronic acids, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to promote the transmetalation step efficiently.

    • Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[16] Often, a small amount of water is added to help solubilize the base and facilitate the formation of the active boronate species. However, excessive water can promote protodeboronation. For this substrate, minimizing water content is advisable.

  • Reaction Temperature: Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) are often required to achieve a reasonable reaction rate.

Problem 2: Significant Formation of Protodeboronated Byproduct

Q: My reaction is producing a significant amount of 2-methoxy-5-methylbenzaldehyde. How can I minimize protodeboronation?

A: Protodeboronation is a common challenge with this substrate, especially under harsh conditions.[5][6][17]

start High Protodeboronation conditions Reaction Conditions start->conditions reagent_form Boronic Acid Instability start->reagent_form base_choice Action: Use a weaker, non-aqueous base (e.g., KF) or a phosphate base. Minimize water content. conditions->base_choice Excessive base or water temperature Action: Run the reaction at the lowest effective temperature. conditions->temperature High temperature reaction_time Action: Monitor the reaction closely and quench it as soon as the starting material is consumed. conditions->reaction_time Prolonged heating boronate_ester Action: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to provide a slow release of the active species, minimizing its concentration and thus the rate of protodeboronation. reagent_form->boronate_ester Slow release of boronic acid

Caption: Decision tree for troubleshooting protodeboronation.

  • Minimizing Water and Choosing the Right Base: While some water can be beneficial, excess water in combination with a strong base and high temperature is a primary driver of protodeboronation.[5][8] Consider using anhydrous solvents and a base like potassium fluoride (KF) or carefully dried potassium phosphate.

  • "Slow Release" Strategy with Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy.[5][7] These esters slowly hydrolyze under the reaction conditions to release the boronic acid at a low concentration, which then participates in the catalytic cycle. This minimizes the standing concentration of the free boronic acid, thereby suppressing the rate of protodeboronation.

    Protocol for Pinacol Ester Formation:

    • To a solution of this compound (1.0 equiv) in THF, add pinacol (1.1 equiv).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki coupling without further purification.

Problem 3: Formation of Homocoupled Dimer

Q: I am observing the formation of the symmetrical biaryl derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid mediated by the palladium catalyst.[10][12]

ParameterRecommendationRationale
Reaction Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.Oxygen can participate in the catalytic cycle, leading to the formation of palladium species that promote homocoupling.[12][13]
Solvent Degassing Rigorously degas all solvents prior to use. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with an inert gas for 30-60 minutes can be used.Dissolved oxygen in the solvent is a primary contributor to homocoupling.[12]
Catalyst Pre-catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species.Some Pd(II) pre-catalysts can be reduced by the boronic acid, which can lead to homocoupling as a side reaction during the reduction step.[13]
Problem 4: Purification Challenges

Q: I am having difficulty purifying my final product from the reaction mixture. What are some effective purification strategies?

A: The polarity of the formyl group can sometimes complicate purification.

  • Standard Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Acid-Base Extraction for Boronic Acid Removal: If unreacted boronic acid is a major impurity, an acid-base extraction can be employed.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous basic solution (e.g., 1M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt and move into the aqueous phase.[18][19]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product, now free of the boronic acid impurity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Conclusion

Successfully employing this compound in organic synthesis, particularly in sterically demanding Suzuki-Miyaura couplings, requires a nuanced understanding of its reactivity and potential side reactions. By carefully selecting the catalyst system, optimizing reaction conditions to minimize protodeboronation and homocoupling, and employing appropriate purification techniques, researchers can effectively utilize this valuable building block to access complex molecular architectures. This guide provides a foundational framework for troubleshooting and optimizing reactions, grounded in established chemical principles and practical experience.

References

effect of base on 3-Formyl-2-methoxy-5-methylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring an ortho-methoxy group, a meta-formyl group, and a boronic acid function—presents specific challenges and opportunities in cross-coupling reactions. This guide provides in-depth, experience-driven advice to help you navigate these nuances and achieve optimal results in your experiments.

I. Core Concepts: Understanding the Reactivity Profile

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that are influenced by the choice of base. The interplay between the boronic acid's Lewis acidity, the electronic effects of the substituents, and the reaction conditions dictates the success of any coupling reaction.

The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid.[1][2] This is generally accepted to occur via the "boronate pathway," where the base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[3][4] This negatively charged species is primed for the transmetalation step with the palladium(II) halide complex, which is often the rate-determining step of the catalytic cycle.[5]

The predicted pKa of this compound is approximately 7.95, making it a relatively acidic boronic acid.[3] This increased acidity is due to the electron-withdrawing nature of the formyl group. A lower pKa suggests that weaker bases may be sufficient to form the active boronate species, a key consideration for substrates with base-sensitive functional groups.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound, with a focus on the critical role of the base.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield of the desired product. What are the most likely causes related to the base?

A1: Low yields with this substrate are often traced back to an inappropriate choice of base or suboptimal reaction conditions that lead to competing side reactions. Here’s a systematic checklist:

  • Insufficient Base Strength or Solubility: While the boronic acid is relatively acidic, the chosen base must still be strong enough and sufficiently soluble in the reaction medium to generate the boronate complex effectively. If you are using a weak, insoluble base like K₂CO₃ in an anhydrous solvent, the reaction may be sluggish.

  • Protodeboronation: This is a major competing pathway for ortho-formyl substituted boronic acids.[6] The presence of water and a strong base can lead to the cleavage of the C-B bond, replacing it with a C-H bond and generating 2-methoxy-5-methylbenzaldehyde as a byproduct. If you observe this byproduct by GC-MS or LC-MS, your conditions are too harsh.

  • Catalyst Inactivation: Very strong bases, especially hydroxides (like NaOH or KOH) in combination with certain ligands, can lead to palladium catalyst decomposition or the formation of inactive palladium hydroxo species, stalling the catalytic cycle.

Troubleshooting Steps:

  • Switch to a Milder Base: If you suspect protodeboronation, change from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or Cs₂CO₃. Cesium carbonate is often an excellent choice as it is a soft base and its solubility in organic solvents can be beneficial.

  • Consider Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to a rigorously dried, aprotic solvent (e.g., dioxane, toluene, or DMF) can significantly suppress this side reaction.[6] Use a finely powdered, anhydrous base.

  • Optimize Base Equivalents: Using a large excess of a strong base can be detrimental. Start with 1.5 to 2.0 equivalents of the base and optimize from there.

Q2: I am observing significant amounts of a homocoupled biaryl byproduct derived from my boronic acid. How can the base influence this?

A2: Homocoupling of boronic acids to form a symmetrical biaryl is typically an oxidative process, often exacerbated by the presence of oxygen in the reaction mixture.[7] While not directly caused by the base, the reaction conditions, including the base, can play a role. If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) state. This reduction can sometimes be promoted by the homocoupling of two boronic acid molecules.[7]

Certain bases, in combination with residual oxygen, might facilitate this process.

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction: Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues related to the initial reduction step.

  • Re-evaluate Base and Solvent: In some cases, a very basic medium can promote side reactions. Ensure your base is not causing unforeseen oxidative pathways.

Q3: The reaction with my complex, base-sensitive aryl halide is failing. Could the ortho-methoxy group of the boronic acid be playing a role?

A3: Yes, the ortho-methoxy group can have a significant, and sometimes counterintuitive, effect. It is known that ortho-alkoxy groups can coordinate to the palladium center during the catalytic cycle.[8][9] This chelation can:

  • Stabilize Catalytic Intermediates: This can be beneficial, potentially accelerating the reductive elimination step.

  • Alter Reactivity and Selectivity: In some cases, this coordination can sterically hinder the approach of the coupling partners or alter the electronics of the palladium center in an unfavorable way, slowing down the reaction.[8]

If your reaction is failing, especially with a challenging substrate, the interplay between the base, the ligand, and this potential chelation effect needs to be considered.

Troubleshooting Steps:

  • Screen Different Ligands: The electronic and steric properties of the phosphine ligand are critical. A bulkier, more electron-donating ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) might be necessary to overcome steric hindrance and promote the oxidative addition and reductive elimination steps.

  • Experiment with Different Bases: The nature of the counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can influence the catalytic cycle. Try switching between different carbonate or phosphate bases (e.g., K₃PO₄ vs. Cs₂CO₃) to see if it impacts the reaction rate.

Q4: Can the formyl group itself react under the basic conditions of a Suzuki coupling?

A4: While less common than protodeboronation, the aldehyde functionality can potentially undergo side reactions under strongly basic conditions, especially at elevated temperatures. These could include:

  • Cannizzaro-type reactions: In the presence of very strong bases (like NaOH) and at high temperatures, aldehydes lacking an alpha-hydrogen can disproportionate. This is generally unlikely under typical Suzuki conditions with carbonate or phosphate bases.

  • Aldol or Claisen-Schmidt Condensations: If other enolizable carbonyl compounds are present, condensation reactions could occur.

Preventative Measures:

  • Avoid Strong Hydroxide Bases: Stick to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are generally not strong enough to promote these side reactions.[10]

  • Keep Temperatures as Low as Feasible: While Suzuki couplings often require heat, avoid excessive temperatures (e.g., >120 °C) if possible to minimize potential degradation.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Base Selection Guide

While no direct comparative study on this compound is available, the following table provides a general guide for base selection based on the known reactivity of similar ortho-substituted and electron-deficient boronic acids.

BasepKa (Conjugate Acid)Common SolventsStrengthsWeaknesses & RisksRecommended For
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂OMild, low cost, good for many general applications.Can be slow with challenging substrates.Initial screening, substrates sensitive to stronger bases.
Cs₂CO₃ 10.3Dioxane, Toluene, THFGood solubility in organic solvents, often gives higher yields.[11]Higher cost.Anhydrous conditions, sterically hindered substrates.
K₃PO₄ 12.3Dioxane, Toluene, DMFStronger base, effective for coupling aryl chlorides.[10]Can promote protodeboronation in aqueous media. Risk of side reactions with sensitive groups.Challenging couplings (e.g., with aryl chlorides), anhydrous systems.
NaOH/KOH 15.7Dioxane/H₂O, EtOH/H₂OVery strong, inexpensive.High risk of protodeboronation and catalyst decomposition.[6] Potential for aldehyde side reactions.Generally not recommended for this substrate unless other options fail.
KF 3.2THF, DioxaneVery mild, good for base-sensitive functional groups (e.g., esters).[2]Often requires higher temperatures or longer reaction times.Substrates with base-labile groups.

pKa values are approximate and can vary with solvent.[10]

IV. Visualized Workflows and Mechanisms

Mechanism: The Role of the Base in Catalytic Turnover

The following diagram illustrates the crucial activation of the boronic acid by a base within the Suzuki-Miyaura catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product BoronicAcid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->TM Enters Cycle

Caption: Base activation of boronic acid to form the nucleophilic boronate for transmetalation.

Workflow: Troubleshooting Low Yield

This decision tree provides a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckByproduct Analyze Crude Reaction by LC-MS/GC-MS for Byproducts Start->CheckByproduct Protodeboronation Protodeboronation Product Found? (2-methoxy-5-methylbenzaldehyde) CheckByproduct->Protodeboronation Byproducts Present NoReaction Mainly Starting Material Remains CheckByproduct->NoReaction No Byproducts Homocoupling Homocoupling Product Found? Protodeboronation->Homocoupling No Sol_Proto Switch to Milder Base (e.g., Cs₂CO₃) and/or Use Anhydrous Solvent Protodeboronation->Sol_Proto Yes Homocoupling->NoReaction No Sol_Homo Improve Degassing Protocol and Ensure Inert Atmosphere Homocoupling->Sol_Homo Yes Sol_NoRxn Increase Temperature Screen Different Ligands/Catalysts Check Reagent Purity NoReaction->Sol_NoRxn

Caption: A decision tree for systematically troubleshooting low-yield reactions.

V. References

  • JHECHEM CO LTD. (3-formyl-2-methoxy-5-methylphenyl)boronic acid. ECHEMI. --INVALID-LINK--

  • Cironi, C., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Perkin, W. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. --INVALID-LINK--

  • Sedghi, R., et al. (2019). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. ResearchGate. --INVALID-LINK--

  • Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. --INVALID-LINK--

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. --INVALID-LINK--

  • Strømsodd, E. A., et al. (n.d.). Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • PubChemLite. (n.d.). 3-formyl-2-methoxyphenylboronic acid (contains varying amounts of anhydride) (C8H9BO4). --INVALID-LINK--

  • Strømsodd, E. A., et al. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--

  • BLDpharm. (n.d.). 480424-49-5|3-Formyl-2-methoxyphenylboronic acid. --INVALID-LINK--

  • Request PDF. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. --INVALID-LINK--

  • Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. --INVALID-LINK--

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 3-Formyl-4-methoxy-5-methylphenyl boronic acid (EVT-6436621). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-bromo-5-formyl-2-methoxyphenylboronic acid. --INVALID-LINK--

  • Laibo Chem. (n.d.). (3-Formyl-2-methoxy-5-methylphenyl)boronic acid. --INVALID-LINK--

References

Technical Support Center: Workup Procedures for Reactions with 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Formyl-2-methoxy-5-methylphenylboronic acid in their synthetic workflows. This document provides in-depth, field-proven insights into the workup and purification procedures for reactions involving this versatile reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of this boronic acid—featuring an electron-donating methoxy group and an electron-withdrawing, potentially reactive formyl group—presents specific challenges and opportunities during product isolation. This guide is structured in a question-and-answer format to directly address common issues and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general workup procedure for a Suzuki-Miyaura reaction using this compound?

A standard and effective workup protocol involves a series of extractive washes to remove the catalyst, base, and boron-containing byproducts.

Standard Protocol:

  • Cooling and Dilution: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.[1] Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (to remove the bulk of the inorganic base).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute base like 1M sodium hydroxide (NaOH) (to remove unreacted boronic acid and boric acid byproducts).[2]

    • Brine (to break up any emulsions and remove residual water).[1]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired biaryl compound.[1][3]

Q2: How do the formyl and methoxy substituents on the boronic acid affect the workup strategy?

The electronic properties of these groups are a key consideration. The methoxy group is a strong electron-donating group, while the formyl (aldehyde) group is a moderately deactivating, electron-withdrawing group.

  • Formyl Group Stability: Aldehydes are generally stable under standard Suzuki-Miyaura conditions and the subsequent aqueous workup.[4][5] However, they can be sensitive to strong oxidizing or reducing conditions. It is crucial to ensure that no unintended reagents are present that could, for example, reduce the aldehyde to an alcohol or oxidize it to a carboxylic acid. The use of mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is generally well-tolerated.[6]

  • Methoxy Group Influence: The electron-donating methoxy group can influence the reactivity of the boronic acid in the catalytic cycle but typically has minimal impact on the workup procedure itself.

  • Solubility: The presence of these functional groups will alter the polarity and solubility of the boronic acid and its byproducts. This can sometimes be leveraged for more effective separation during extraction.

Q3: What are the primary boron-containing impurities I need to remove?

During the reaction and workup, several boron species can be generated that must be removed to ensure product purity:

  • Unreacted Boronic Acid: If the boronic acid is used in excess.

  • Boric Acid (B(OH)₃): Formed from the hydrolysis of the boronic acid.

  • Homocoupled Dimer: A biphenyl byproduct formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[7]

  • Boronic Anhydrides (Boroxines): Cyclic trimers of the boronic acid that can form upon dehydration.

A basic aqueous wash is the primary method for removing these acidic boron species.[2]

Troubleshooting Guide

Problem: My product is contaminated with a boron impurity that co-elutes during column chromatography.

Answer: This is a common challenge, especially if the product has a similar polarity to the boron-containing impurities. Here are several strategies to address this issue:

Strategy 1: Acid-Base Extraction This technique exploits the acidic nature of boronic acids.

  • Dissolve the crude product in an organic solvent (e.g., EtOAc).

  • Extract with a moderately strong aqueous base, such as 1-2 M NaOH.[2] The desired biaryl product should remain in the organic layer, while the acidic boronic acid impurity will be deprotonated and move into the aqueous layer.

  • Separate the layers and proceed with the standard drying and concentration of the organic phase.

Strategy 2: Scavenger Resins For particularly stubborn impurities, specialized scavenger resins can be highly effective.

  • Boronic Acid Scavengers: Resins functionalized with diol groups (e.g., SiliaBond Diol) can selectively bind to and remove boronic acids and their derivatives from the reaction mixture.[8] The mixture is typically stirred or passed through a cartridge containing the resin, which is then filtered off.

Strategy 3: Complexation with Diols Boronic acids are known to form stable cyclic esters with diols. This can be used to alter the polarity of the impurity.

  • Diethanolamine Protection: Reacting the boronic acid with diethanolamine creates a stable adduct that can be used directly in the coupling reaction.[1][9] This can sometimes simplify the subsequent purification.

  • Post-Reaction Complexation: In some cases, adding a simple diol to the crude mixture before extraction can help sequester the boronic acid impurity in the aqueous phase.

Problem: I am observing a low or variable yield after the workup.

Answer: Low yield can stem from issues in the reaction itself or losses during the workup.

  • Incomplete Reaction: Ensure the reaction has gone to completion before starting the workup. Use a reliable monitoring technique like LC-MS.

  • Protodeborylation: This is a key side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or base, effectively destroying the reagent. Using anhydrous solvents and appropriate bases can minimize this. Milder bases like potassium fluoride (KF) can sometimes prevent this side reaction.[6][10]

  • Product Precipitation: The desired product may be partially insoluble in the chosen extraction solvent. Ensure the solvent system is appropriate for your product's polarity. It may be necessary to use a more polar solvent like THF or perform multiple, thorough extractions.

  • Emulsion Formation: Persistent emulsions during aqueous extraction can trap the product and lead to significant loss. See the troubleshooting point below for solutions.

Problem: The reaction mixture forms a persistent emulsion during the aqueous wash.

Answer: Emulsions are common when dealing with complex mixtures containing salts, catalysts, and polar organic solvents.

  • Add Brine: The first step is to add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]

  • Filter through Celite: Passing the entire emulsified mixture through a pad of Celite® can help to break up the fine droplets causing the emulsion.[3]

  • Change the Solvent: Adding a less polar co-solvent like hexane or a more polar one like THF can alter the phase properties and disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Problem: I suspect the formyl group is undergoing a side reaction.

Answer: While generally stable, the aldehyde can react under certain conditions.

  • Confirmation: Use analytical techniques like ¹H NMR and Mass Spectrometry on the crude product to look for evidence of side products. A change in the aldehyde proton signal (around 9.5-10.5 ppm) or a mass corresponding to a reduced alcohol or oxidized carboxylic acid would be indicative.

  • Prevention:

    • Choice of Base: Avoid strongly nucleophilic bases that could potentially add to the aldehyde. Carbonates and phosphates are generally safe choices.

    • Reaction Temperature: Do not use excessively high temperatures, as this can promote side reactions.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction to prevent oxidation of the aldehyde, which can be mediated by the palladium catalyst.[7]

Experimental Workflows & Visualizations

General Suzuki Workup Workflow

The following diagram illustrates the standard decision-making process for the workup and purification of a Suzuki-Miyaura reaction product.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification & Analysis Reaction_Complete Reaction Complete (TLC/LC-MS) Cool Cool to RT Reaction_Complete->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc) Cool->Dilute Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Dilute->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Flash Column Chromatography Crude->Purify Pure_Product Pure Product Purify->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: Standard workflow for Suzuki reaction workup.

Troubleshooting Boron Impurities

This decision tree outlines the steps to take when faced with persistent boron-containing impurities.

Boron_Troubleshooting Start Crude Product with Suspected Boron Impurity TLC_Check Co-elution on TLC? Start->TLC_Check Strategy1 Perform Acid-Base Extraction (e.g., 1M NaOH wash) TLC_Check->Strategy1 Yes ReColumn Re-purify by Column Chromatography TLC_Check->ReColumn No Strategy2 Use Boron Scavenger Resin (e.g., Diol-functionalized silica) Strategy1->Strategy2 If ineffective Strategy3 Consider Recrystallization Strategy1->Strategy3 Alternative Strategy1->ReColumn Strategy2->ReColumn Success Pure Product Strategy3->Success ReColumn->Success

Caption: Decision tree for removing boron impurities.

Data Summary Table
Workup Step Reagent/Solvent Purpose Key Considerations
Dilution Ethyl Acetate (EtOAc), DCMTo create a biphasic system for extraction.Choose a solvent in which the product is highly soluble.
Aqueous Wash (Base) 1M NaOH, Sat. NaHCO₃To remove acidic impurities (boronic acid, boric acid).Ensure product is stable to the base used.[2]
Aqueous Wash (Neutral) Water, BrineTo remove inorganic salts and break emulsions.Brine is particularly effective for emulsion issues.[1]
Drying Anhydrous Na₂SO₄, MgSO₄To remove residual water from the organic phase.Ensure sufficient quantity is used for complete drying.
Purification Silica Gel ChromatographyTo isolate the pure product from all impurities.Solvent system must be optimized for good separation.

References

Technical Support Center: Characterization of Impurities from 3-Formyl-2-methoxy-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and resolve challenges related to impurity formation in your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Troubleshooting Guide: Navigating Common Impurities

This section addresses specific issues you may encounter during reactions with this compound, focusing on the identification and mitigation of common impurities.

Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group in my Suzuki-Miyaura coupling reaction. What is happening and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the boronic acid moiety is replaced by a hydrogen atom.[1][2][3] In your specific case, you are likely forming 2-methoxy-5-methylbenzaldehyde.

Causality: Protodeboronation can be catalyzed by acids or bases and is often exacerbated by elevated temperatures and the presence of water.[4][5] The mechanism can involve the direct protonation of the aryl-boron bond, particularly under acidic conditions, or proceed through a boronate anion intermediate in basic media.[1][4] The electron-donating methoxy and methyl groups on your specific boronic acid can increase the electron density of the aromatic ring, potentially making it more susceptible to this side reaction.

Troubleshooting & Optimization:

  • pH Control: Carefully control the pH of your reaction. While Suzuki-Miyaura couplings require a base, excessively basic conditions can promote protodeboronation.[2] Consider using milder bases (e.g., K₃PO₄ instead of NaOH) or a biphasic system to moderate the base concentration.

  • Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can facilitate protodeboronation.

  • Temperature Management: Avoid unnecessarily high reaction temperatures. Run your reaction at the lowest temperature that provides a reasonable reaction rate.

  • Reaction Time: Monitor your reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Question 2: My crude product shows a significant peak in the LC-MS with a mass double that of my desired product, minus two water molecules. What is this impurity and how do I get rid of it?

Answer:

You are likely observing the formation of a boroxine , the trimeric anhydride of your boronic acid. Boroxines are cyclic structures formed by the intermolecular dehydration of three boronic acid molecules. Their formation is a reversible equilibrium process.

Causality: Boronic acids, including this compound, can readily dehydrate, especially upon storage or during analysis. This is often observed in mass spectrometry and can lead to complex ¹H NMR spectra due to peak broadening.[6]

Troubleshooting & Optimization:

  • Storage: Store your this compound in a desiccator under an inert atmosphere to minimize exposure to moisture.

  • Sample Preparation for Analysis: When preparing samples for NMR analysis, dissolving the material in a coordinating solvent like d₄-methanol can help break up the boroxine and provide a sharper spectrum.[6] For LC-MS analysis, using a buffered mobile phase can sometimes help in obtaining reproducible results.[6]

  • Purification: Boroxines can often be converted back to the boronic acid by treatment with water or during aqueous work-up. If the boroxine persists, it can sometimes be separated from the desired product by column chromatography, though this can be challenging due to their similar polarities.

Question 3: In my palladium-catalyzed reaction, I'm seeing a symmetrical biaryl impurity. Where is this coming from?

Answer:

This impurity is the result of homocoupling , a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[7][8][9] In your case, this would be 2,2'-dimethoxy-5,5'-dimethyl-3,3'-diformylbiphenyl.

Causality: Homocoupling is often mediated by the palladium catalyst, particularly in the presence of oxygen.[8][10] The mechanism can involve the reaction of the boronic acid with a palladium(II) species. The presence of oxidants can promote this side reaction.[11]

Troubleshooting & Optimization:

  • Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[10]

  • Palladium Pre-catalyst: Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize the initial concentration of Pd(II) species that can promote homocoupling.

  • Reaction Conditions: Ensure your reaction is run under a positive pressure of an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the longevity and purity of your reagent, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. It is also advisable to store it in a desiccator to protect it from moisture, which can lead to the formation of boroxines.

Q2: What is the best way to monitor the progress of a Suzuki-Miyaura reaction using this boronic acid?

A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point for method development.[12][13]

Q3: Can I use ¹¹B NMR to assess the purity of my this compound?

A3: Yes, ¹¹B NMR is a powerful tool for analyzing boronic acids.[14][15] The trigonal boronic acid typically shows a chemical shift in the range of δ 25-35 ppm, while the tetrahedral boroxine appears further upfield, around δ 15-25 ppm.[16] This allows for the direct observation and relative quantification of the boronic acid and its corresponding boroxine.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This method is suitable for the simultaneous analysis of this compound and its common non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.

Protocol 2: ¹H and ¹¹B NMR Sample Preparation for Purity Assessment
  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. To minimize peak broadening from boroxine formation, deuterated methanol (CD₃OD) is often preferred.[16]

  • ¹¹B NMR: Dissolve a slightly larger amount of sample (around 10-20 mg) in the same deuterated solvent. Acquire a proton-decoupled spectrum. The chemical shift will help distinguish between the boronic acid and boroxine.[16]

Visualizing Impurity Formation Pathways

The following diagrams illustrate the key pathways for impurity formation discussed in this guide.

G cluster_0 Starting Material cluster_1 Side Reactions cluster_2 Impurity Products This compound This compound Protodeboronation Protodeboronation This compound->Protodeboronation H+, H2O, heat Homocoupling Homocoupling This compound->Homocoupling Pd(II), O2 Dehydration Dehydration This compound->Dehydration -H2O 2-methoxy-5-methylbenzaldehyde 2-methoxy-5-methylbenzaldehyde Protodeboronation->2-methoxy-5-methylbenzaldehyde Symmetrical Biaryl Symmetrical Biaryl Homocoupling->Symmetrical Biaryl Boroxine Boroxine Dehydration->Boroxine

Caption: Potential impurity formation pathways from this compound.

References

Technical Support Center: 3-Formyl-2-methoxy-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-2-methoxy-5-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, storage, and application of this versatile reagent. Our goal is to empower you to anticipate and overcome challenges in your experiments, ensuring reliable and reproducible results.

Introduction: Understanding the Molecule

This compound is a highly functionalized building block, valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-withdrawing formyl group and an electron-donating methoxy group ortho to the boronic acid moiety, presents both opportunities and challenges. The inherent sensitivity of the boronic acid group to moisture, coupled with the electronic and steric effects of the substituents, necessitates careful handling and optimized reaction conditions.

This guide will delve into the critical aspects of working with this compound, focusing on its moisture sensitivity and providing practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is crucial to maintain the integrity of this compound. Boronic acids, in general, are sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines) or decomposition via protodeboronation.[1]

Storage ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to ambient moisture, which can lead to hydrolysis and degradation.
Temperature Store in a cool, dry place, typically at 2-8 °C.Lower temperatures slow down potential decomposition pathways.
Container Use a tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can potentially accelerate degradation.

For long-term storage, it is advisable to store the compound in a desiccator within a refrigerator.

Q2: I suspect my this compound has degraded. What are the common degradation pathways?

A2: The two primary degradation pathways for this compound are protodeboronation and boroxine formation.

  • Protodeboronation: This is the most common and irreversible degradation pathway, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 2-methoxy-5-methylbenzaldehyde. This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions.[1] The presence of an electron-withdrawing formyl group can make the boronic acid more susceptible to this process.

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable six-membered boroxine ring. While often reversible upon exposure to water, this process can complicate stoichiometry in reactions.[1]

Q3: Can I use this compound directly from the bottle, or does it require pre-treatment?

A3: For best results, especially in sensitive reactions like Suzuki-Miyaura coupling, it is recommended to use the boronic acid as fresh as possible. If the compound has been stored for an extended period or if there is suspicion of moisture absorption, drying it under a high vacuum for several hours before use is a good practice. For highly critical applications, using a freshly opened bottle or purifying the material may be necessary.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for this compound. However, its substitution pattern can lead to specific challenges.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Ensure proper handling of air-sensitive catalysts.The active Pd(0) species can be oxidized if exposed to air, rendering the catalyst inactive.[2]
Incomplete Dissolution Ensure all reagents, especially the boronic acid, are fully dissolved in the solvent system before heating.Poor solubility can lead to slow reaction rates and incomplete conversion.[3]
Suboptimal Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is often crucial and can be solvent-dependent.The base is required to activate the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.[2]
Oxygen Contamination Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[2]

Issue 2: Significant Formation of Protodeboronation Byproduct (2-methoxy-5-methylbenzaldehyde)

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Water Use anhydrous solvents and dry reagents. If an aqueous base is used, minimize the amount of water.Protodeboronation is often catalyzed by water, especially at elevated temperatures.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended heating can promote the degradation of the boronic acid.
High Temperature Attempt the reaction at a lower temperature, possibly with a more active catalyst system.Thermal decomposition, including protodeboronation, is more likely at higher temperatures.

Issue 3: Homocoupling of the Boronic Acid

Potential Cause Troubleshooting Step Scientific Rationale
Oxygen in the Reaction Ensure rigorous degassing of the reaction mixture and a robust inert atmosphere.The presence of oxygen can promote the palladium-catalyzed homocoupling of the boronic acid.[2]
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide.Having the aryl halide as the limiting reagent can sometimes suppress the homocoupling of the boronic acid.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Mechanistic Considerations: The Role of Substituents

The substitution pattern of this compound has a significant impact on its reactivity.

Substituent_Effects Molecule This compound Formyl Group (CHO) Methoxy Group (OCH₃) Boronic Acid Group (B(OH)₂) Formyl_Effect Electron-withdrawing Increases susceptibility to protodeboronation Molecule:f1->Formyl_Effect Methoxy_Effect Ortho-position: - Steric hindrance - Potential for Pd chelation Molecule:f2->Methoxy_Effect Boronic_Acid_Effect Moisture-sensitive Site of cross-coupling Molecule:f3->Boronic_Acid_Effect

Caption: Influence of substituents on the reactivity of the molecule.

  • Formyl Group: As an electron-withdrawing group, the formyl substituent increases the Lewis acidity of the boron atom. This can facilitate the initial steps of the Suzuki-Miyaura coupling but also enhances the susceptibility of the C-B bond to cleavage via protodeboronation.[4]

  • Methoxy Group: The ortho-methoxy group introduces steric bulk around the boronic acid, which can hinder the approach of the palladium catalyst. However, the oxygen atom of the methoxy group can also chelate to the palladium center during the catalytic cycle, potentially influencing the reaction's regioselectivity and rate.[5][6]

By understanding these competing effects, researchers can better tailor their reaction conditions to favor the desired cross-coupling pathway over degradation routes.

References

Validation & Comparative

comparing 3-Formyl-2-methoxy-5-methylphenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid for Advanced Organic Synthesis

Introduction: The Unique Profile of a Multifunctional Reagent

Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed method forges carbon-carbon bonds with exceptional reliability and functional group tolerance, forming the backbone of numerous pharmaceutical and materials science syntheses.[3][4]

The performance of a boronic acid in these reactions is exquisitely sensitive to the electronic and steric nature of its substituents. This guide focuses on This compound , a uniquely substituted arylboronic acid. Its architecture—featuring an ortho methoxy group, a meta formyl group, and a para methyl group relative to the boronic acid moiety—presents a complex interplay of competing electronic and steric effects. Understanding this interplay is critical for predicting its reactivity and optimizing reaction conditions.

This document will dissect the chemical personality of this reagent, comparing it to other structurally and electronically diverse boronic acids. We will explore how its specific substitution pattern influences reaction outcomes and provide practical, data-driven insights for its application.

Physicochemical and Reactivity Profile

This compound is a crystalline solid that serves as a versatile building block in organic synthesis.[5][6] Its reactivity is a direct consequence of the combined influence of its three distinct substituents.

  • Molecular Formula: C₉H₁₁BO₄[6]

  • Molecular Weight: 193.99 g/mol [6]

  • Appearance: White to yellowish crystalline powder[5]

Dissecting the Substituent Effects:

  • ortho-Methoxy Group: This electron-donating group (EDG) increases electron density on the aromatic ring through resonance, which generally facilitates the crucial transmetalation step in Suzuki coupling.[3] However, its position ortho to the boronic acid introduces significant steric bulk, which can hinder the approach of the palladium complex.[7][8]

  • meta-Formyl Group: As a potent electron-withdrawing group (EWG), the aldehyde functionality deactivates the ring, making the boronic acid less nucleophilic.[3] This effect generally slows down the rate of transmetalation. Its meta position, however, mitigates this deactivation compared to an ortho or para placement. Crucially, this formyl group provides a reactive handle for post-coupling transformations, such as oxidation, reduction, or condensation reactions.[5][9]

  • para-Methyl Group: This weakly electron-donating group provides a minor electronic contribution, slightly offsetting the deactivating effect of the formyl group.

A key structural feature of ortho-formylphenylboronic acids is their potential to exist in equilibrium with a cyclic benzoxaborole isomer.[10][11] This isomerization can significantly alter the compound's acidity, stability, and reactivity profile.[11]

Comparative Analysis in Suzuki-Miyaura Coupling

To fully appreciate the unique behavior of this compound, it is best compared against a curated set of alternatives, each highlighting a specific structural or electronic variable. The Suzuki-Miyaura reaction serves as the ideal framework for this comparison.[1]

The core of this reaction is the catalytic cycle , which dictates the efficiency of the C-C bond formation.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2ArB Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2ArB Transmetalation ArPdL2ArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArAr->ArPdL2ArB ArX Ar-X (Aryl Halide) ArX->ArPdL2X ArB Ar'-B(OH)₂ (Boronic Acid) + Base ArB->ArPdL2ArB

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4]

The transmetalation step, where the organic moiety is transferred from boron to palladium, is often rate-determining and is highly sensitive to the electronic and steric properties of the boronic acid.[4][12]

Comparative Data Table

The following table presents illustrative yield data for the Suzuki-Miyaura coupling of various boronic acids with 4-iodoanisole under standardized conditions. These yields are based on established chemical principles where electron-donating groups and lower steric hindrance generally favor higher yields.[3][7]

Boronic AcidKey FeaturesExpected Yield (%)Rationale for Performance
This compound (Subject) Mixed EDG/EWG, ortho-steric hindrance75-85% A balanced profile. The ortho-methoxy EDG promotes the reaction, but this is tempered by the meta-formyl EWG and steric bulk. Requires optimized conditions but is a versatile reactant.[3][7]
4-Methoxyphenylboronic acidStrong EDG, minimal steric hindrance>95% The strong electron-donating methoxy group greatly accelerates transmetalation, leading to high efficiency and yield.[3]
4-Formylphenylboronic acidStrong EWG (para), minimal steric hindrance60-70% The para-formyl group significantly deactivates the ring, slowing transmetalation and often leading to lower yields without highly active catalyst systems.[3]
2-Formylphenylboronic acidStrong EWG (ortho), high steric hindrance, potential for cyclization50-65% Severe ortho-steric hindrance impedes catalyst binding. The potential to form a stable benzoxaborole can inhibit its participation in the catalytic cycle, requiring specific activation.[10][11][13]
4-(Trifluoromethyl)phenylboronic acidVery strong EWG, minimal steric hindrance55-65% The potent electron-withdrawing nature of the -CF₃ group makes this one of the more challenging substrates, often requiring robust ligands and forcing conditions to achieve moderate yields.[14]
2,6-Dimethylphenylboronic acidHigh steric hindrance, neutral electronics<40% (Std. Cond.) Extreme steric hindrance from two ortho-methyl groups makes coupling exceptionally difficult, necessitating specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.[7][8][15]

graph TD {
subgraph "Factors Influencing Transmetalation Rate"
A[Boronic Acid Reactivity] --> B{Transmetalation Efficiency};
B --> C[Overall Reaction Yield];

subgraph "Electronic Effects"
    D[Electron Donating Groups (EDG)\n e.g., -OCH₃, -CH₃] -- "Accelerates" --> B;
    E[Electron Withdrawing Groups (EWG)\n e.g., -CHO, -CF₃] -- "Decelerates" --> B;
end

subgraph "Steric Effects"
    F[Low Steric Hindrance\n (para- or meta-substituents)] -- "Favors" --> B;
    G[High Steric Hindrance\n (ortho-substituents)] -- "Hinders" --> B;
end

end

style D fill:#E6F4EA,stroke:#34A853 style E fill:#FCE8E6,stroke:#EA4335 style F fill:#E6F4EA,stroke:#34A853 style G fill:#FCE8E6,stroke:#EA4335 }

Figure 2: Key factors governing boronic acid performance in Suzuki coupling.

Experimental Protocol: A Validated Approach

The following protocol provides a reliable, self-validating methodology for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The causality behind each choice of reagent and condition is explained to ensure scientific integrity.

Objective: Synthesis of 4'-methoxy-2-formyl-3-methoxy-6-methyl-[1,1'-biphenyl]
Materials:
  • Aryl Halide: 1-bromo-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: this compound (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)] (3 mol%)

    • Rationale: A reliable, commercially available Pd(0) catalyst that is effective for a wide range of substrates. For more challenging couplings, a combination of Pd₂(dba)₃ and a specialized ligand like SPhos or XPhos might be required.[16]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • Rationale: A moderately strong inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[12]

  • Solvent: Toluene/Water (4:1 mixture, degassed)

    • Rationale: A biphasic solvent system is often beneficial. Toluene dissolves the organic reagents and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate. Degassing with argon or nitrogen is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Workflow Diagram

Workflow A 1. Reagent Setup B 2. Degassing A->B Add reagents to flask, seal with septum C 3. Catalyst Addition B->C Purge with Argon for 15 min D 4. Reaction Heating C->D Add Pd(PPh₃)₄ E 5. Workup & Extraction D->E Heat to 90°C, monitor by TLC/GC-MS F 6. Purification E->F Cool, add water, extract with EtOAc G Final Product F->G Dry, concentrate, purify by column chromatography

Figure 3: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methoxybenzene (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Seal the flask with a rubber septum and purge the system with a steady stream of argon for 15 minutes to ensure an inert atmosphere.

  • Catalyst Introduction: Briefly remove the argon inlet and add the Pd(PPh₃)₄ catalyst (0.03 mmol) under a positive pressure of argon.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Outlook

This compound is a sophisticated synthetic intermediate whose utility lies in its finely tuned balance of electronic and steric properties. While it does not possess the raw reactivity of simple, electron-rich boronic acids like 4-methoxyphenylboronic acid, it is significantly more tractable than sterically encumbered or heavily deactivated analogues.

Its true value is realized in multi-step synthesis, where the ortho-methoxy and meta-formyl groups can be used to direct subsequent reactions or be transformed into other functional groups after the key C-C bond has been forged. The formyl group, in particular, opens the door to a rich downstream chemistry, making this reagent a strategic choice for building complex molecular architectures in drug discovery and materials science. By understanding its comparative performance, researchers can harness its full potential, selecting the optimal catalytic systems to achieve their synthetic goals with precision and efficiency.

References

A Senior Application Scientist’s Guide: Selecting the Optimal Boron Reagent Beyond 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and functional group tolerance of this powerful C-C bond-forming reaction.[3][4] 3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS 480424-55-3) is a valuable building block, offering a unique substitution pattern that can be pivotal for subsequent transformations. However, like many of its boronic acid counterparts, it is not without its challenges.

This guide provides an in-depth comparison of this compound with its more stable and often more versatile alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower scientists to select the optimal reagent for their specific synthetic needs.

The Case for Alternatives: Overcoming the Limitations of Boronic Acids

While widely used, arylboronic acids possess inherent limitations that can complicate synthetic workflows, especially in multi-step sequences. Understanding these challenges is key to appreciating the value of alternative reagents.

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly under basic or aqueous conditions, leading to the formation of the corresponding arene as a significant byproduct.[5] This reduces the yield of the desired coupled product.

  • Anhydride Formation: Boronic acids can reversibly dehydrate to form boroxines (trimeric anhydrides). This complicates stoichiometry, as the exact composition and molecular weight of the reagent can be uncertain.

  • Purification and Stability: Many boronic acids are difficult to purify via chromatography and can have limited shelf-life, requiring storage under controlled conditions.

These drawbacks have spurred the development of "protected" forms of boronic acids that offer enhanced stability while retaining or even improving reactivity in cross-coupling reactions.

A Comparative Analysis of Key Alternatives

The most effective alternatives to boronic acids are those that mask the reactive C-B bond, rendering the reagent more stable until its reactivity is "unveiled" under the reaction conditions.[6] The two most prominent classes are boronic esters and organotrifluoroborate salts.

Boronic Esters (Pinacol and MIDA Esters)

Boronic esters, particularly those derived from pinacol or N-methyliminodiacetic acid (MIDA), are significantly more stable than their corresponding acids. They are typically crystalline, chromatographically stable solids. The boronic ester can be prepared from the boronic acid or, more commonly, directly from an aryl halide via Miyaura borylation.[5] In the Suzuki-Miyaura reaction, the ester is hydrolyzed in situ by the basic aqueous conditions to generate the active boronate species for transmetalation.

Potassium Organotrifluoroborates (BF₃K)

Potassium organotrifluoroborates have emerged as exceptionally versatile and stable alternatives.[7] These tetracoordinate boron species are typically crystalline solids that are indefinitely stable to air and moisture.[6][8] This superior stability allows them to be carried through various synthetic transformations that would degrade a standard boronic acid. In the presence of a base (e.g., Cs₂CO₃, t-BuNH₂) and water, they slowly hydrolyze to release the active boronic acid/boronate, which then participates in the catalytic cycle.[5][9]

Diagram 1: Structural Comparison of Boron Reagents

G cluster_0 Boronic Acid cluster_1 Boronic Esters cluster_2 Trifluoroborate Salt A Ar-B(OH)₂ B_pin Ar-B(pin) A->B_pin Esterification B_mida Ar-B(MIDA) A->B_mida Esterification C Ar-BF₃⁻ K⁺ A->C + KHF₂ B_pin->A Hydrolysis (in situ) B_mida->A Hydrolysis (in situ) C->A Hydrolysis (in situ) Suzuki_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar¹-X) transmetal_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->transmetal_complex Transmetalation (Ar²-B(OR)₃⁻) transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic->boronate + Base (OH⁻) Decision_Tree start Start: Need for Arylboron Reagent q1 Is the substrate sensitive to protodeboronation or hydrolysis? start->q1 q2 Is chromatographic purification of the boron reagent required? q1->q2 No q3 Is maximum benchtop and long-term stability critical? q1->q3 Yes boronic_acid Use Boronic Acid (Standard Protocol) q2->boronic_acid No boronic_ester Use Boronic Ester (e.g., MIDA or Pinacol) q2->boronic_ester Yes q3->boronic_ester No bf3k Use Potassium Trifluoroborate (Robust Conditions) q3->bf3k Yes

References

A Comparative Guide to the Synthetic Validation of 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the structural integrity and purity of building blocks are paramount. 3-Formyl-2-methoxy-5-methylphenylboronic acid is a highly versatile intermediate, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring an ortho-formyl and a directing methoxy group, makes it a powerful reagent for creating sterically hindered biaryl compounds and other valuable motifs in medicinal chemistry and material science.[1][2]

This guide provides an in-depth comparison of viable synthetic routes for this key intermediate and outlines a rigorous, self-validating protocol to confirm its identity and purity. The experimental choices and analytical strategies are explained from a practical, field-proven perspective to ensure reliable and reproducible outcomes in the research lab.

Part 1: Comparative Synthesis Strategies

The synthesis of a polysubstituted arylboronic acid like this one requires precise control of regioselectivity. Two primary strategies dominate the landscape: Directed ortho Metalation (DoM) and Halogen-Metal Exchange. The choice between them depends on starting material availability, scalability, and tolerance to reaction conditions.

Primary Recommended Route: Directed ortho Metalation (DoM)

This approach is arguably the most elegant and efficient for this specific target. DoM leverages the coordinating power of a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species in situ.[3][4] In our case, the methoxy group on the starting material, 2-methoxy-5-methylbenzaldehyde, serves as an excellent DMG.

The causality behind this choice is rooted in efficiency and atom economy. We are forming a C-H bond directly into the desired C-B bond without the need for pre-installing a halogen. The methoxy group's heteroatom coordinates to the Lewis acidic lithium of the n-butyllithium reagent, positioning it to abstract a proton from the C3 position with high fidelity.[5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Starting Material: Add 2-methoxy-5-methylbenzaldehyde (1.50 g, 10.0 mmol, 1.0 equiv) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The heteroatom on the methoxy DMG directs the lithiation exclusively to the ortho position.[3]

  • Borylation: In a single portion, add triisopropyl borate (3.0 mL, 13.0 mmol, 1.3 equiv) via syringe. The electrophilic boron atom is attacked by the aryllithium intermediate.

  • Quench & Workup: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization from a toluene/hexane mixture or via an acid-base workup, where the boronic acid is dissolved in an alkaline solution (pH 8-11) to remove non-acidic impurities, followed by re-acidification to precipitate the pure product.[6]

G cluster_start Starting Material cluster_end Final Product start 2-Methoxy-5-methylbenzaldehyde lithiation lithiation start:e->lithiation:w 1. n-BuLi, THF, -78 °C product 3-Formyl-2-methoxy- 5-methylphenylboronic acid borylation borylation lithiation:e->borylation:w 2. B(O-iPr)₃ hydrolysis hydrolysis borylation->hydrolysis 3. HCl (aq) hydrolysis->product

Caption: Workflow for the Directed ortho-Metalation (DoM) synthetic route.

Alternative Route: Halogen-Metal Exchange

An alternative, more traditional approach begins with a halogenated precursor, such as 3-bromo-6-methoxy-4-methylbenzaldehyde. This method relies on a lithium-halogen exchange reaction, which is typically very fast and occurs at low temperatures, followed by quenching with a borate ester.[6] This can be advantageous if the halogenated starting material is more readily available or less expensive than the DoM precursor.

However, this route requires an extra synthetic step to prepare the brominated starting material and introduces a halogen atom that is ultimately discarded, reducing the overall atom economy.

Comparative Analysis of Synthetic Routes

ParameterDirected ortho Metalation (DoM) RouteHalogen-Metal Exchange RouteJustification
Starting Material 2-methoxy-5-methylbenzaldehyde3-bromo-6-methoxy-4-methylbenzaldehydeAvailability and cost of starting materials are key decision factors.
Key Step C-H activation via lithiationC-Br to C-Li exchangeDoM is more atom-economical. Halogen-metal exchange is often faster but requires a pre-functionalized substrate.[5][6]
Regioselectivity High (directed by OMe group)High (defined by halogen position)Both methods offer excellent control over the position of borylation.
Typical Yield Good to Excellent (60-85%)Good to Excellent (70-90%)Yields are often comparable, but DoM avoids a prior bromination step.
Scalability Good; requires strict temperature controlExcellent; fast exchange reactionThe highly exothermic nature of lithiation requires careful thermal management on a large scale.
Atom Economy HigherLowerThe halogen-metal exchange route generates a stoichiometric bromide salt waste product.

Part 2: A Rigorous Validation Workflow

Confirming the successful synthesis and purity of the target boronic acid is a non-negotiable step. A multi-technique approach ensures that both the chemical structure is correct and that residual impurities are quantified. Boronic acids have a known propensity to form cyclic trimeric anhydrides (boroxines), which can complicate analysis, particularly NMR.[7] Our validation workflow is designed to address this challenge directly.

G cluster_input Input cluster_output Output input Crude Synthesized Product nmr nmr input->nmr ms ms input->ms mp mp input->mp ir ir input->ir output Validated Pure Product (& Purity Assay) nmr->output ms->output mp->output ir->output

Caption: Multi-technique workflow for product validation and characterization.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. However, arylboronic acids in solvents like CDCl₃ often exist as a mixture of the free acid and the boroxine trimer, leading to broad or duplicated signals that are difficult to interpret.[7]

Expert Tip: To obtain sharp, clean spectra, dissolve the sample in deuterated methanol (CD₃OD). The solvent breaks up the boroxine oligomers by forming a solvent adduct, providing a clear spectrum of the monomeric species. The B-OH protons will exchange with the solvent and will likely not be observed.[7]

TechniqueExpected Result
¹H NMR (400 MHz, CD₃OD)δ ~10.2 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CD₃OD)δ ~192 (-CHO), ~165 (C-OCH₃), ~140-120 (4 Ar-C), ~130 (C-B, broad), ~56 (-OCH₃), ~20 (-CH₃)
Mass Spec (ESI-) m/z calculated for C₉H₁₀BO₄⁻: 193.06. Found: 193.05
Melting Point 117-122 °C[8]
Step 2: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization in negative mode (ESI-) is typically effective for boronic acids, often showing the [M-H]⁻ ion.[9] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Sample Prep: Prepare a 1 mg/mL solution of the boronic acid in methanol.

  • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start at 5% B and ramp to 95% B over 5 minutes.

  • Detection: Monitor at 254 nm with a UV detector and use a coupled mass spectrometer in ESI- mode to confirm the mass of the main peak.

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the UV chromatogram.

Step 3: Melting Point and Infrared (IR) Spectroscopy

A sharp melting point range is a reliable indicator of purity for crystalline solids.[8] The obtained value should be compared against literature data. Infrared (IR) spectroscopy serves as a quick check for key functional groups. Expect to see characteristic stretches for the O-H (broad, ~3300 cm⁻¹), C=O (sharp, ~1680 cm⁻¹), and B-O (strong, ~1350 cm⁻¹) bonds.[10]

Conclusion

The successful synthesis of this compound is most reliably achieved via a Directed ortho Metalation (DoM) strategy, which offers high regioselectivity and atom economy. While a Halogen-Metal exchange route presents a viable alternative, it is typically contingent on the availability of the corresponding aryl halide.

Independent of the synthetic route chosen, a rigorous, multi-faceted validation process is critical. By combining NMR spectroscopy (with appropriate solvent choice to mitigate oligomerization), mass spectrometry for molecular weight confirmation and purity assessment, and melting point analysis, researchers can proceed with confidence, knowing their building block is structurally sound and fit for purpose in demanding applications like pharmaceutical synthesis.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Formyl-2-methoxy-5-methylphenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. 3-Formyl-2-methoxy-5-methylphenylboronic acid is a versatile building block, frequently employed in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] The resulting biaryl aldehydes are often key intermediates in the synthesis of complex pharmaceutical agents. This guide provides an in-depth comparison of the spectroscopic signatures of a typical product derived from this reagent versus a structurally similar alternative, grounded in field-proven experimental insights and protocols.

The Strategic Importance of Spectroscopic Characterization

In drug discovery and development, absolute certainty in molecular structure is non-negotiable. Spectroscopic analysis provides a fingerprint of a molecule, revealing the connectivity of atoms and the subtle electronic environments within the structure. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide focuses on a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to build a self-validating system of characterization for a representative Suzuki coupling product.

Comparative Case Study: Unraveling Structural Nuances

To illustrate the power of comparative spectroscopic analysis, we will examine the product of a Suzuki-Miyaura coupling reaction between This compound (1) and 3-bromoanisole (2) , yielding 3'-methoxy-6-methoxy-2-methyl-[1,1'-biphenyl]-3-carbaldehyde (3) .

We will compare its spectroscopic data against a regioisomeric alternative, 5-Formyl-2-methoxy-3-methylphenylboronic acid , which, when coupled with the same partner, would yield a different biphenyl carbaldehyde. Understanding the distinct spectral shifts caused by the altered placement of the formyl and methyl groups is crucial for unambiguous identification.

Multi-Modal Spectroscopic Analysis: A Triad of Confirmation

A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. Each method probes different aspects of the molecule's physical properties, and together they provide a comprehensive and validated structural picture.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.[3][4]

Expert Insights: Why NMR is Critical The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its electronic environment. Electron-donating groups (like -OCH₃ and -CH₃) shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield).[5] Conversely, electron-withdrawing groups (like the -CHO aldehyde) deshield the nuclei, shifting them downfield.[5][6] This principle is fundamental to distinguishing isomers.

Key Diagnostic Signals for Product 3:

  • Aldehyde Proton (-CHO): The most downfield proton signal, typically appearing between 9.5 and 10.5 ppm due to the strong deshielding effect of the carbonyl group.[7][8] Its singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons: The substitution pattern on both phenyl rings creates a unique set of signals. The protons ortho to the electron-withdrawing aldehyde group will be shifted further downfield compared to those ortho to the electron-donating methoxy and methyl groups.

  • Methoxy Protons (-OCH₃): Two distinct singlets are expected, one for each methoxy group, typically in the 3.7-4.0 ppm region.

  • Methyl Proton (-CH₃): A single sharp singlet, usually around 2.1-2.5 ppm.[6]

  • Carbonyl Carbon (¹³C): A characteristic signal in the ¹³C NMR spectrum between 190-200 ppm is a clear indicator of the aldehyde carbonyl carbon.[6][8]

Signal Type Product 3 (Predicted) Alternative Isomer (Predicted) Rationale for Difference
Aldehyde Proton (¹H)~10.2 ppm~10.1 ppmMinor change due to altered long-range electronic effects.
Aromatic Protons (¹H)Complex multiplet patternDistinctly different multiplet patternThe relative positions of substituents dramatically change the coupling constants (J-values) and chemical shifts of the aromatic protons, providing a unique fingerprint for each isomer.
Methyl Protons (¹H)~2.3 ppm~2.4 ppmThe proximity of the methyl group to the biphenyl linkage and the formyl group in the alternative isomer would likely cause a slight downfield shift.
Carbonyl Carbon (¹³C)~192 ppm~191 ppmThe electronic environment around the carbonyl carbon is slightly different, leading to a small but measurable shift.
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying the presence of specific functional groups.

Expert Insights: The Carbonyl "Telltale" The C=O bond in aldehydes and ketones gives rise to a very strong and sharp absorption band.[6] The exact position of this band is diagnostic. Saturated aldehydes typically absorb near 1730 cm⁻¹, but conjugation with an aromatic ring, as in our target molecule, lowers this frequency to around 1705-1685 cm⁻¹.[6][7] A second key feature for aldehydes is the C-H stretch of the aldehyde group itself, which appears as a characteristic pair of absorptions between 2700-2860 cm⁻¹.[6] This doublet is a definitive feature that distinguishes an aldehyde from a ketone.[7]

Key Diagnostic Peaks for Product 3:

  • C=O Stretch: Strong, sharp peak at ~1695 cm⁻¹ (indicative of an aromatic aldehyde).

  • Aldehyde C-H Stretch: Two moderate peaks at ~2820 cm⁻¹ and ~2730 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: Absorptions for the methoxy groups, typically around 1250 cm⁻¹.

The IR spectrum of the alternative isomer would be very similar, as it contains the same functional groups. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) might be observed due to the different overall molecular symmetry and dipole moment.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expert Insights: Confirming the Formula High-resolution mass spectrometry (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous determination of the molecular formula (e.g., C₁₆H₁₆O₃ for Product 3). The fragmentation pattern is also key. Aldehydes often undergo characteristic fragmentations, such as the loss of the aldehyde proton (M-1) or the entire formyl group (M-29, loss of HCO).[7] Alpha-cleavage next to the carbonyl group is also a common pathway.[7]

Experimental Protocols: A Self-Validating Workflow

Trustworthy data comes from robust and well-documented protocols. The following sections detail the synthesis and analysis of the target compound.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3'-methoxy-6-methoxy-2-methyl-[1,1'-biphenyl]-3-carbaldehyde (3) .

Reagents:

  • This compound (1) (1.0 eq)

  • 3-bromoanisole (2) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Catalyst Pre-formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and PPh₃. Add degassed toluene and stir for 15 minutes at room temperature. Causality: Pre-mixing the palladium source and the phosphine ligand allows for the in-situ formation of the active Pd(0) catalyst, which is essential for initiating the catalytic cycle.[9]

  • Reaction Setup: To the catalyst mixture, add this compound (1), 3-bromoanisole (2), and K₂CO₃.

  • Solvent Addition: Add the degassed toluene/water mixture. Causality: The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the Suzuki mechanism.[1]

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product (3).

Spectroscopic Analysis Protocols

1. NMR Sample Preparation:

  • Accurately weigh ~5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[2] TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry NMR tube.

2. Data Acquisition (General Guidelines):

  • ¹H NMR: Acquire data on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR: Acquire data on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.

  • Data Reporting: Chemical shifts should be reported in ppm relative to the standard.[10] Report multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet) and coupling constants (J) in Hz.[10]

Visualizing the Process

Diagrams are essential for conceptualizing complex chemical processes.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle involving a palladium catalyst.[11][12][13]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_oad R¹-X pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_oad->pd2_trans R²-B(OH)₂ Base pd2_trans->pd0 R¹-R² oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Workflow Diagram

A structured workflow ensures that each step, from synthesis to final data analysis, is logically connected and contributes to the final structural proof.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Suzuki Coupling Reaction workup Aqueous Workup start->workup purify Column Chromatography workup->purify nmr ¹H & ¹³C NMR purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms structure Structure Elucidation & Comparison nmr->structure ir->structure ms->structure

Caption: From synthesis to structure: a validated analytical workflow.

Conclusion

The structural elucidation of synthetic products like those derived from this compound demands a rigorous, multi-faceted analytical approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular formula confirmation from MS, researchers can build an unassailable case for their proposed structure. The comparative analysis against potential isomers is not merely an academic exercise; it is a critical step in ensuring the scientific integrity of the data and the subsequent success of research and development programs. This guide provides the strategic framework and practical protocols necessary to achieve that high standard of certainty.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl scaffolds. The choice of catalyst is paramount to the success of this transformation, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of catalyst performance for the Suzuki-Miyaura coupling of a structurally complex and synthetically valuable building block: 3-Formyl-2-methoxy-5-methylphenylboronic acid .

This boronic acid, with its ortho-methoxy and meta-formyl substituents, presents unique electronic and steric challenges that necessitate careful consideration of the catalytic system. We will explore the nuances of catalyst selection, from traditional palladium complexes to modern, highly active precatalysts, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Impact of Catalyst Selection on Yield: A Comparative Overview

While a direct head-to-head comparison of various catalysts for the Suzuki-Miyaura coupling of this compound is not extensively documented in a single study, we can draw valuable insights from the performance of different catalyst systems with structurally analogous boronic acids. The following table summarizes representative yields and conditions for the coupling of ortho-alkoxy and formyl-substituted phenylboronic acids with aryl halides, providing a predictive framework for catalyst selection.

Catalyst / LigandAryl HalideBoronic Acid PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-Bromoacetophenone4-CH₃-phenylboronic acidNa₂CO₃Toluene/Ethanol/H₂O901690
Pd(OAc)₂ / SPhos 4-Iodoanisole4-OCH₃-phenylboronic acidK₃PO₄Toluene/H₂O100295[1]
XPhos Pd G3 4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.5>95[2]
Pd(dppf)Cl₂ 4-Bromoanisole(5-Formylthiophen-2-yl)boronic acidK₂CO₃Dioxane80-High Conversion[3]

Key Insights from Comparative Data:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst that is effective for a range of Suzuki couplings.[4] However, for challenging substrates, it may necessitate higher temperatures and longer reaction times to achieve high yields.[5]

  • Buchwald Ligands and Precatalysts (e.g., SPhos, XPhos): The development of bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, has revolutionized Suzuki-Miyaura coupling.[2] The corresponding palladium precatalysts (e.g., XPhos Pd G3) are often air- and moisture-stable, allowing for easier handling.[6] These catalysts are known to promote rapid catalyst activation and are particularly effective for coupling sterically hindered and electron-deficient substrates, often at lower temperatures and with shorter reaction times.[2]

  • Catalysts with Dppf Ligands (e.g., Pd(dppf)Cl₂): This catalyst is known for its robustness and is often a good choice for heterocyclic boronic acids and substrates with various functional groups.[3]

Mechanistic Considerations: Why Catalyst Choice Matters

The success of a Suzuki-Miyaura coupling hinges on the intricate balance of the catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst plays a pivotal role in each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition + Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative Addition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation + Ar'-B(OH)₂ + Base Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the electronic and steric features present specific challenges:

  • Ortho-methoxy group: This electron-donating group can increase the electron density on the palladium center, potentially facilitating oxidative addition. However, its steric bulk can hinder the approach of the coupling partners.

  • Meta-formyl group: This electron-withdrawing group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[1]

Bulky, electron-rich phosphine ligands like XPhos and SPhos are particularly adept at addressing these challenges. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[2] Furthermore, their electron-donating nature increases the electron density on the palladium center, which can facilitate the reductive elimination step to release the biaryl product and regenerate the active catalyst.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling reaction with this compound using two different classes of catalysts.

Protocol 1: Traditional Approach with Pd(PPh₃)₄

This protocol is based on a general procedure for Suzuki-Miyaura couplings using the well-established tetrakis(triphenylphosphine)palladium(0) catalyst.[4]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Approach with a Buchwald Precatalyst (XPhos Pd G3)

This protocol utilizes a third-generation Buchwald precatalyst, which is known for its high activity and broad substrate scope, particularly with challenging substrates.[2][6]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Degassed deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Inside a glovebox, combine the aryl chloride, this compound, potassium phosphate, and XPhos Pd G3 in a reaction vial.

  • Add a degassed 2:1 mixture of THF:water to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Catalyst Add Catalyst Solvent->Catalyst Heating Heat and Stir (Monitor Progress) Catalyst->Heating Quench_Extract Cool, Dilute, and Extract Heating->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layers Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

General experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion and Recommendations

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high yields and efficient reaction times. For routine transformations with activated aryl bromides or iodides, traditional catalysts like Pd(PPh₃)₄ can be effective, though they may require more forcing conditions.

For more challenging couplings, particularly with less reactive aryl chlorides or when milder reaction conditions are desired, the use of a Buchwald precatalyst , such as XPhos Pd G3 , is highly recommended. These advanced catalytic systems often provide superior yields in shorter reaction times and at lower temperatures, demonstrating a broader functional group tolerance.

Ultimately, the choice of catalyst should be guided by the specific requirements of the synthesis, including the reactivity of the coupling partners, desired scale, and economic considerations. The protocols and comparative data presented in this guide offer a solid foundation for making an informed decision and successfully executing your next Suzuki-Miyaura cross-coupling reaction.

References

A Senior Application Scientist's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: A Multifunctional Linchpin for Convergent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For synthetic chemists in drug discovery and materials science, the strategic incorporation of functional groups is paramount. The ideal building block is not merely a scaffold component but a versatile tool that enables rapid diversification and complex molecule assembly with maximum efficiency. 3-Formyl-2-methoxy-5-methylphenylboronic acid emerges as such a tool, offering a powerful combination of functionalities that streamline synthetic pathways. This guide provides an in-depth analysis of its advantages, supported by comparative data and detailed experimental protocols, to inform strategic decisions in complex synthesis design.

The Strategic Advantage: Unpacking the Molecular Architecture

The unique utility of this compound stems from the specific arrangement of its four key functional groups. Each group plays a distinct and synergistic role, transforming a simple phenylboronic acid into a sophisticated linchpin for multi-step, one-pot, or convergent synthetic strategies.

  • Boronic Acid (-B(OH)2): This group is the primary engine for carbon-carbon bond formation, most notably via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its reactivity allows for the precise and efficient construction of biaryl structures, a common motif in pharmaceuticals.

  • Formyl Group (-CHO): Positioned meta to the boronic acid, the aldehyde serves as a versatile synthetic handle for post-coupling derivatization. Its reactivity is orthogonal to the boronic acid under typical Suzuki conditions, meaning it remains intact and available for a vast array of subsequent transformations like reductive amination, Wittig reactions, or oxidation/reduction.

  • Methoxy Group (-OCH3): Located ortho to the boronic acid, the methoxy group exerts a significant electronic and steric influence. Electronically, it is an activating group, which can modulate the nucleophilicity of the boronic acid. Sterically, its presence can influence the dihedral angle of the resulting biaryl bond and may play a role in atropisomerism.[2] Some studies suggest that ortho-alkoxy groups can have a chelating effect with the palladium catalyst, potentially influencing reaction kinetics and selectivity.[2]

  • Methyl Group (-CH3): This group provides steric bulk and lipophilicity, which can be crucial for modulating the physicochemical properties of the final compound, such as solubility and binding affinity.

Figure 1: Molecular structure and functional group analysis.

Core Application I: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl systems.[1] The reaction's tolerance for a wide range of functional groups makes it ideal for use with this multifunctional building block, as the formyl group remains unaffected.[1]

Comparative Performance

The electronic nature of substituents on the phenylboronic acid ring plays a crucial role in the transmetalation step of the catalytic cycle.[3] The electron-donating nature of the methoxy and methyl groups on this compound can influence the reaction rate compared to unsubstituted or electron-deficient formylphenylboronic acids.

ReagentKey SubstituentsExpected Impact on Suzuki Coupling Rate
This compound -OCH3 (ortho, donating), -CH3 (para, donating)Generally favorable for transmetalation. The ortho-methoxy group may introduce steric hindrance but can also participate in catalyst chelation, potentially accelerating the reaction.[2]
3-Formylphenylboronic acid-CHO (meta, withdrawing)The electron-withdrawing nature of the formyl group can slightly decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step compared to electron-rich analogues.
2-Formyl-5-(trifluoromethyl)phenylboronic acid-CHO (ortho), -CF3 (meta, strongly withdrawing)The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the boronic acid but may slow the transmetalation step.[4]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Potassium Carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.[5]

Core Application II: Post-Coupling Derivatization via Reductive Amination

A significant advantage of this reagent is the ability to use the formyl group for subsequent transformations. Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[6][7]

workflow cluster_process Convergent Synthesis Workflow start Inputs: - this compound - Aryl Halide (Ar-X) - Amine (R1R2NH) suzuki Step 1: Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Aldehyde Intermediate suzuki->intermediate amination Step 2: Reductive Amination intermediate->amination product Final Diversified Product: Biaryl Amine amination->product comparison cluster_convergent Route A: Using this compound cluster_linear Route B: Linear/Sequential Synthesis A1 Suzuki Coupling A2 Reductive Amination A1->A2 Summary Route A: - 2 Steps - Higher overall yield - Fewer purification steps - Better atom economy A2->Summary B1 Start with 2-methoxy-5-methylphenylboronic acid B2 Suzuki Coupling B1->B2 B3 Protection of a sensitive group (if any) B2->B3 B4 Formylation Reaction (e.g., Vilsmeier-Haack) B3->B4 B5 Deprotection (if needed) B4->B5 B6 Reductive Amination B5->B6

References

Navigating the Challenges of Sterically Hindered Systems: A Guide to the Limitations of 3-Formyl-2-methoxy-5-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core scaffolds in numerous pharmaceutical agents and functional materials. The choice of the boronic acid partner is critical to the success of this reaction. This guide provides an in-depth technical analysis of the limitations associated with a specific, sterically demanding reagent: 3-formyl-2-methoxy-5-methylphenylboronic acid . We will objectively compare its performance with alternative reagents, supported by experimental data, to empower you to make informed decisions in your synthetic strategies.

The Suzuki-Miyaura Reaction: A Brief Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoborane (typically a boronic acid) and an organohalide. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the electronic and steric properties of the substrates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of this compound: A Multifaceted Problem

The structure of this compound presents a combination of steric and electronic challenges that can significantly hinder its performance in Suzuki-Miyaura cross-coupling reactions.

Steric Hindrance: The Primary Obstacle

The presence of two substituents, a formyl group and a methoxy group, ortho to the boronic acid moiety creates significant steric bulk around the reaction center. This steric congestion impedes the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center.[1][2] This often leads to lower reaction rates and reduced yields compared to less substituted boronic acids.[3][4]

Caption: Steric hindrance in the transmetalation step for this compound.

Electronic Effects: A Double-Edged Sword

The formyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the aryl ring. This electronic deactivation can slow down the transmetalation step.[3][5] Conversely, the methoxy group is electron-donating. The interplay of these opposing electronic effects, combined with their ortho-positions, can lead to complex reactivity patterns. In some cases, the ortho-methoxy group can coordinate to the palladium catalyst, which may influence the reaction's regioselectivity and rate.[6]

Susceptibility to Side Reactions

Ortho-substituted and electron-rich boronic acids are particularly prone to undesired side reactions that consume the starting material and reduce the yield of the desired biaryl product.

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[5][7] This process is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura reactions.[3][8]

  • Homocoupling: Two molecules of the boronic acid can couple with each other to form a symmetrical biaryl, a common byproduct in these reactions.[9]

Performance Comparison: this compound vs. Alternatives

Direct comparative data for this compound is limited in the literature, a testament to its challenging nature. However, by compiling data from studies on structurally related compounds, we can establish a clear performance hierarchy.

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>95[3]
4-Formylphenylboronic acidNitroarenePd(PPh₃)₄K₃PO₄THFReflux-85[10]
3-Formylphenylboronic acidNitroarenePd(PPh₃)₄K₃PO₄THFReflux-81[10]
This compound Aryl HalideTypical Conditions----Low to Moderate (Expected) [1][3]
2-Nitrophenylboronic acid (ortho-EWG)4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄t-Amyl Alcohol1001245[3]
Potassium PhenyltrifluoroborateAryl HalidePdCl₂(dppf)Cs₂CO₃THF/H₂O801690[7][8]
Phenyl MIDA boronateAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801894[7]

Note: The expected yield for this compound is an educated estimation based on the established principles of steric hindrance and electronic effects observed for other ortho-substituted boronic acids.

Overcoming the Limitations: Alternative Reagents and Strategies

When faced with the challenges posed by sterically hindered boronic acids, several alternative reagents offer superior stability and reactivity.

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline salts are air- and moisture-stable, making them easier to handle and store than the corresponding boronic acids. They slowly release the boronic acid in situ under the reaction conditions, which can be advantageous for substrates prone to decomposition.[7]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying purification. They are inert to many reaction conditions but can be slowly hydrolyzed under basic conditions to release the boronic acid for cross-coupling.[7]

Experimental Protocol: Suzuki-Miyaura Coupling Using an Alternative Reagent (Potassium Phenyltrifluoroborate)

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a more stable and often higher-yielding alternative to a sterically hindered boronic acid.

Materials:
  • Aryl halide (1.0 equiv)

  • Potassium phenyltrifluoroborate (1.2 equiv)

  • Palladium(II) chloride-dppf complex (PdCl₂(dppf)) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Degassed THF/Water (4:1 mixture)

Procedure:
  • To a flame-dried Schlenk flask, add the aryl halide, potassium phenyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A Combine Reactants and Catalyst B Inert Atmosphere Purge A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/GC-MS) D->E F Workup (Extraction and Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product G->H

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

While this compound is a structurally interesting building block, its utility in Suzuki-Miyaura cross-coupling is severely limited by steric hindrance, challenging electronic effects, and a propensity for side reactions. For the synthesis of biaryls requiring this specific substitution pattern, researchers should anticipate the need for extensive reaction optimization, including screening of catalysts, ligands, bases, and solvents, to achieve even moderate yields.

In many cases, a more efficient and reliable approach would be to employ more stable and reactive alternatives such as potassium organotrifluoroborates or MIDA boronates. These reagents often provide higher yields and a cleaner reaction profile, ultimately saving valuable time and resources in the synthesis of complex molecules.

References

A Comparative Guide for the Synthetic Chemist: Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl structures central to many pharmaceutical agents.[1][2] The choice of the organoboron reagent—specifically between a boronic acid and its corresponding ester—is a critical decision that profoundly impacts reaction efficiency, reproducibility, and overall synthetic strategy.[3][4][5] This guide provides an in-depth, data-driven comparison to inform this crucial selection process, moving beyond simple protocols to explain the underlying principles governing performance.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between boronic acids and their ester derivatives, most commonly pinacol esters, is a classic chemical trade-off between reactivity and stability.[4][5]

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[4][5][6] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4][5] However, this comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation (loss of the boron group), especially under the aqueous basic conditions typical of Suzuki reactions.[1][4] This instability can compromise shelf-life, reagent purity, and ultimately, reaction yield and reproducibility.[5]

  • Boronic Esters: Offer significantly enhanced stability.[4][5][7] By protecting the Lewis acidic boron center within a cyclic diester, these reagents are less prone to degradation.[7] Pinacol esters, for example, are often robust, crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[4][5] This stability makes them exceptionally well-suited for multi-step syntheses, high-throughput screening applications, and for use with substrates prone to decomposition, such as certain heteroaryl and vinyl derivatives.[1][4][8] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[4]

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key step where the organoboron compound transfers its organic group to the palladium center is called transmetalation.

For years, it was widely believed that boronic esters must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic reaction conditions to participate in the catalytic cycle.[1] However, recent mechanistic studies have provided compelling evidence that boronic esters can and do undergo direct transmetalation without prior hydrolysis.[1][9][10] The rate of this direct transmetalation is highly dependent on the nature of the diol used to form the ester.[1][9] This finding is significant, as it confirms that boronic esters are not merely stable precursors but are active participants in the coupling reaction.

Below is a diagram illustrating the generalized catalytic cycle, accommodating both pathways.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ transmetalation_intermediate [R¹-Pd(II)-OR'' L₂] pd_complex->transmetalation_intermediate Ligand Exchange (Base activation) pd_r1_r2 R¹-Pd(II)-R² L₂ transmetalation_intermediate->pd_r1_r2 Transmetalation pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product Reductive Elimination reagents R¹-X reagents->pd_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base boronic_ester R²-B(OR')₂ boronic_ester->transmetalation_intermediate Direct Transmetalation (Base) boronic_ester->boronic_acid boronate->transmetalation_intermediate base Base (e.g., K₃PO₄) hydrolysis Hydrolysis

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

While specific yields are highly substrate-dependent, kinetic studies provide a more standardized measure of reactivity. The rate of the transmetalation step is often the rate-determining factor and serves as a good proxy for overall reaction speed.

Boron Reagent TypeRelative Transmetalation Rate (krel)General Yield ProfileStability & Handling
Arylboronic Acid 1.00 (Reference)[9]Potentially higher in short reaction times, but can be compromised by decomposition.[5]Lower; susceptible to protodeboronation and oxidation. Requires careful storage.[4][5]
Arylboronic Acid Pinacol Ester ~0.04 - 0.4 (Varies)[1][9]Often more reproducible, leading to higher isolated yields in complex syntheses.[5]High; often crystalline solids, stable at room temperature, easy to handle and purify.[4][5][7]
Arylboronic Acid Glycol Ester ~23 [1][9]Can be very high due to rapid transmetalation.Moderate; stability is dependent on the specific glycol used.
Boroxine (Trimer of Boronic Acid) ~9.3 [1][9]Generally high, can be more reactive than the monomeric acid.Moderate; can be more stable than the corresponding acid but may exist in equilibrium.

Note: Relative rates are derived from kinetic studies on specific systems and are intended for comparative illustration.[1][9] The glycol ester's remarkably fast rate highlights that not all esters are less reactive than their parent acids.[9]

Decision-Making Workflow for Reagent Selection

The optimal choice between a boronic acid and an ester is context-dependent.[3] Key factors include the scale of the reaction, the stability of the specific boron reagent, the complexity of the synthesis, and cost considerations.

Decision_Tree start Start: Select Boron Reagent q1 Is the boronic acid known to be stable & readily available? start->q1 q2 Is this a large-scale or multi-step synthesis? q1->q2 Yes use_ester Use Boronic Ester (e.g., Pinacol) q1->use_ester No / Unstable q3 Is cost the primary driver for a simple, quick coupling? q2->q3 No consider_ester Strongly Consider Boronic Ester for reproducibility and stability q2->consider_ester Yes use_acid Use Boronic Acid q3->use_acid Yes q3->use_ester No (Prioritize reproducibility)

Caption: Decision factors for choosing between a boronic acid and an ester.

While boronic acids may have a lower initial purchase price, the superior stability of boronic esters can lead to better long-term value through reduced reagent waste and more consistent, reproducible results.[3]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical application, here are two representative, generalized protocols for the Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with phenylboronic acid and its pinacol ester derivative.

Protocol 1: Using Phenylboronic Acid
  • Rationale: This protocol is suitable for a relatively stable boronic acid in a small-scale synthesis where rapid reaction is desired. The use of an aqueous base (K₃PO₄) is typical for activating the boronic acid.

  • Methodology:

    • Inert Atmosphere: To a dry Schlenk tube, add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).[3]

    • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

    • Solvent Addition: Add degassed anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[3] The water is essential for dissolving the base and facilitating the formation of the active boronate species.

    • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Workup & Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography.

Protocol 2: Using Phenylboronic Acid Pinacol Ester
  • Rationale: This protocol is preferred when using a less stable boronic acid derivative, for larger-scale reactions, or when reproducibility is paramount. A stronger base (e.g., Cs₂CO₃) and anhydrous conditions (though water can also be used) are often employed.

  • Methodology:

    • Inert Atmosphere: To a dry Schlenk tube, add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).[3]

    • Degassing: Seal the tube, and evacuate and backfill with an inert gas three times.

    • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, 6 mL) via syringe.[3] While often run under anhydrous conditions, a small amount of water can sometimes accelerate the reaction if direct transmetalation is slow.

    • Heating: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-110 °C) and stir vigorously for 8-24 hours.[3] Reaction times may be longer compared to the boronic acid.

    • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Workup & Purification: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove inorganic salts.[3] Wash the filtrate with water and brine, dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester is a strategic one, balancing reactivity, stability, and cost.[3]

  • For rapid, small-scale, and exploratory syntheses where the boronic acid is known to be stable, the boronic acid may be the more direct and economical choice.[3]

  • For complex, multi-step syntheses, larger-scale reactions, or when working with sensitive and unstable boronic acid motifs, the superior stability, handling characteristics, and reproducibility of boronic esters (particularly pinacol esters) often justify any higher initial cost and potentially longer reaction times.[3][4]

By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions, leading to more efficient, reliable, and successful outcomes in their synthetic endeavors.

References

A Senior Application Scientist's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of the appropriate building block is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of 3-Formyl-2-methoxy-5-methylphenylboronic acid, a versatile trifunctional reagent. We will explore its primary application in palladium-catalyzed cross-coupling reactions, offering a comparative perspective against a structurally similar alternative, and provide detailed, field-tested experimental protocols. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, thereby empowering you to optimize your synthetic strategies.

Introduction: A Multifunctional Building Block

This compound is a valuable asset in the synthetic chemist's toolbox. Its utility stems from the orthogonal reactivity of its three functional groups: the boronic acid, the aldehyde (formyl group), and the methoxy and methyl-substituted aromatic ring. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The aldehyde group provides a reactive handle for a plethora of subsequent transformations, including reductive amination, Wittig reactions, and condensations, allowing for rapid diversification of the molecular scaffold. The substituted phenyl ring itself influences the electronic and steric properties of the molecule, which can be fine-tuned for specific applications in medicinal chemistry and materials science.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as the preeminent application of this compound. This palladium-catalyzed reaction facilitates the coupling of the boronic acid with a variety of organic halides and triflates, yielding highly sought-after biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of the catalyst, base, and solvent.

  • Palladium Catalyst: The choice of palladium precursor and its associated ligand is crucial. For electron-rich boronic acids such as our subject compound, bulky, electron-rich phosphine ligands are often preferred. These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the subsequent reductive elimination step to furnish the biaryl product. A common and effective catalyst for this purpose is [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which has demonstrated broad applicability and robustness.

  • Base: The base plays a multifaceted role in the catalytic cycle. It is required to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed. The use of an aqueous solution of the base can be advantageous, as it can facilitate the dissolution of the base and promote the hydrolysis of the boronic acid to the active boronate.

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst while remaining inert to the reaction conditions. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. The choice of solvent can also influence the reaction temperature, which is often elevated to ensure a reasonable reaction rate.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, emphasizing the key steps for ensuring a successful outcome.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble Glassware (Oven-dried Schlenk flask) Reagents 2. Add Solids - Aryl Halide - Boronic Acid - Catalyst - Base Setup->Reagents Degas 3. Degas System (Evacuate and backfill with N2/Ar) Reagents->Degas Solvent 4. Add Solvent (Anhydrous, degassed) Degas->Solvent Heating 5. Heat to Temperature (e.g., 100 °C) Solvent->Heating Monitoring 6. Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling 7. Cool to RT Monitoring->Cooling Extraction 8. Aqueous Work-up (e.g., EtOAc/Water) Cooling->Extraction Drying 9. Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Purification 10. Purify Product (Column Chromatography) Drying->Purification

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

To provide a clear and objective assessment of this compound's performance, we present a comparison with a closely related, yet less substituted, analogue: 3-formyl-2-methoxyphenylboronic acid. The additional methyl group in our target compound can influence its reactivity through steric and electronic effects.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl Bromide (for PI3Kα inhibitor synthesis)Pd(dppf)Cl₂K₂CO₃ (2M aq.)1,4-Dioxane10018Not explicitly stated, but implied successful synthesis[1]
3-Formyl-2-methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene1001285Hypothetical data for comparison
3-Formyl-2-methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O80492Hypothetical data for comparison

The presence of the electron-donating methyl group at the 5-position in this compound can potentially increase the electron density on the boronic acid, which may influence the transmetalation step. However, it can also introduce minor steric hindrance. The optimal conditions will, therefore, be a balance of these electronic and steric factors, often necessitating empirical optimization for each specific substrate pairing.

Detailed Experimental Protocol: Synthesis of a Biaryl Aldehyde

This protocol is adapted from a documented synthesis of a PI3Kα inhibitor intermediate and serves as a robust starting point for your own investigations.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane via syringe, followed by the 2.0 M aqueous solution of potassium carbonate.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction described in the reference was heated for 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aldehyde.

Logical Relationships in Suzuki-Miyaura Coupling

The interplay between the various components of the Suzuki-Miyaura reaction can be visualized to better understand the optimization process.

Suzuki_Logic Boronic_Acid Boronic Acid (e.g., this compound) Yield Reaction Yield Boronic_Acid->Yield Aryl_Halide Aryl Halide (e.g., Aryl Bromide) Aryl_Halide->Yield Catalyst Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) Catalyst->Yield Base Base (e.g., K2CO3) Base->Yield Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Yield Temperature Temperature Temperature->Yield Purity Product Purity Yield->Purity

Caption: Key factors influencing the outcome of a Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a highly functionalized and synthetically useful building block, primarily leveraged for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its trifunctional nature allows for the introduction of a versatile aldehyde handle for subsequent molecular elaboration. While direct comparative studies are limited, its successful application in the synthesis of complex molecules like PI3Kα inhibitors underscores its utility.[1] Future research will likely expand its application scope, potentially exploring its use in other transition-metal-catalyzed reactions and in the development of novel materials and bioactive compounds. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic endeavors.

References

A Researcher's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: A Cost-Benefit Analysis in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of building blocks is a critical decision, balancing reactivity, cost, and novelty. Among the vast arsenal of boronic acids for Suzuki-Miyaura cross-coupling reactions, 3-Formyl-2-methoxy-5-methylphenylboronic acid presents a unique combination of functional groups that offers both opportunities and challenges. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its utility against viable alternatives and offering practical insights for its application in research.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a trifunctional aromatic building block, incorporating a boronic acid for cross-coupling, a formyl group for further derivatization, and methoxy and methyl groups that influence the electronic and steric environment of the phenyl ring. This substitution pattern makes it a valuable precursor for the synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the formyl group ortho to the methoxy and meta to the boronic acid allows for the construction of sterically demanding and electronically diverse molecules.

The primary application of this boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups makes it particularly suitable for late-stage functionalization in complex syntheses.

Performance Analysis: Reactivity in Suzuki-Miyaura Cross-Coupling

Key Factors Influencing Reactivity:

  • Electronic Effects: The formyl group is a moderately electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The methoxy group, being electron-donating, can partially mitigate this effect.

  • Steric Hindrance: The ortho-methoxy group introduces steric bulk around the boronic acid moiety. While this can sometimes be detrimental to reaction rates, it can also be exploited to achieve specific selectivities in certain coupling reactions, particularly in the formation of atropisomers.[1][2]

Inferred Performance:

Based on these factors, this compound is expected to be a moderately reactive coupling partner. The combination of steric hindrance and electronic effects may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) compared to simpler, unhindered phenylboronic acids.

Comparative Landscape: Alternatives to this compound

The choice of a boronic acid is often dictated by the specific target molecule. However, several alternatives can be considered depending on the desired substitution pattern and reactivity.

ReagentStructureKey Features & Considerations
This compound - Unique substitution pattern. - Potential for steric control. - Moderate reactivity.
5-Formyl-2-methoxyphenylboronic acid - Isomeric alternative. - Less steric hindrance around the boronic acid. - Potentially higher reactivity.
4-Formyl-3-methoxyphenylboronic acid - Different substitution pattern. - Electronic effects will differ.
3-Formylphenylboronic acid - Lacks the methoxy and methyl groups. - Less steric hindrance and different electronics. - Generally more reactive.
Other synthetic equivalents Varies- Alternative synthetic routes to the target biaryl that do not involve this specific boronic acid. - May involve more steps or different protecting group strategies.

Cost-Benefit Analysis: To Buy or to Synthesize?

The decision to purchase this compound or synthesize it in-house is a critical aspect of the cost-benefit analysis.

Commercial Availability and Cost

Several chemical suppliers offer this compound. The price can vary significantly based on purity and quantity.

SupplierPurityQuantityEstimated Price (USD)
JHECHEM CO LTD[3]N/AN/AContact for quote
Thoreauchem97%N/AContact for quote
Representative Pricing>95%1g$100 - $250
>95%5g$400 - $800

Benefit of Purchasing:

  • Time-saving: Immediate availability allows for rapid progression of research projects.

  • Quality assurance: Reputable suppliers provide certificates of analysis, ensuring purity and identity.

  • Safety: Avoids the handling of potentially hazardous reagents and intermediates involved in the synthesis.

Cost of Purchasing:

  • Higher upfront cost: The price per gram can be substantial, especially for larger quantities.

In-House Synthesis: A Plausible Route and Cost Estimation

Proposed Synthetic Workflow:

G A Starting Material (e.g., 4-methoxy-2-methylphenol) B Formylation (e.g., Vilsmeier-Haack or Duff reaction) A->B Step 1 C Protection of Aldehyde (e.g., acetal formation) B->C Step 2 D Directed Ortho-metalation and Borylation C->D Step 3 E Deprotection D->E Step 4 F This compound E->F Step 5

A plausible synthetic workflow for this compound.

Estimated Cost of Synthesis:

A precise cost analysis is challenging without a validated protocol and yield data. However, a rough estimation based on the cost of starting materials and reagents for a similar multi-step synthesis suggests that the in-house preparation could be more cost-effective for larger scales (tens of grams or more), provided the necessary expertise and equipment are available. The cost of labor and purification should also be factored in.

Benefit of Synthesizing:

  • Lower cost at scale: Potentially significant cost savings for large quantities.

  • Customization: Allows for the synthesis of analogs and derivatives.

  • Intellectual property: Development of a novel synthetic route can be valuable.

Cost of Synthesizing:

  • Time and labor-intensive: Multi-step syntheses require significant researcher time.

  • Process development: Optimization of reaction conditions can be challenging and time-consuming.

  • Safety and equipment: Requires appropriate laboratory infrastructure and expertise in handling hazardous chemicals.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system to the reaction mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle:

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln-X B->C D Transmetalation C->D E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OH)2 H->D I Base I->D

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a valuable, albeit specialized, building block for the synthesis of complex biaryl molecules. Its unique substitution pattern offers opportunities for constructing sterically hindered and electronically modulated structures that may not be easily accessible with other reagents.

For researchers working on small-scale synthesis and rapid exploration of chemical space, purchasing this reagent is the most pragmatic approach. The time saved and the assurance of quality outweigh the higher per-gram cost.

For process development and large-scale synthesis, an in-house synthesis may be a more cost-effective strategy. However, this requires a significant investment in time, resources, and expertise for route development and optimization.

Ultimately, the decision to use this compound and whether to purchase or synthesize it should be based on a careful evaluation of the specific research goals, timelines, budget, and available resources.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Formyl-2-methoxy-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-49-5). As a specialized reagent in drug discovery and organic synthesis, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.

Hazard Identification and Essential Safety Rationale

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 3-methyl variant is not widely available, data from closely related phenylboronic acids, such as 2-Methoxy-5-formylphenylboronic acid and 3-Formylphenylboronic Acid, provide a reliable hazard profile.[1][2] Boronic acids as a class are known irritants. The primary hazards associated with this compound are outlined below, forming the basis for the stringent handling protocols that follow.

Table 1: GHS Hazard Classification for Phenylboronic Acid Analogs

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation. [1][2]
Serious Eye Damage/Irritation 2A / 2 H319: Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |[1][3] |

The boronic acid functional group can interact with biological molecules, and the fine, crystalline nature of the solid poses an inhalation risk. Therefore, all handling and disposal operations must be predicated on preventing contact and aerosolization.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedures, it is imperative to establish a controlled environment. This is a non-negotiable first step to mitigate the risks of exposure.

  • Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[4][5][6] This is the primary defense against the inhalation of airborne particulates and vapors.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.[7][8]

    • Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes and fine dust.[5][7]

    • Hand Protection: Chemically resistant nitrile or neoprene gloves must be worn. Always inspect gloves for tears or punctures before use.[5][6]

    • Protective Clothing: A long-sleeved laboratory coat is required to protect skin and clothing from contamination.[6][7]

The Disposal Protocol: A Step-by-Step Guide

The cardinal rule for this compound is that it must be treated as hazardous waste . Under no circumstances should it or its containers be disposed of in regular trash or flushed down the drain.[1][4]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[4]

  • Do Not Mix: Avoid mixing boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[1][9]

  • Dedicated Waste Streams: Unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department, this compound waste should be collected in its own dedicated waste containers.[10][11]

Step 2: Consolidating Waste

The collection method depends on the physical state of the waste.

  • Solid Waste:

    • Carefully transfer all unused (waste) solid this compound into a designated hazardous waste container.

    • Include all contaminated disposable materials such as weighing papers, contaminated paper towels, and gloves in the same container.[4][5]

    • This container must be a sealable, chemically compatible container (e.g., a wide-mouth HDPE jar).

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealable, and clearly labeled container for liquid hazardous waste.[4][5]

    • Use a funnel to prevent spills during transfer.

    • This container is typically a high-density polyethylene (HDPE) or glass bottle, depending on the solvent used.

Step 3: Labeling and Temporary Storage

Accurate labeling is a legal and safety requirement for tracking and proper disposal by EHS personnel.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste "[4][5]

    • The full chemical name: "This compound "[4][5]

    • For liquid waste, list all solvent components and their approximate concentrations.[5]

  • Storage: Keep the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection by your institution's EHS office or a licensed disposal contractor.[4]

Step 4: Decontamination of Empty Containers

Residual amounts of the chemical in "empty" containers can pose a significant hazard. These containers must be decontaminated before they can be considered non-hazardous.[4][12]

  • Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][10] The first rinseate is considered acutely hazardous and MUST be collected and added to your liquid hazardous waste container. [4][12]

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS department for clarification.[4]

  • Final Container Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or completely remove the original label.[10] The clean, dry container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[4]

Spill Management Protocol

Accidents happen, and preparation is key to a safe response.

  • Ensure Safety: If a spill occurs, ensure you are wearing the appropriate PPE. For large spills, evacuate the immediate area.[5]

  • Containment: Prevent the spilled material from spreading or entering drains.[5]

  • Cleanup:

    • For Solid Spills: Gently sweep up the material to avoid raising dust and place it into the designated solid hazardous waste container.[1]

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill. Transfer the absorbent material into the solid hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[5]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the entire disposal process.

G cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Decontamination start Identify Waste Containing This compound waste_type What is the waste form? start->waste_type solid_waste Unused solid chemical or contaminated disposables (gloves, weigh paper) waste_type->solid_waste Solid liquid_waste Solutions containing the chemical waste_type->liquid_waste Liquid empty_container Original 'Empty' Container waste_type->empty_container Container collect_solid Place in sealed container labeled: 'Hazardous Waste - Solid' + Chemical Name solid_waste->collect_solid storage Store sealed waste containers in designated satellite accumulation area collect_solid->storage collect_liquid Pour into sealed container labeled: 'Hazardous Waste - Liquid' + Chemical & Solvent Names liquid_waste->collect_liquid collect_liquid->storage triple_rinse Triple rinse with suitable solvent (e.g., acetone) in fume hood empty_container->triple_rinse collect_rinse Collect first rinseate (minimum) into liquid hazardous waste triple_rinse->collect_rinse dispose_container Deface label, air dry, and dispose of clean container in lab recycling triple_rinse->dispose_container collect_rinse->collect_liquid Add to pickup Arrange for collection by EHS or licensed contractor storage->pickup

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of 3-Formyl-2-methoxy-5-methylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of 3-Formyl-2-methoxy-5-methylphenylboronic acid, a compound that, like many boronic acid derivatives, requires careful management in a laboratory setting. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound, grounded in the known hazards of similar boronic acid compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes from dust particles and accidental splashes of the chemical, which is known to cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][4]Prevents skin contact with the compound, a known skin irritant.[1][2] Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[2]Protects the skin from accidental spills and contact with the chemical.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][3]Minimizes the risk of respiratory tract irritation.[2][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks when working with this compound. The following workflow is designed to guide the user through a safe and efficient handling process.

Preparation Phase
  • Work Area Designation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][6][7]

  • Emergency Equipment Accessibility: Before commencing any work, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4]

  • Gather Materials: Have all necessary equipment and reagents, including spill cleanup materials, readily available to avoid leaving the designated work area during the procedure.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Prep Don all required PPE as specified Weigh Carefully weigh the required amount of the solid compound. Prep->Weigh Enter fume hood Transfer Use a spatula for transfers to minimize dust generation. Weigh->Transfer Dissolve If making a solution, slowly add the solid to the solvent. Transfer->Dissolve Clean Decontaminate the work surface and any equipment used. Dissolve->Clean Complete experiment Doff Remove PPE in the correct order to avoid self-contamination. Clean->Doff Wash Wash hands thoroughly with soap and water. Doff->Wash

Caption: Workflow for the safe handling of this compound.

  • Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Handling the Solid: When transferring the solid, use a spatula and avoid creating dust.[2] Keep the container tightly closed when not in use.[2][3]

  • Post-Handling: After handling, thoroughly clean the work area to remove any residual chemical.[2]

  • Doffing PPE: Remove PPE carefully to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of this compound and its containers is a critical final step in the laboratory workflow.

Waste Collection
  • Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[7]

  • Labeling: All waste containers must be clearly labeled as hazardous waste, indicating the contents.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.[7]

Container Decontamination

Empty containers that held this compound must be decontaminated before disposal to prevent environmental contamination.[7]

  • Initial Rinse: Rinse the empty container with a suitable polar organic solvent such as acetone or ethanol. This first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[7]

  • Subsequent Rinses: Perform at least two additional rinses with the chosen solvent, collecting the rinseate as hazardous waste.

  • Final Disposal: After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory recycling stream, in accordance with institutional guidelines.[7]

Disposal_Decision_Tree Start Waste Generated Waste_Type Is it bulk chemical or an empty container? Start->Waste_Type Bulk_Waste Collect in a labeled hazardous waste container. Waste_Type->Bulk_Waste Bulk Chemical Container Decontaminate container. Waste_Type->Container Empty Container Rinseate Collect rinseate as hazardous waste. Container->Rinseate Final_Disposal Dispose of clean container in appropriate recycling. Rinseate->Final_Disposal

Caption: Decision tree for the proper disposal of this compound waste.

For small amounts of pure boric acid, some local regulations may permit disposal down the drain after dissolving in a large volume of water.[4][8] However, it is crucial to consult and adhere to your local and institutional regulations regarding waste disposal.[8] For larger quantities or contaminated material, it should be collected in sealed containers and managed by a certified hazardous waste facility.[4]

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.